molecular formula C21H17F2N5O B10827710 BAY-8400

BAY-8400

Número de catálogo: B10827710
Peso molecular: 393.4 g/mol
Clave InChI: ATKHYZXUMVNCIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BAY-8400 is a useful research compound. Its molecular formula is C21H17F2N5O and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O/c22-20(23)16-8-15(10-24-11-16)14-3-4-17-18(9-14)28-19(12-25-17)26-27-21(28)13-2-1-6-29-7-5-13/h2-4,8-12,20H,1,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKHYZXUMVNCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC(=C1)C2=NN=C3N2C4=C(C=CC(=C4)C5=CC(=CN=C5)C(F)F)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Mechanism of Action of BAY-8400: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8400 is a potent and selective, orally bioavailable small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for the repair of DNA double-strand breaks (DSBs).[2][5] By inhibiting DNA-PK, this compound compromises the ability of cancer cells to repair DNA damage, leading to increased cell death, particularly when combined with DNA-damaging agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and provides insights into the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of DNA-PK and the NHEJ Pathway

The primary mechanism of action of this compound is the direct inhibition of the catalytic subunit of DNA-PK (DNA-PKcs).[1][2] In response to DNA double-strand breaks, the Ku70/Ku80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[5] This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates multiple downstream targets to facilitate the ligation and repair of the broken DNA strands.

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of DNA-PKcs and preventing the phosphorylation of its substrates. This blockade of DNA-PK activity effectively stalls the NHEJ repair pathway, leading to the accumulation of unrepaired DSBs. The persistence of these breaks triggers cell cycle arrest and ultimately induces apoptosis, a form of programmed cell death.

The therapeutic strategy for this compound centers on its ability to sensitize cancer cells to DNA-damaging therapies, such as radiotherapy and certain chemotherapeutics.[1][2] By disabling a key DNA repair pathway, this compound enhances the cytotoxic effects of these agents, leading to a synergistic anti-tumor response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineEndpointValueReference
Biochemical AssayDNA-PKIC5081 nM[1][3][4]
Cellular Mechanistic Assay (γH2AX)HT-144 (ATM-negative melanoma)IC5069 nM[1]
Antiproliferative AssayHT-29 (colon cancer)IC50 (monotherapy)2540 nM[1]
Antiproliferative AssayHT-29 (in combination with Bleomycin)IC50358 nM[1]

Table 2: Kinase Selectivity Profile of this compound (Biochemical IC50)

KinaseIC50 (nM)Selectivity vs. DNA-PK (fold)Reference
DNA-PK 81 1 [1][4]
PI3Kβ1171.4[4]
ATR3944.9[4]
mTOR191023.6[4]
ATM19300>238[4]

Table 3: In Vivo Pharmacokinetic and Efficacy Data

ParameterSpeciesValueConditionsReference
Oral BioavailabilityRat22%-[1]
Plasma Protein Binding (unbound fraction)Mouse49%-[1]
Antitumor EfficacyMouse (LNCaP xenograft)Increased antitumor efficacy150 mg/kg, p.o. in combination with PSMA-targeted thorium-227 conjugate[1][2]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

DNA-PK Biochemical Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified DNA-PK.

Methodology:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction buffer with purified DNA-PK enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: this compound is added at various concentrations to the reaction wells. A control with no inhibitor (DMSO vehicle) is included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a phosphospecific antibody that recognizes the phosphorylated substrate, coupled with a detection system such as fluorescence or luminescence.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular γH2AX Mechanistic Assay

The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive biomarker for the presence of DNA double-strand breaks and the inhibition of their repair.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., HT-144) are cultured in microplates. The cells are treated with a DNA-damaging agent to induce DSBs, followed by the addition of this compound at various concentrations.

  • Cell Fixation and Permeabilization: After a set incubation period, the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.

  • Immunostaining: The cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI.

  • Imaging and Quantification: The cells are imaged using a high-content imaging system or a fluorescence microscope. The intensity of the γH2AX fluorescence signal within the nucleus is quantified for a large number of cells at each inhibitor concentration.

  • Data Analysis: The IC50 value is calculated based on the concentration-dependent decrease in the γH2AX signal, indicating the inhibition of DNA-PK-mediated repair.

In Vivo Tumor Xenograft Study

This protocol outlines the assessment of this compound's antitumor efficacy in a preclinical animal model.

Methodology:

  • Tumor Cell Implantation: Human cancer cells (e.g., LNCaP prostate cancer cells) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, DNA-damaging agent alone, combination of this compound and DNA-damaging agent).

  • Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 150 mg/kg daily).[1][2] The DNA-damaging agent (e.g., a targeted radionuclide) is administered according to its specific protocol.

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a set time point. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualizations

Signaling Pathway Diagram

BAY8400_Mechanism_of_Action cluster_0 DNA Double-Strand Break (DSB) cluster_1 Non-Homologous End Joining (NHEJ) Pathway cluster_2 Cellular Outcomes DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Ligation_Complex Ligation Complex (XRCC4, Ligase IV, XLF) DNA_PKcs->Ligation_Complex phosphorylates & activates Apoptosis Apoptosis DNA_PKcs->Apoptosis inhibition leads to Repair DNA Repair Ligation_Complex->Repair Cell_Survival Cell Survival Repair->Cell_Survival BAY8400 This compound BAY8400->DNA_PKcs inhibits In_Vivo_Xenograft_Workflow Start Start: Tumor Cell Implantation (e.g., LNCaP cells in mice) Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Randomization Randomization into Treatment Groups (Vehicle, this compound, DNA-damaging agent, Combination) Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound 150 mg/kg p.o. daily) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (e.g., Twice weekly) Treatment->Monitoring Monitoring->Treatment continue treatment Endpoint Study Endpoint (e.g., Predetermined tumor volume in control) Monitoring->Endpoint if endpoint criteria met Analysis Data Analysis (Tumor Growth Inhibition, Statistical Analysis) Endpoint->Analysis Conclusion Conclusion: Assessment of Antitumor Efficacy Analysis->Conclusion Logical_Relationship_BAY8400 BAY8400 This compound Target Target: DNA-PK BAY8400->Target binds to Mechanism Mechanism: Inhibition of NHEJ Pathway Target->Mechanism leads to Cellular_Effect Cellular Effect: Accumulation of DNA Damage Mechanism->Cellular_Effect results in Therapeutic_Outcome Therapeutic Outcome: Sensitization to DNA-damaging agents & Tumor Cell Death Cellular_Effect->Therapeutic_Outcome causes

References

BAY-8400: A Technical Whitepaper on a Novel Selective DNA-PK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in DNA repair makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents. This document provides a comprehensive technical overview of BAY-8400, a potent and selective, orally bioavailable inhibitor of DNA-PK. We detail its mechanism of action, preclinical biochemical and cellular activity, pharmacokinetic profile, and synergistic efficacy in combination with targeted radioligand therapies. This guide includes structured data tables for quantitative analysis and detailed experimental protocols for key assays, offering valuable insights for researchers in oncology and drug development.

Introduction to DNA-PK and the Rationale for Inhibition

Eukaryotic cells have evolved two major pathways to repair lethal DNA double-strand breaks: the precise, template-driven homologous recombination (HR) and the rapid, but more error-prone, non-homologous end joining (NHEJ).[1][2] The NHEJ pathway is active throughout the cell cycle and is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the DNA-PK catalytic subunit (DNA-PKcs).[1][3] The assembled DNA-PK complex orchestrates the processing and ligation of the DNA ends, making DNA-PKcs an essential component of this repair process.[1][3]

Many cancer therapies, including radiotherapy and certain chemotherapies, function by inducing extensive DNA damage, particularly DSBs. Tumors can develop resistance by upregulating DNA repair pathways like NHEJ. Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to these treatments, enhancing their therapeutic efficacy. This compound emerged from a lead optimization program designed to develop a potent and highly selective DNA-PK inhibitor for use in combination cancer therapies.[1][4]

Mechanism of Action of this compound

This compound selectively inhibits the kinase activity of the DNA-PKcs. By blocking the catalytic function of this enzyme, this compound prevents the phosphorylation of downstream targets and the autophosphorylation of DNA-PKcs itself, which is required for the successful completion of the NHEJ pathway.[1][5] This disruption of DSB repair leads to the accumulation of DNA damage, ultimately triggering cell death, particularly when administered alongside a DNA-damaging agent.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) Repair via NHEJ DSB DNA Double-Strand Break Ku Ku70/80 Heterodimer DSB->Ku Recognition & Binding DNAPKcs DNA-PKcs Ku->DNAPKcs Recruitment DNAPK_Complex Active DNA-PK Complex DNAPKcs->DNAPK_Complex Activation Effectors Downstream Effectors (e.g., Artemis, XRCC4) DNAPK_Complex->Effectors Phosphorylation Apoptosis Apoptosis / Cell Death DNAPK_Complex->Apoptosis Unrepaired Damage Ligation Ligase IV Mediated Ligation Effectors->Ligation Repair DNA Repair Ligation->Repair BAY8400 This compound BAY8400->DNAPK_Complex Inhibition

Figure 1: Mechanism of Action of this compound in the NHEJ Pathway.

Preclinical Profile of this compound

This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of DNA-PK with excellent selectivity against other related kinases in the PI3K-related kinase (PIKK) family, such as ATM, ATR, and mTOR. This high selectivity minimizes off-target effects, which is a desirable characteristic for a therapeutic agent.[1][6]

Table 1: In Vitro Potency and Selectivity of this compound

Target/Assay IC50 Value (nM) Source(s)
Biochemical Assays
DNA-PK 81 [1][6]
PI3Kβ 117 [6]
ATR 394 [6]
mTOR 1910 [6]
ATM 19300 [6]
Cellular Mechanistic Assay

| γH2AX (HT-144 cells) | 69 |[1] |

Selectivity cluster_target Primary Target cluster_offtarget Related Kinases (Lower Potency) BAY8400 This compound DNAPK DNA-PK IC50 = 81 nM BAY8400->DNAPK PI3Kb PI3Kβ IC50 = 117 nM BAY8400->PI3Kb ATR ATR IC50 = 394 nM BAY8400->ATR mTOR mTOR IC50 = 1910 nM BAY8400->mTOR ATM ATM IC50 = 19300 nM BAY8400->ATM

Figure 2: Kinase Inhibitory Selectivity Profile of this compound.
Pharmacokinetic and ADME Profile

Pharmacokinetic studies demonstrate that this compound has properties suitable for oral administration, including useful aqueous solubility and oral bioavailability across multiple species.[1][7]

Table 2: Summary of Pharmacokinetic and ADME Properties of this compound

Parameter Species Value Source(s)
ADME
Caco-2 Permeability (Papp A→B) In Vitro 305 nm/s [1]
Caco-2 Efflux Ratio In Vitro 0.7 [1]
hERG Inhibition In Vitro IC50 > 10 µM [1][4]
CYP3A4 Inhibition Human IC50 = 15 µM (competitive) [1][6]
Other CYP Inhibition (1A2, 2C8, 2C9, 2D6) Human No inhibition up to 20 µM [1][6]
Metabolic Stability (Fmax)
Hepatocytes (90 min) Human 54% [1]
Hepatocytes (90 min) Rat 60% [1]
Hepatocytes (90 min) Mouse 28% [1]
Pharmacokinetics
Plasma Protein Binding (fu) Mouse 49% [1][4]
Blood Clearance (IV) Rat 2.2 L/h/kg [1]
Blood Clearance (IV) Mouse 8.1 L/h/kg [1]
Volume of Distribution (Vd, IV) Rat 1.8 L/kg [1]
Volume of Distribution (Vd, IV) Mouse 3.7 L/kg [1]
Half-life (t½, IV) Rat 0.84 h [1]
Half-life (t½, IV) Mouse 0.68 h [1]
Oral Bioavailability (F) Rat 22% [1]

| Half-life (t½, Oral) | Rat | 4.0 h |[1] |

Preclinical In Vivo Efficacy

The therapeutic potential of this compound was evaluated in combination with a DNA-damaging agent. Specifically, it was tested with a PSMA-targeted thorium-227 conjugate (a targeted alpha therapy) in a prostate cancer xenograft model. The combination resulted in significant synergistic antitumor efficacy compared to either agent alone.[1]

Table 3: In Vivo Antitumor Efficacy in LNCaP Xenograft Model

Treatment Group Dose / Schedule T/Carea Ratio* Source(s)
Isotype Control 150 kBq/kg, single injection 0.79 [1]
PSMA-TTC (BAY 2315497) 150 kBq/kg, single injection Not specified [1]
This compound + PSMA-TTC 150 mg/kg this compound (daily, oral) + PSMA-TTC 0.22 [1]

*T/Carea: Ratio of the area under the tumor growth curve for the treated (T) vs. control (C) group.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used in the characterization of this compound.

Biochemical DNA-PK Activity Assay (TR-FRET)

This assay quantitatively measures the kinase activity of DNA-PK by detecting the phosphorylation of a specific substrate.

  • Principle : A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. A biotinylated peptide substrate is phosphorylated by DNA-PK in the presence of ATP. The reaction is stopped, and a Europium-labeled anti-phospho-serine/threonine antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) are added.

  • Procedure :

    • Dispense DNA-PK enzyme, biotinylated peptide substrate, and activating DNA into a 384-well assay plate.

    • Add serial dilutions of this compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding a solution containing ATP and MgCl2.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction by adding EDTA.

    • Add the detection mix (Europium-labeled antibody and streptavidin-APC) and incubate for 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis : The ratio of the emissions (665 nm / 620 nm) is calculated. IC50 values are determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Cellular γH2AX Phosphorylation Assay

This cell-based assay measures the inhibition of a key pharmacodynamic biomarker of the DNA damage response. Phosphorylation of H2AX to form γH2AX is one of the earliest events following a DSB and is mediated by PIKKs including DNA-PK.

Workflow A 1. Seed Cells (e.g., HT-144, ATM-deficient) B 2. Pre-treat with this compound (Dose Response) A->B C 3. Induce DNA Damage (e.g., Ionizing Radiation) B->C D 4. Incubate (e.g., 30-60 minutes) C->D E 5. Cell Lysis or Fix/Permeabilize D->E F 6. Western Blot or Immunofluorescence E->F G 7. Probe with anti-γH2AX Antibody F->G H 8. Detect & Quantify Signal G->H I 9. Calculate IC50 H->I

References

BAY-8400: A Technical Overview of its Role as a Selective DNA-PK Inhibitor in the Non-Homologous End Joining Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The document outlines its mechanism of action within the non-homologous end joining (NHEJ) pathway, presents key quantitative data from preclinical studies, details experimental methodologies, and visualizes the relevant biological and experimental frameworks.

Introduction to this compound and the NHEJ Pathway

Eukaryotic cells have evolved two primary mechanisms to repair DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. These are the high-fidelity homologous recombination (HR) pathway, active during the S and G2 phases of the cell cycle, and the faster, more error-prone non-homologous end joining (NHEJ) pathway, which is active throughout the cell cycle[1]. The NHEJ pathway is critical for cell survival but its inherent lack of precision can lead to genomic instability, a hallmark of cancer.

The DNA-dependent protein kinase (DNA-PK) is a pivotal component of the NHEJ pathway[1]. It is recruited to the sites of DSBs by the Ku70/Ku80 heterodimer. Upon recruitment, the catalytic subunit of DNA-PK (DNA-PKcs) is activated, initiating a signaling cascade that leads to the processing and ligation of the broken DNA ends[1][2][3]. Given its central role in DNA repair, DNA-PK has emerged as a promising therapeutic target in oncology. Inhibition of DNA-PK can potentiate the effects of DNA-damaging agents, such as radiotherapy and certain chemotherapeutics, by preventing the repair of induced DSBs.

This compound is an orally active and selective small molecule inhibitor of DNA-PK[4][5][6]. It was identified through extensive lead optimization of a triazoloquinoxaline scaffold, which initially showed inhibitory activity against ATR, ATM, and DNA-PK[1][7]. This compound has demonstrated synergistic anti-tumor efficacy when used in combination with targeted alpha therapies in preclinical models[1][7].

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DNA-PKcs. By doing so, it stalls the NHEJ pathway at a critical juncture, preventing the repair of DSBs. This leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways due to other genetic defects. The inhibition of DNA-PK by this compound has been shown to sensitize cancer cells to the effects of DNA-damaging agents[1][7].

Below is a diagram illustrating the role of this compound within the canonical NHEJ pathway.

NHEJ_Pathway cluster_DSB DNA Double-Strand Break cluster_NHEJ Non-Homologous End Joining (NHEJ) Pathway cluster_Inhibition Inhibition by this compound DSB DSB Ku70_80 Ku70/Ku80 DSB->Ku70_80 Recruitment DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment & Activation Artemis Artemis DNA_PKcs->Artemis Phosphorylation Apoptosis Apoptosis DNA_PKcs->Apoptosis Unrepaired DSBs LigaseIV_XRCC4 Ligase IV / XRCC4 Artemis->LigaseIV_XRCC4 DNA End Processing DNA_Repair DNA Repair LigaseIV_XRCC4->DNA_Repair Ligation BAY_8400 This compound BAY_8400->DNA_PKcs

Figure 1: Mechanism of this compound in the NHEJ Pathway.

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueAssay DetailsReference
DNA-PK IC5081 nMBiochemical assay[1][4][6]
Cellular γH2AX IC5069 nMHT-144 cells[1]
hERG IC50>10 µMPatch clamp assay[1][7]

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound

SpeciesParameterValueConditionsReference
HumanPredicted Fmax54%Hepatocytes, 90 min incubation[1]
RatPredicted Fmax60%Hepatocytes, 90 min incubation[1]
MousePredicted Fmax28%Hepatocytes, 90 min incubation[1]
RatBlood Clearance2.2 L/h/kg0.3 mg/kg IV[1][7]
MouseBlood Clearance8.1 L/h/kg0.3 mg/kg IV[1][7]
RatVolume of Distribution1.8 L/kg0.3 mg/kg IV[1]
MouseVolume of Distribution3.7 L/kg0.3 mg/kg IV[1]
RatHalf-life (t1/2)0.84 h0.3 mg/kg IV[1]
MouseHalf-life (t1/2)0.68 h0.3 mg/kg IV[1]
RatOral Bioavailability22%-[1]
RatOral Half-life (t1/2)4 h-[1]
MousePlasma Protein Binding49%-[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro DNA-PK Inhibition Assay (Biochemical)

The biochemical potency of this compound against DNA-PK was determined using a standard in vitro kinase assay. While the specific protocol for this compound is proprietary, a general workflow for such an assay is as follows:

Biochemical_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (DNA-PK enzyme, peptide substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add this compound (at varying concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Phosphorylated Substrate (e.g., using luminescence or fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Generalized Workflow for a DNA-PK Biochemical Assay.
Cellular γH2AX Assay

The cellular activity of this compound was assessed by measuring the inhibition of γH2AX formation, a marker of DNA double-strand breaks. The assay was performed in HT-144 cells.

  • Cell Culture: HT-144 cells were cultured under standard conditions.

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Induction of DNA Damage: DNA DSBs were induced, typically by ionizing radiation.

  • Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody specific for phosphorylated H2AX (γH2AX).

  • Analysis: The levels of γH2AX foci were quantified using high-content imaging or flow cytometry to determine the IC50 value.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in a human prostate tumor xenograft model.

  • Animal Model: Severe combined immunodeficient (SCID) mice were used.

  • Tumor Implantation: LNCaP human prostate cancer cells were subcutaneously implanted into the mice.

  • Treatment Groups:

    • Vehicle control (daily oral gavage of 10 mL/kg PEG/EtOH (90:10))[7].

    • This compound alone (150 mg/kg daily via oral gavage)[4][7].

    • PSMA-targeted thorium-227 conjugate (PSMA-TTC) alone (single treatment of 150 kBq/kg)[7].

    • Combination of this compound and PSMA-TTC[7].

  • Endpoints: Tumor growth inhibition and changes in body weight were monitored over the course of the study[7].

  • Pharmacokinetic Analysis: Unbound plasma exposure of this compound was measured to correlate with the cellular mechanistic IC50[1].

Synergistic Efficacy with Targeted Alpha Therapies

A key finding from the preclinical evaluation of this compound is its ability to synergistically enhance the anti-tumor activity of targeted alpha therapies, such as the PSMA-targeted thorium-227 conjugate BAY 2315497[1][7]. Targeted alpha therapies induce complex and highly localized DSBs, which are challenging for cancer cells to repair. By inhibiting the NHEJ pathway with this compound, the repair of these radiation-induced DSBs is further compromised, leading to a significant increase in tumor cell killing compared to either agent alone[1][7]. This synergistic relationship is depicted in the logical diagram below.

Synergy_Diagram TAT Targeted Alpha Therapy (TAT) (e.g., PSMA-TTC) DSBs Increased DNA Double-Strand Breaks (DSBs) TAT->DSBs BAY_8400 This compound Inhibit_NHEJ Inhibition of NHEJ Pathway BAY_8400->Inhibit_NHEJ Repair_Failure Failure of DSB Repair DSBs->Repair_Failure Inhibit_NHEJ->Repair_Failure Apoptosis Enhanced Tumor Cell Apoptosis Repair_Failure->Apoptosis Synergy Synergistic Anti-Tumor Efficacy Apoptosis->Synergy

Figure 3: Synergistic Interaction of this compound and Targeted Alpha Therapy.

Conclusion

This compound is a potent and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining pathway of DNA double-strand break repair. Preclinical data demonstrate its ability to inhibit DNA repair both in vitro and in vivo. Notably, this compound exhibits strong synergistic anti-tumor activity when combined with targeted alpha therapies, highlighting its potential as a valuable component of combination cancer therapies. Further clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in oncology.

References

Preclinical Profile of BAY-8400: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8400 is a potent and selective, orally active inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4] By inhibiting DNA-PK, this compound can potentiate the effects of DNA-damaging agents, such as radiotherapy and certain chemotherapeutics, making it a promising candidate for combination cancer therapy.[4][5] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Targeting the DNA Damage Response

This compound exerts its therapeutic effect by inhibiting the catalytic activity of DNA-PK. This enzyme is a serine/threonine protein kinase that is activated upon binding to the ends of double-stranded DNA breaks.[6] Once activated, DNA-PK phosphorylates a variety of downstream targets, including itself, to facilitate the repair of the damaged DNA through the NHEJ pathway. Inhibition of DNA-PK by this compound disrupts this repair process, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

cluster_0 Cellular Response to DNA Double-Strand Breaks DSB DNA Double-Strand Break (DSB) DNAPK DNA-PK DSB->DNAPK activates NHEJ Non-Homologous End Joining (NHEJ) DNAPK->NHEJ promotes Repair DNA Repair NHEJ->Repair leads to Apoptosis Apoptosis NHEJ->Apoptosis prevention of BAY8400 This compound BAY8400->DNAPK inhibits

Caption: Mechanism of action of this compound in the DNA double-strand break repair pathway.

In Vitro Studies

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of DNA-PK in both biochemical and cellular assays.[4] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeTarget/Cell LineIC50 (nM)
Biochemical AssayDNA-PK81
Cellular Mechanistic (γH2AX)HT-14469
Data sourced from Berger M, et al. J Med Chem. 2021.[4]
Experimental Protocols

DNA-PK Biochemical Assay (General Protocol):

While the specific protocol used for this compound is proprietary, a general method for assessing DNA-PK inhibition involves a kinase assay.[7][8][9]

  • Reaction Setup: A reaction mixture is prepared containing the DNA-PK enzyme, a specific peptide substrate, and a buffer system with necessary cofactors like MgCl2 and ATP.[7][10]

  • Inhibitor Addition: Varying concentrations of the test compound (this compound) are added to the reaction mixture.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.[9]

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactivity measurement if using radiolabeled ATP, or more commonly, through luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[7][8]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

γH2AX Cellular Mechanistic Assay (General Protocol):

The γH2AX assay is a widely used method to quantify DNA double-strand breaks in cells.[1][11][12]

  • Cell Culture and Treatment: A suitable cell line (e.g., HT-144) is cultured and treated with a DNA-damaging agent to induce DSBs, in the presence of varying concentrations of this compound.

  • Cell Fixation and Permeabilization: After treatment, the cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibody access to intracellular proteins.

  • Immunostaining: The cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX). Subsequently, a fluorescently labeled secondary antibody is used to detect the primary antibody.

  • Analysis: The level of γH2AX is quantified, typically by flow cytometry or high-content imaging, which measures the fluorescence intensity per cell.[1][12]

  • Data Analysis: The IC50 value is determined by the concentration of this compound that causes a 50% reduction in the γH2AX signal.

cluster_0 In Vitro Assay Workflow start Start biochemical Biochemical Assay (DNA-PK) start->biochemical cellular Cellular Assay (γH2AX) start->cellular data_analysis Data Analysis (IC50 Determination) biochemical->data_analysis cellular->data_analysis end End data_analysis->end

Caption: Generalized workflow for the in vitro evaluation of this compound.

In Vitro Pharmacokinetic Profile

The in vitro pharmacokinetic properties of this compound were assessed to predict its drug-like characteristics.

ParameterSpecies/SystemResult
Metabolic Stability (Fmax)Human Hepatocytes54%
Rat Hepatocytes60%
Mouse Hepatocytes28%
CYP Inhibition (IC50)CYP3A415 µM
CYP1A2, 2C8, 2C9, 2D6No relevant inhibition up to 20 µM
Permeability (Papp A→B)Caco-2305 nm/s
Efflux RatioCaco-20.7
Data sourced from Berger M, et al. J Med Chem. 2021.[13]

In Vivo Studies

Pharmacokinetic Properties

The in vivo pharmacokinetic profile of this compound was evaluated in mice and rats following intravenous (IV) and oral (PO) administration.

ParameterMouse (0.3 mg/kg IV)Rat (0.3 mg/kg IV)Rat (PO)
Blood Clearance (L/h/kg)8.12.2-
Volume of Distribution (L/kg)3.71.8-
Half-life (h)0.680.844
Oral Bioavailability (%)--22
Data sourced from Berger M, et al. J Med Chem. 2021.[4]
Experimental Protocols

Rodent Pharmacokinetic Studies (General Protocol):

  • Animal Models: Studies are typically conducted in common laboratory strains of mice (e.g., C57BL/6, BALB/c) and rats (e.g., Wistar, Sprague Dawley).[5]

  • Drug Administration: For intravenous studies, the compound is administered as a bolus injection into a tail vein.[14] For oral studies, the compound is administered via oral gavage.

  • Blood Sampling: Blood samples are collected at multiple time points after drug administration.[14] Common sampling sites include the submandibular vein or retro-orbital sinus for mice.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is determined using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

In Vivo Efficacy in a Xenograft Model

The antitumor efficacy of this compound in combination with a targeted alpha therapy (PSMA-targeted thorium-227 conjugate, BAY 2315497) was evaluated in a human prostate cancer xenograft model.

Study Design: LNCaP human prostate cancer cells were subcutaneously implanted into immunocompromised mice. Once tumors reached a certain size, the mice were randomized into treatment groups.

Treatment Groups:

  • Vehicle control

  • This compound alone (150 mg/kg, daily oral gavage)

  • PSMA-TTC alone (150 kBq/kg, single dose)

  • This compound + PSMA-TTC

Results: The combination of this compound and the PSMA-targeted thorium-227 conjugate resulted in significantly enhanced antitumor efficacy compared to either treatment alone.[5]

Experimental Protocols

LNCaP Xenograft Model (General Protocol):

  • Cell Culture: LNCaP cells are cultured in appropriate media until they reach the desired confluence.[4]

  • Cell Preparation and Implantation: The cells are harvested, counted, and resuspended in a suitable medium, often mixed with Matrigel to support tumor growth.[4][15] A specific number of cells (e.g., 1-2 million) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][15]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment groups, and the administration of the therapeutic agents begins.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed, and further analysis (e.g., histology, biomarker analysis) can be performed.

cluster_0 In Vivo Efficacy Study Workflow cell_culture LNCaP Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection analysis Efficacy Analysis data_collection->analysis

Caption: Workflow for the in vivo efficacy study of this compound in an LNCaP xenograft model.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of DNA-PK with favorable in vitro and in vivo pharmacokinetic properties. The synergistic antitumor activity observed when combined with a targeted alpha therapy in a prostate cancer xenograft model highlights its potential as a combination therapy for cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Understanding the Synergistic Activity of Rovoceranib (BAY 1895344) with DNA Damage-Inducing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Rovoceranib (BAY 1895344) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial regulator of the DNA Damage Response (DDR) pathway.[1][2][3] The DDR is a complex signaling network that maintains genomic integrity.[4][5] In many cancers, deficiencies in the DDR can lead to increased reliance on alternative repair pathways, creating a vulnerability that can be exploited therapeutically.[4][5] By inhibiting ATR, rovoceranib can prevent cancer cells from repairing DNA damage, leading to cell death, particularly in tumors with existing DDR defects or those subjected to DNA-damaging agents. This guide provides a comprehensive overview of the preclinical and clinical data supporting the synergistic activity of rovoceranib with DNA damage-inducing therapies.

Mechanism of Action: Synthetic Lethality

Rovoceranib's synergistic effect is rooted in the principle of synthetic lethality. Cancer cells with defects in certain DDR genes (e.g., ATM) are particularly dependent on ATR for survival.[6] Inhibition of ATR in these cells, or in combination with therapies that induce DNA damage, leads to an overwhelming accumulation of DNA lesions and subsequent cell death.[4][7]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the mechanism of action for rovoceranib.

cluster_0 DNA Damage Induction cluster_1 DNA Damage Response (DDR) cluster_2 Therapeutic Intervention DNA Damage DNA Damage ATR ATR DNA Damage->ATR SSBs/Stalled Forks ATM ATM DNA Damage->ATM DSBs Chemotherapy Chemotherapy Chemotherapy->DNA Damage Radiotherapy Radiotherapy Radiotherapy->DNA Damage CHK1 CHK1 ATR->CHK1 Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest Increased Genomic Instability Increased Genomic Instability CHK1->Increased Genomic Instability Inhibition leads to DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Apoptosis Apoptosis DNA Repair->Apoptosis Failure Cell Survival Cell Survival DNA Repair->Cell Survival Rovoceranib (BAY 1895344) Rovoceranib (BAY 1895344) Rovoceranib (BAY 1895344)->ATR Inhibits Increased Genomic Instability->Apoptosis Induces

Caption: Mechanism of Action of Rovoceranib (BAY 1895344).

Quantitative Data from Preclinical Studies

Rovoceranib has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, with IC50 values ranging from 9 to 490 nmol/L.[8] The sensitivity to rovoceranib is particularly pronounced in cell lines with mutations in the ATM pathway.[8]

Table 1: In Vitro Antiproliferative Activity of Rovoceranib
Cell LineCancer TypeKey MutationsIC50 (nmol/L)
GRANTA-519Mantle Cell LymphomaATM30
HT-29Colorectal Cancer-36 (γH2AX)
MCF7Breast Cancer--
IGROV-1Ovarian Cancer--
MDA-MB-436Breast CancerBRCA1-
LAPC-4Prostate Cancer--
LOVOColorectal Cancer--
Data sourced from preclinical studies.[4][8]
Table 2: In Vivo Efficacy of Rovoceranib as Monotherapy
Cancer ModelDosing ScheduleOutcome
GRANTA-519 Xenograft50 mg/kg, twice daily, 3 days on/4 days offStrong antitumor efficacy
GRANTA-519 Xenograft(Comparison with AZD6738 and M6620 at MTD)Superior antitumor efficacy to other ATR inhibitors
Data sourced from preclinical studies.[8]

Synergistic Activity with DNA Damaging Therapies

Preclinical studies have consistently shown that rovoceranib acts synergistically with various DNA damage-inducing therapies.[2][4]

Combination with Chemotherapy

The combination of rovoceranib with platinum-based chemotherapies, such as cisplatin and carboplatin, has demonstrated synergistic antitumor activity.[4]

Table 3: Synergistic Activity with Chemotherapy in Xenograft Models
Cancer ModelCombination TherapyDosing ScheduleOutcome
IGROV-1 OvarianRovoceranib + CarboplatinRovoceranib: 10 or 20 mg/kg, once daily, 2 on/5 off; 50 mg/kg, twice daily, 3 on/4 off. Carboplatin: 50 mg/kg, once weekly.Significant synergistic antitumor activity
Data sourced from preclinical studies.[4]
Combination with Radiotherapy

Rovoceranib has been shown to enhance the efficacy of external beam radiotherapy (EBRT), leading to long-lasting tumor growth inhibition.[9]

The workflow for a typical preclinical experiment evaluating this synergy is outlined below.

Tumor Model Establishment Tumor Model Establishment Treatment Groups Treatment Groups Tumor Model Establishment->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Rovoceranib Alone Rovoceranib Alone Treatment Groups->Rovoceranib Alone EBRT Alone EBRT Alone Treatment Groups->EBRT Alone Rovoceranib + EBRT Rovoceranib + EBRT Treatment Groups->Rovoceranib + EBRT Tumor Growth Monitoring Tumor Growth Monitoring Vehicle Control->Tumor Growth Monitoring Rovoceranib Alone->Tumor Growth Monitoring EBRT Alone->Tumor Growth Monitoring Rovoceranib + EBRT->Tumor Growth Monitoring Data Analysis Data Analysis Tumor Growth Monitoring->Data Analysis Tumor Volume, Body Weight Synergy Assessment Synergy Assessment Data Analysis->Synergy Assessment

Caption: In Vivo Synergy Experimental Workflow.
Combination with Other DDR Inhibitors

A strong synergistic effect is observed when rovoceranib is combined with PARP inhibitors, such as olaparib, particularly in tumors with deficiencies in homologous recombination.[4]

Clinical Development and Patient Response

A first-in-human Phase I trial of rovoceranib in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 40 mg twice daily, 3 days on/4 days off.[1] The most common adverse events were manageable and reversible hematological toxicities.[1][6]

Partial responses were observed in 4 out of 21 patients, with stable disease in 8 patients.[1] Notably, responders often had tumors with ATM protein loss or deleterious ATM mutations.[1] The median duration of response was 315.5 days.[1]

Table 4: Phase I Clinical Trial (NCT03188965) Key Findings
ParameterFinding
Maximum Tolerated Dose (MTD) 40 mg BID, 3 days on/4 days off
Common Adverse Events Anemia, neutropenia, thrombocytopenia, fatigue, nausea
Objective Response Rate (≥40 mg BID) 30.7% in patients with and without DDR defects
Patient Population with Response Tumors with ATM protein loss and/or ATM mutations
Median Duration of Response 315.5 days
Data sourced from a first-in-human Phase I trial.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vitro Proliferation Assays
  • Cell Lines: A broad panel of human cancer cell lines with diverse histological origins and DDR pathway mutations.[8]

  • Method: Cells are seeded in 96-well plates and treated with increasing concentrations of rovoceranib. Cell viability is assessed after a 72-hour incubation period using a standard method like CellTiter-Glo®.

  • Data Analysis: IC50 values are calculated using non-linear regression analysis.

In Vitro Combination Analysis
  • Method: The isobologram method is used to assess the synergistic, additive, or antagonistic effects of combining rovoceranib with other agents, such as cisplatin.[4]

  • Procedure: Cells are treated with various concentrations of each drug alone and in combination. The effect on cell proliferation is measured, and a combination index (CI) is calculated. A CI < 1 indicates synergy.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are implanted with human cancer cell lines.[4]

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and dosed as per the schedules outlined in the tables above.

  • Efficacy Assessment: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.[4]

  • Pharmacodynamic Analysis: Tumor biopsies can be analyzed for biomarkers such as γH2AX and pKAP1 to confirm target engagement.[3]

Logical Relationship of Synergistic Action

The synergistic effect of rovoceranib with DNA-damaging agents can be understood as a multi-step process.

DNA Damaging Agent DNA Damaging Agent DNA Lesions DNA Lesions DNA Damaging Agent->DNA Lesions Rovoceranib Rovoceranib ATR Inhibition ATR Inhibition Rovoceranib->ATR Inhibition Impaired DNA Repair Impaired DNA Repair ATR Inhibition->Impaired DNA Repair Cell Cycle Checkpoint Abrogation Cell Cycle Checkpoint Abrogation ATR Inhibition->Cell Cycle Checkpoint Abrogation Accumulation of DNA Damage Accumulation of DNA Damage Impaired DNA Repair->Accumulation of DNA Damage Cell Cycle Checkpoint Abrogation->Accumulation of DNA Damage Apoptosis Apoptosis Accumulation of DNA Damage->Apoptosis

Caption: Logical Flow of Synergistic Action.

Conclusion

Rovoceranib (BAY 1895344) has demonstrated significant potential both as a monotherapy in cancers with specific DDR deficiencies and as a synergistic partner with a variety of DNA damage-inducing therapies. The preclinical data strongly support its mechanism of action, and early clinical results are promising, particularly in patients with ATM-deficient tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of rovoceranib in combination regimens across a broader range of cancers.

References

The Kinase Selectivity Profile of BAY-8400: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound. All data is compiled from publicly available scientific literature.

Introduction to this compound

This compound is an orally active small molecule inhibitor targeting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3][4][5] By inhibiting DNA-PK, this compound has been shown to enhance the efficacy of DNA-damaging agents, such as targeted alpha therapies, in preclinical cancer models.[6][7] The compound emerged from a lead optimization program starting from a triazoloquinoxaline hit identified in a screen for Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitors.[6][7][8]

Kinase Selectivity Profile

The kinase selectivity of this compound has been extensively evaluated through various screening methods, including an in-house kinase panel and the KINOMEscan® profiling service from DiscoverX. These assessments are crucial for understanding the compound's specificity and potential off-target effects.

Biochemical IC50 Data

The half-maximal inhibitory concentration (IC50) of this compound against its primary target, DNA-PK, is 81 nM.[1][3][9] The compound has been profiled against a panel of related kinases to determine its selectivity. A summary of the biochemical IC50 values for key kinases is presented in Table 1.

Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases

KinaseIC50 (nM)
DNA-PK 81 [1][3][9]
PI3Kβ117[9][10]
ATR394[9][10]
mTOR1910[9][10]
ATM19300[9][10]
KINOMEscan Profiling

This compound was further evaluated in a KINOMEscan panel consisting of 365 kinases. At a concentration of 1 µM, greater than 50% inhibition was observed for only three kinases, including DNA-PK, demonstrating a high degree of selectivity.[9][10]

Cellular Assay Data

In cellular mechanistic assays, this compound demonstrated potent on-target activity and selectivity. The IC50 for the inhibition of γH2AX phosphorylation in ATM-negative HT-144 cells was 69 nM.[6] The compound showed good selectivity against PI3K and ATR in cellular assays, with IC50 ratios of >15 for PI3K/DNA-PK and >34 for ATR/DNA-PK.[9]

Signaling Pathway

This compound targets the DNA Damage Response (DDR) pathway, specifically the Non-Homologous End Joining (NHEJ) branch. DNA-PK is a critical component of this pathway, responsible for the repair of DNA double-strand breaks. The inhibition of DNA-PK by this compound disrupts this repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents.

DNA_Damage_Response cluster_DDR DNA Damage Response cluster_NHEJ NHEJ Pathway DNA_Damage DNA Double-Strand Break (DSB) NHEJ Non-Homologous End Joining (NHEJ) DNA_Damage->NHEJ Predominant pathway HR Homologous Recombination (HR) DNA_Damage->HR Alternative pathway Ku70_80 Ku70/80 NHEJ->Ku70_80 senses DSB DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Repair_Complex DNA Repair Complex Assembly DNA_PKcs->Repair_Complex phosphorylates & activates BAY8400 This compound BAY8400->DNA_PKcs inhibits Ligation DNA Ligation Repair_Complex->Ligation Repair DNA Repair Ligation->Repair

Figure 1: Simplified signaling pathway of the DNA Damage Response, highlighting the role of this compound in the inhibition of the NHEJ pathway.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in this guide. These are representative protocols and may not reflect the exact procedures used for generating the this compound data.

KINOMEscan® Assay

The KINOMEscan® technology by DiscoverX is an active site-directed competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.

KINOMEscan_Workflow cluster_workflow KINOMEscan® Experimental Workflow Compound Test Compound (this compound) Binding_Reaction Binding Reaction (Competition) Compound->Binding_Reaction Kinase DNA-tagged Kinase Kinase->Binding_Reaction Ligand Immobilized Ligand Ligand->Binding_Reaction Capture Capture on Solid Support Binding_Reaction->Capture qPCR Quantification by qPCR Capture->qPCR Result Binding Affinity (Kd or % Inhibition) qPCR->Result

Figure 2: General workflow for the KINOMEscan® assay.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.

General Protocol:

  • A DNA-tagged kinase, an immobilized ligand, and the test compound (this compound) are combined.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The kinase that binds to the immobilized ligand is captured on a solid support.

  • Unbound components are washed away.

  • The amount of captured, DNA-tagged kinase is quantified using qPCR.

  • The results are compared to a control reaction without the test compound to determine the percentage of inhibition or to calculate the dissociation constant (Kd).

Cellular γH2AX Phosphorylation Assay

This immunofluorescence-based assay quantifies the formation of γH2AX foci, a marker for DNA double-strand breaks, in cells.

gH2AX_Workflow cluster_workflow Cellular γH2AX Assay Workflow Cell_Culture 1. Cell Seeding & Treatment Fix_Perm 2. Fixation & Permeabilization Cell_Culture->Fix_Perm Primary_Ab 3. Incubation with Primary Antibody (anti-γH2AX) Fix_Perm->Primary_Ab Secondary_Ab 4. Incubation with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Staining 5. DNA Counterstaining Secondary_Ab->Staining Imaging 6. Imaging & Quantification Staining->Imaging

Figure 3: General workflow for a cellular γH2AX phosphorylation assay.

Principle: Following DNA damage, histone H2AX is phosphorylated at serine 139 (γH2AX). This modified histone can be detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. The fluorescence intensity or the number of foci per nucleus is then quantified.

General Protocol:

  • Cells (e.g., HT-144) are seeded in microplates and treated with this compound at various concentrations, often in combination with a DNA-damaging agent.

  • After treatment, the cells are fixed with a solution like formaldehyde and permeabilized with a detergent (e.g., Triton X-100 or ethanol) to allow antibody entry.

  • The cells are incubated with a primary antibody specific for γH2AX.

  • After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • The nuclear DNA is counterstained with a dye such as DAPI or propidium iodide.

  • The cells are imaged using high-content microscopy or analyzed by flow cytometry to quantify the γH2AX signal. The IC50 is calculated based on the dose-dependent inhibition of γH2AX formation.

Cellular pAKT (Ser473) Phosphorylation Assay

This assay measures the phosphorylation of AKT at serine 473, a downstream marker of the PI3K/mTOR signaling pathway, to assess off-target activity of kinase inhibitors.

pAKT_Workflow cluster_workflow Cellular pAKT (Ser473) Assay Workflow Cell_Culture 1. Cell Seeding & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis ELISA 3. ELISA for pAKT (Ser473) Lysis->ELISA Detection 4. Signal Detection & Quantification ELISA->Detection

References

BAY-8400: A Technical Guide to a Novel DNA-PK Inhibitor for Enhanced DNA Double-Strand Break Repair Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8400 is a novel, orally active, and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, one of the two major cellular mechanisms for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[3][4] The inhibition of DNA-PK represents a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[3][5] This technical guide provides an in-depth overview of the preclinical data and mechanism of action of this compound, with a focus on its effect on DNA double-strand break repair.

Core Mechanism: Inhibition of the DNA-PK Signaling Pathway

DNA-PK is a serine/threonine protein kinase composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[6] In the event of a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This binding activates the kinase function of DNA-PKcs, initiating a signaling cascade that leads to the recruitment of other repair factors and the eventual ligation of the broken ends.[6][7]

This compound exerts its effect by directly inhibiting the catalytic activity of DNA-PKcs. By blocking this key enzyme, this compound prevents the completion of the NHEJ repair process. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells that are often more reliant on specific DNA repair pathways due to their high proliferation rate and existing genomic instability.

Below is a diagram illustrating the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the point of intervention for this compound.

DNA_PK_Pathway cluster_0 Cellular Response to DNA Double-Strand Break DSB DNA Double-Strand Break Ku7080 Ku70/80 heterodimer DSB->Ku7080 recruits DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits BAY8400 This compound DNAPKcs->BAY8400 inhibits NHEJ_Complex NHEJ Repair Complex (Ligase IV, XRCC4, etc.) DNAPKcs->NHEJ_Complex activates Repair DNA Repair NHEJ_Complex->Repair Apoptosis Apoptosis / Cell Death

Figure 1: Simplified signaling pathway of DNA-PK in NHEJ and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
Target KinaseBiochemical IC50 (nM)Cellular Mechanistic IC50 (nM)
DNA-PK 81 69 (γH2AX in HT-144 cells)
PI3Kβ117>15-fold selective vs. DNA-PK
ATR394>34-fold selective vs. DNA-PK
mTOR1910Not determined
ATM19300Not determined

Data sourced from Berger M, et al. J Med Chem. 2021.

Table 2: In Vivo Efficacy of this compound in Combination with Targeted Alpha Therapy
Treatment GroupTumor Growth InhibitionAnimal Model
Vehicle Control-LNCaP human prostate cancer xenograft
Isotype Control (150 kBq/kg)-LNCaP human prostate cancer xenograft
PSMA-TTC BAY 2315497 (150 kBq/kg)SignificantLNCaP human prostate cancer xenograft
This compound (150 mg/kg, daily) Moderate LNCaP human prostate cancer xenograft
This compound + PSMA-TTC BAY 2315497 Synergistic and Superior to Monotherapy LNCaP human prostate cancer xenograft

Data sourced from Berger M, et al. J Med Chem. 2021.

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

Biochemical DNA-PK Activity Assay (TR-FRET)

This assay was utilized to determine the in vitro potency of this compound against the DNA-PK enzyme.

TR_FRET_Workflow cluster_1 TR-FRET Assay Workflow A Prepare reaction mix: - DNA-PK enzyme - Biotinylated peptide substrate - ATP B Add this compound at varying concentrations A->B C Incubate to allow phosphorylation B->C D Add detection reagents: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (APC) C->D E Measure TR-FRET signal D->E F Calculate IC50 value E->F In_Vivo_Workflow cluster_2 In Vivo Xenograft Study Workflow Start Implant LNCaP cells into SCID mice TumorGrowth Allow tumors to reach a specified size Start->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Treat Administer treatments: - Vehicle - Isotype Control - PSMA-TTC BAY 2315497 (single dose) - this compound (daily oral gavage) - Combination Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Study endpoint Monitor->Endpoint

References

The Cornerstone of Genomic Integrity: A Technical Guide to DNA-PK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational science behind the inhibition of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the cellular response to DNA damage. Understanding the core mechanisms of DNA-PK and its role in the Non-Homologous End Joining (NHEJ) pathway is paramount for developing novel therapeutics, particularly in oncology. This document provides a detailed overview of the signaling pathways, experimental methodologies to assess inhibitor efficacy, and a summary of key quantitative data for prominent inhibitors.

DNA-Dependent Protein Kinase (DNA-PK): The Guardian of the Genome

DNA-PK is a nuclear serine/threonine protein kinase that plays an instrumental role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] The DNA-PK holoenzyme is a complex composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric DNA-binding regulatory subunit known as Ku, which consists of Ku70 and Ku80 proteins.[2][3]

While its most well-characterized function is in the NHEJ pathway, DNA-PK's influence extends to other vital cellular processes, including:

  • V(D)J Recombination: A process essential for generating diversity in the immune system.[4]

  • Telomere Maintenance: Protecting the ends of chromosomes to prevent degradation and fusion.[1][5]

  • Transcription Regulation: Modulating the expression of various genes.[1][6]

  • Cell Cycle Control: Participating in checkpoints that respond to DNA damage.[5]

The central role of DNA-PK in DSB repair makes it a compelling target for cancer therapy, where the goal is often to potentiate the effects of DNA-damaging agents like radiotherapy and chemotherapy.[5][7]

The Non-Homologous End Joining (NHEJ) Pathway

NHEJ is the predominant pathway for repairing DSBs in human cells, particularly during the G0 and G1 phases of the cell cycle when a sister chromatid is not available for high-fidelity homologous recombination repair.[8][9] Unlike homologous recombination, NHEJ directly ligates the broken DNA ends without the need for a template, a process that is efficient but can be prone to introducing small errors like insertions or deletions.[9][10]

The canonical NHEJ pathway proceeds through several key steps:

  • DSB Recognition: The Ku70/Ku80 heterodimer recognizes and binds to the broken DNA ends, forming a ring-like structure that protects the ends from degradation.[11][12]

  • DNA-PKcs Recruitment: Ku serves as a scaffold to recruit the DNA-PKcs catalytic subunit, forming the active DNA-PK holoenzyme. This binding event activates the kinase function of DNA-PKcs.[3][9]

  • Synapsis and End Processing: The DNA-PK complex helps to bring the two DNA ends together (synapsis). DNA-PKcs then autophosphorylates itself and phosphorylates other downstream targets, such as the nuclease Artemis, which processes and cleans incompatible DNA overhangs.[2][13][14]

  • Ligation: Finally, the processed ends are joined together by a complex consisting of DNA Ligase IV, XRCC4, and XLF (XRCC4-like factor).[11][13]

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 1. Recognition & Binding cluster_2 2. Holoenzyme Activation cluster_3 3. End Processing cluster_4 4. Ligation DSB DSB Occurs Ku Ku70/Ku80 Ku_Bound Ku binds to DNA ends Ku->Ku_Bound Recognizes break PKcs DNA-PKcs PK_Active Active DNA-PK (Holoenzyme) PKcs->PK_Active Recruited & Activated Artemis Artemis & other processing factors PK_Active->Artemis Phosphorylates Ends_Processed DNA Ends Processed Artemis->Ends_Processed Ligase Ligase IV / XRCC4 / XLF Complex Repaired DNA Repaired Ligase->Repaired Ligates break

Mechanism and Cellular Consequences of DNA-PK Inhibition

The primary strategy for inhibiting DNA-PK involves small molecules that act as ATP competitors.[15] These inhibitors bind to the ATP-binding pocket within the kinase domain of DNA-PKcs, preventing the phosphorylation of its substrates and thereby halting the NHEJ repair cascade.[15] A newer class of inhibitors acts through an alternative mechanism by blocking the initial interaction between the Ku subunit and DNA.[16]

Inhibition of DNA-PK leads to several critical downstream cellular effects:

  • Impaired DSB Repair: The NHEJ pathway is blocked, leading to the accumulation of unrepaired DSBs. This effect is significantly amplified when cells are challenged with exogenous DNA-damaging agents like ionizing radiation or certain chemotherapies.[17][18]

  • Genomic Instability: The failure to repair DSBs results in chromosomal aberrations and overall genomic instability.

  • Cell Fate Determination: The sustained presence of extensive DNA damage triggers cellular failsafe mechanisms. Depending on the cellular context and the extent of the damage, this can lead to:

    • Apoptosis (Programmed Cell Death): The cell initiates a self-destruction sequence to eliminate itself before it can propagate potentially harmful mutations.

    • Cellular Senescence: The cell enters a state of irreversible growth arrest, preventing its proliferation.

Inhibition_Consequence Start DNA-Damaging Agent (e.g., Radiotherapy) DSB DNA Double-Strand Breaks (DSBs) Start->DSB Inhibitor DNA-PK Inhibitor NHEJ NHEJ Pathway Inhibitor->NHEJ BLOCKS DSB->NHEJ Repair DNA Repair NHEJ->Repair Leads to NoRepair Accumulation of Unrepaired DSBs NHEJ->NoRepair Outcome1 Apoptosis NoRepair->Outcome1 Outcome2 Cellular Senescence NoRepair->Outcome2

Quantitative Analysis of DNA-PK Inhibitors

A range of small molecule inhibitors targeting DNA-PK have been developed. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

InhibitorOther NamesMechanismDNA-PK IC50 (in vitro)Other Key Targets (IC50)
AZD7648 ATP-Competitive0.6 nM[1]Highly selective (>100-fold vs other kinases)[9]
Peposertib M3814, NedisertibATP-Competitive<3 nM[3][8]Selective
NU7441 KU-57788ATP-Competitive14 nM[9][13]mTOR (1.7 µM), PI3K (5 µM)[9][11]
CC-115 ATP-Competitive13 nM[7][9][10]mTOR (21 nM)[7][9]
NU7026 ATP-Competitive0.23 µM[8][9]PI3K (13 µM)[9]
Wortmannin Covalent, ATP site16-120 nMPI3K (3 nM), ATM (150 nM)[9]
LY294002 ATP-Competitive1.4 µM[3]PI3Kα/δ/β (~0.5-1 µM), CK2 (98 nM)[3][9]

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration).

Key Experimental Protocols

Evaluating the efficacy of DNA-PK inhibitors requires a suite of specialized in vitro and cell-based assays.

In Vitro DNA-PK Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK enzyme.

Methodology (Luminescence-Based - e.g., ADP-Glo™):

  • Reaction Setup: In a multi-well plate, combine purified human DNA-PK enzyme, a specific peptide substrate (e.g., a p53-derived peptide), and calf thymus DNA (to activate the enzyme).

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the wells and pre-incubate for 15-30 minutes.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing ATP. Incubate at 30°C or 37°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced by DNA-PK into ATP.

  • Luminescence Reading: The newly synthesized ATP is used by a luciferase to produce a light signal, which is proportional to the amount of ADP formed and thus to DNA-PK activity. Read the luminescence on a plate reader.

  • Data Analysis: Plot the relative luminescence against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cellular NHEJ Activity Assay (Immunofluorescence)

Objective: To measure the impact of DNA-PK inhibition on the repair of DSBs within cells.

Methodology (γH2AX Foci Formation):

  • Cell Culture: Plate cells (e.g., a human cancer cell line) on glass coverslips and allow them to adhere.

  • Treatment: Pre-treat cells with the DNA-PK inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Induce Damage: Induce DSBs using a controlled dose of ionizing radiation (IR) or a radiomimetic drug like bleomycin.

  • Repair Incubation: Return cells to the incubator for various time points (e.g., 1, 4, 24 hours) to allow for DNA repair.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the membranes with a detergent like Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., BSA or serum).

    • Incubate with a primary antibody against a DSB marker, typically anti-phospho-Histone H2A.X (Ser139), known as γH2AX.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct fluorescent foci (γH2AX foci) per nucleus. A persistence of foci at later time points in inhibitor-treated cells indicates impaired DSB repair.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis A1 Purified DNA-PK Enzyme Assay A2 Determine IC50 A1->A2 B1 Treat Cells with Inhibitor + DNA Damage A2->B1 Proceed with potent and selective hits B2 Assess DSB Repair (γH2AX Foci Assay) B1->B2 B3 Measure Cell Viability (e.g., Clonogenic Assay) B1->B3 C1 Xenograft Tumor Model B3->C1 Validate cellular efficacy C2 Treat with Inhibitor + Radiotherapy/Chemotherapy C1->C2 C3 Monitor Tumor Growth & Assess Toxicity C2->C3

Clinical Applications and Future Directions

The rationale for using DNA-PK inhibitors in the clinic is to act as sensitizing agents, enhancing the efficacy of established cancer treatments.[1][7] By preventing cancer cells from repairing the DNA damage induced by radiotherapy or certain chemotherapies (e.g., topoisomerase II inhibitors), these inhibitors can lower the threshold for inducing cell death.[17] Several DNA-PK inhibitors, including Peposertib (M3814) and AZD7648, are currently being evaluated in clinical trials, often in combination with radiation or other DNA-damaging agents.

Future research will focus on identifying predictive biomarkers to select patients most likely to benefit from DNA-PK inhibition, exploring novel combination strategies, and managing potential toxicities, as these inhibitors can also sensitize normal tissues to damage.[18] The continued investigation into the foundational science of DNA-PK provides a robust framework for the development of next-generation cancer therapies aimed at exploiting the DNA damage response.

References

BAY-8400: A Technical Deep Dive into a Novel DNA-PK Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core scientific principles of BAY-8400, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). As a pivotal component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, DNA-PK represents a compelling target in oncology. This document provides a comprehensive overview of this compound's mechanism of action, preclinical data, and the experimental protocols utilized in its initial characterization, offering a valuable resource for researchers in the field of oncology and drug development.

Core Mechanism of Action: Targeting the DNA Damage Response

This compound is an orally active small molecule that selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs)[1][2][3]. DNA-PK is a critical enzyme in the NHEJ pathway, a major mechanism for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage[4]. In many cancer cells, the reliance on the often error-prone NHEJ pathway is heightened, making it a strategic target for therapeutic intervention. By inhibiting DNA-PK, this compound prevents the repair of DSBs induced by DNA-damaging agents, leading to the accumulation of genomic instability and subsequent cancer cell death. This synergistic effect makes this compound a promising candidate for combination therapies with radiation or chemotherapy.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound, providing insights into its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)Reference
DNA-PK Biochemical 81 [1][2][3]
DNA-PKCellular (γH2AX)69[1]
PI3KβBiochemical117
ATRBiochemical394
mTORBiochemical1910
ATMBiochemical19300
Table 2: In Vivo Pharmacokinetics of this compound
SpeciesAdministrationDose (mg/kg)Key FindingsReference
RatIntravenous0.3Moderate blood clearance, high volume of distribution, short half-life.[1]
RatOral10Moderate oral bioavailability.[1]
MouseOral150Sufficient unbound plasma concentrations to cover the cellular mechanistic IC50.[1]
Table 3: In Vivo Efficacy of this compound in LNCaP Xenograft Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Reference
Vehicle ControlDaily-[1]
This compound150 mg/kg, dailyMinimal[1]
Targeted Alpha Therapy (TAT)Single doseModerate[1]
This compound + TAT Combination Significant [1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial research on this compound.

In Vivo LNCaP Xenograft Model
  • Cell Line: LNCaP human prostate cancer cells.

  • Animals: Male immunodeficient mice (e.g., NMRI nude or SCID).

  • Cell Implantation: LNCaP cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel. A specific number of cells (e.g., 1 x 10^6) is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups.

    • Vehicle Control: Administered daily via oral gavage.

    • This compound: Administered daily at a specified dose (e.g., 150 mg/kg) via oral gavage.

    • Targeted Alpha Therapy (TAT): A single intravenous injection of a radiolabeled antibody targeting a tumor-specific antigen (e.g., PSMA).

    • Combination Therapy: Administration of both this compound and TAT as per their respective schedules.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight of the animals is also monitored as a measure of toxicity.

In Vivo Pharmacokinetics in Rats
  • Animals: Male Wistar rats.

  • Formulation: this compound is formulated in a suitable vehicle for both intravenous and oral administration.

  • Intravenous (IV) Administration: A single dose (e.g., 0.3 mg/kg) is administered via a cannulated vein.

  • Oral (PO) Administration: A single dose (e.g., 10 mg/kg) is administered via oral gavage.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration from a cannulated artery or via tail vein bleeding.

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the DNA-PK signaling pathway and a typical experimental workflow for evaluating a DNA-PK inhibitor.

DNA_PK_Signaling_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_NHEJ Non-Homologous End Joining (NHEJ) Pathway cluster_Inhibition Inhibition by this compound DSB DNA Damage (e.g., from Radiation) Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis activates LigaseIV_XRCC4 Ligase IV / XRCC4 Artemis->LigaseIV_XRCC4 enables recruitment of Repair DNA Repair LigaseIV_XRCC4->Repair ligates DNA ends BAY8400 This compound BAY8400->DNA_PKcs inhibits

DNA-PK Signaling Pathway in NHEJ and Inhibition by this compound.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Outcome Outcome Assessment Biochemical_Assay Biochemical Assay (IC50 determination) Cellular_Assay Cellular Assay (γH2AX formation) Biochemical_Assay->Cellular_Assay confirms cellular activity PK_Studies Pharmacokinetic Studies (Rat, Mouse) Cellular_Assay->PK_Studies informs dose selection Xenograft_Model Xenograft Efficacy Model (LNCaP) PK_Studies->Xenograft_Model guides dosing regimen TGI Tumor Growth Inhibition Xenograft_Model->TGI Toxicity Toxicity Assessment (Body Weight) Xenograft_Model->Toxicity

Experimental Workflow for Preclinical Evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for BAY-8400 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] In many cancer types, DNA-PK is overexpressed and contributes to therapeutic resistance by repairing DNA damage induced by radiation and chemotherapy.[3][4] By inhibiting DNA-PK, this compound sensitizes cancer cells to DNA-damaging agents, representing a promising strategy in cancer therapy.[2][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

DNA-PK is a serine/threonine protein kinase composed of a catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[6][7] The Ku heterodimer recognizes and binds to DNA double-strand breaks, recruiting and activating DNA-PKcs.[2][8] Activated DNA-PKcs then phosphorylates various downstream targets to facilitate the ligation of the broken DNA ends.[9] this compound inhibits the catalytic activity of DNA-PKcs, thereby blocking the NHEJ repair pathway.[1] This leads to an accumulation of DNA damage and subsequent cell death, particularly when combined with DNA-damaging treatments.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
DNA-PK IC50 81 nMBiochemical Assay[1]
PI3Kβ IC50 117 nMBiochemical Assay[10]
ATR IC50 394 nMBiochemical Assay[10]
mTOR IC50 1910 nMBiochemical Assay[10]
ATM IC50 19300 nMBiochemical Assay[10]

DNA-PK Signaling Pathway

DNA_PK_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Double-Strand Break Ku70_80 Ku70/80 DNA_Damage->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates NHEJ Non-Homologous End Joining DNA_PKcs->NHEJ promotes Apoptosis Apoptosis DNA_PKcs->Apoptosis BAY8400 This compound BAY8400->DNA_PKcs inhibits Repair DNA Repair NHEJ->Repair NHEJ->Apoptosis Cell_Survival Cell Survival Repair->Cell_Survival

Caption: DNA-PK pathway and this compound inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 of this compound

This protocol outlines the use of a luminescent cell viability assay, such as CellTiter-Glo®, to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest (e.g., LNCaP for prostate cancer)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 72-96 hours at 37°C and 5% CO2.[2]

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of treated wells to the vehicle control wells.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Immunofluorescence Staining for γH2AX to Assess DNA Damage

This protocol is designed to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX), a marker of DNA damage. This assay can be used to confirm the mechanism of action of this compound, especially in combination with a DNA-damaging agent like ionizing radiation (IR) or doxorubicin.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DNA-damaging agent (e.g., Doxorubicin or access to an irradiator)

  • Glass coverslips in 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)

  • Secondary antibody: Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.

    • Pre-treat cells with this compound at a concentration around its IC50 for 1-2 hours.

    • Treat the cells with a DNA-damaging agent (e.g., 1 µM Doxorubicin for 1 hour or 2 Gy of IR).

    • Include controls: untreated, this compound alone, and DNA-damaging agent alone.

    • Wash the cells with PBS and add fresh medium containing this compound.

    • Incubate for the desired time (e.g., 24 hours) to allow for DNA repair (or its inhibition).

  • Immunofluorescence Staining:

    • Wash cells twice with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary γH2AX antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.

    • Quantify the number of γH2AX foci per nucleus. An increase in the number and persistence of γH2AX foci in the combination treatment group compared to the single-agent groups indicates inhibition of DNA repair.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed_plate Seed cells in 96-well or 24-well plates start->seed_plate incubate_attach Incubate 24h for attachment seed_plate->incubate_attach prep_bay8400 Prepare this compound dilutions incubate_attach->prep_bay8400 add_treatment Add this compound +/- DNA damaging agent prep_bay8400->add_treatment incubate_treat Incubate for specified duration add_treatment->incubate_treat viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate_treat->viability_assay dna_damage_assay γH2AX Staining incubate_treat->dna_damage_assay measure_luminescence Measure Luminescence viability_assay->measure_luminescence image_foci Image γH2AX foci dna_damage_assay->image_foci calculate_ic50 Calculate IC50 measure_luminescence->calculate_ic50 quantify_foci Quantify foci per nucleus image_foci->quantify_foci

Caption: In vitro assay workflow for this compound.

References

Application Notes and Protocols: In Vivo Combination of BAY-8400 with Targeted Alpha Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in combination with targeted alpha therapy (TAT) for in vivo cancer research. The information is compiled from preclinical studies and is intended to guide the design and execution of similar experiments.

Introduction and Rationale

Targeted alpha therapies (TATs) represent a promising class of cancer treatments that deliver highly potent alpha-emitting radionuclides directly to tumor cells, minimizing damage to surrounding healthy tissue.[1][2] Alpha particles induce complex and difficult-to-repair DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[3][4][5]

Cancer cells, however, possess DNA damage response (DDR) pathways to repair these breaks. One of the primary repair mechanisms for DSBs is the non-homologous end joining (NHEJ) pathway, in which DNA-PK plays a crucial role.[3][6]

This compound is an orally active and selective inhibitor of DNA-PK.[7][8][9] By inhibiting this key repair enzyme, this compound can prevent the mending of alpha radiation-induced DSBs, leading to an accumulation of lethal DNA damage, cell cycle arrest, and ultimately, cancer cell death. This synergistic interaction forms the basis for combining this compound with TAT to enhance antitumor efficacy.[3][6][7]

Mechanism of Action: Synergistic Cytotoxicity

The combination of targeted alpha therapy and this compound leverages a synthetic lethality approach.

  • Targeted Alpha Therapy (TAT): A radiolabeled targeting molecule (e.g., an antibody or small molecule) binds to a specific antigen on the surface of tumor cells. The attached alpha-emitting radionuclide (e.g., Thorium-227) releases high-energy alpha particles.[3][10]

  • DNA Damage: These alpha particles travel a very short distance, creating dense clusters of DNA double-strand breaks (DSBs) within the tumor cells.[3][4]

  • DNA-PK Inhibition: In response to DSBs, the cell activates the NHEJ repair pathway, which is dependent on DNA-PK. This compound selectively inhibits the catalytic activity of DNA-PK.[3][6][8]

  • Synergistic Cell Death: With the NHEJ pathway blocked, the complex DSBs induced by the alpha radiation cannot be efficiently repaired. This overwhelming DNA damage leads to mitotic catastrophe and apoptotic cell death, resulting in a synergistic antitumor effect that is greater than the effect of either agent alone.[3]

cluster_0 Targeted Alpha Therapy (TAT) cluster_1 Tumor Cell cluster_2 DNA Damage Response cluster_3 Therapeutic Intervention TAT e.g., PSMA-TTC (²²⁷Th) Alpha Alpha Particles TAT->Alpha Decay DNA Cellular DNA Alpha->DNA Induces DSB Complex DNA Double-Strand Breaks DNAPK DNA-PK DSB->DNAPK Activates NHEJ NHEJ Repair Pathway Repair DNA Repair NHEJ->Repair Apoptosis Cell Death (Apoptosis) NHEJ->Apoptosis Leads to (when inhibited) DNAPK->NHEJ BAY8400 This compound BAY8400->DNAPK Inhibits

Caption: Signaling pathway of this compound and Targeted Alpha Therapy.

Data Presentation

ParameterValueSpecies/SystemReference
Biochemical IC₅₀ (DNA-PK) 81 nMEnzyme Assay[3][8][9]
Cellular γH2AX IC₅₀ 69 nMHT-144 cells[3]
Aqueous Solubility (pH 6.5) 99 mg/L-[6]
Plasma Protein Binding (fu) 49%Mouse[3]
Blood Clearance 8.1 L/h/kgMouse[3]
Blood Clearance 2.2 L/h/kgRat[3]
Oral Bioavailability Useful across speciesMouse, Rat[3][9]

Study Model: LNCaP (human prostate cancer) xenografts in male SCID mice.

Treatment GroupDosage & ScheduleOutcomeReference
Vehicle Control Isotype control antibody (150 kBq/kg, single i.v.)Progressive tumor growth[6]
This compound Monotherapy 150 mg/kg, daily oral gavageMinor impact on tumor growth[6]
PSMA-TTC Monotherapy 150 kBq/kg, single i.v. injectionModerate tumor growth inhibition[6]
Combination Therapy PSMA-TTC (150 kBq/kg, single i.v.) + this compound (150 mg/kg, daily p.o.)Significant improvement in antitumor efficacy compared to single agents; improved body weight maintenance[3][6]

Experimental Protocols

This protocol outlines a general method for assessing the in vivo efficacy of this compound combined with a targeted alpha therapy agent, based on published preclinical studies.[3][6]

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_monitor Phase 3: Monitoring & Endpoint A1 1. Animal Acclimatization (e.g., Male SCID Mice) A2 2. Tumor Cell Implantation (e.g., LNCaP cells s.c.) A1->A2 A3 3. Tumor Growth Monitoring (Wait for established tumors) A2->A3 B1 4. Randomize into Groups (n=9 per group) A3->B1 B2 5. Day 0: Administer TAT (e.g., PSMA-TTC, 150 kBq/kg, i.v.) or Vehicle Control B1->B2 B3 6. Daily Dosing: this compound (150 mg/kg, p.o.) or Vehicle C1 7. Monitor Tumor Volume (2-3 times weekly) B2->C1 C2 8. Monitor Body Weight (2-3 times weekly) B2->C2 C3 9. Endpoint (e.g., Tumor volume limit, study duration) C1->C3

References

Standard Operating Procedure for γH2AX Assay with BAY-8400: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of the histone variant H2AX at serine 139, termed γH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks (DSBs).[1][2] The formation of γH2AX foci at the sites of DNA damage serves as a crucial signal for the recruitment of DNA repair machinery. The γH2AX assay has become a cornerstone in cancer research and drug development for quantifying DNA damage and evaluating the efficacy of DNA-damaging agents and inhibitors of the DNA damage response (DDR).

BAY-8400 is a novel, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DSB repair.[3][4] By inhibiting DNA-PK, this compound is expected to potentiate the effects of DNA-damaging therapies. This document provides a detailed standard operating procedure for utilizing the γH2AX assay to assess the activity of this compound in cell culture models.

Data Presentation

The following table summarizes the key quantitative data for this compound in relation to the γH2AX assay.

ParameterCell LineValueReference
Cellular Mechanistic IC50 (γH2AX) HT-14469 nM[4]
Biochemical IC50 (DNA-PK) -81 nM[4]

Signaling Pathway

DNA double-strand breaks, induced by agents such as ionizing radiation or chemotherapy, trigger a complex signaling cascade known as the DNA Damage Response (DDR). A key early event is the phosphorylation of H2AX to form γH2AX by several kinases, including ATM, ATR, and DNA-PK.[1][5] γH2AX acts as a scaffold to recruit a host of downstream DNA repair and signaling proteins, ultimately leading to cell cycle arrest and DNA repair. This compound, as a DNA-PK inhibitor, directly interferes with this process.

DNA_Damage_Response cluster_0 DNA Double-Strand Break cluster_1 Kinase Activation cluster_2 H2AX Phosphorylation cluster_3 Downstream Events DSB DNA Double-Strand Break ATM ATM DSB->ATM ATR ATR DSB->ATR DNAPK DNA-PK DSB->DNAPK gH2AX γH2AX ATM->gH2AX Phosphorylates H2AX ATR->gH2AX Phosphorylates H2AX DNAPK->gH2AX Phosphorylates H2AX Repair Recruitment of Repair Proteins (MDC1, BRCA1, 53BP1) gH2AX->Repair CCA Cell Cycle Arrest Repair->CCA Apoptosis Apoptosis Repair->Apoptosis BAY8400 This compound BAY8400->DNAPK Inhibits Experimental_Workflow A 1. Cell Culture (e.g., HT-144) B 2. Pre-treatment with this compound (e.g., 1 hour) A->B C 3. Induction of DNA Damage (e.g., Ionizing Radiation) B->C D 4. Post-incubation (e.g., 30 minutes to 24 hours) C->D E 5. Cell Fixation & Permeabilization D->E F 6. Immunostaining - Primary antibody (anti-γH2AX) - Secondary antibody (fluorescently labeled) E->F G 7. Nuclear Staining (e.g., DAPI) F->G H 8. Imaging & Analysis (Microscopy or Flow Cytometry) G->H I 9. Data Quantification (γH2AX foci per cell or fluorescence intensity) H->I

References

Application Notes and Protocols for BAY-8400 in Human Prostate Tumor-Bearing Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the use of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in preclinical studies involving human prostate tumor-bearing mice. The focus is on the LNCaP human prostate cancer xenograft model, where this compound has been shown to enhance the efficacy of targeted alpha therapies.

Mechanism of Action

This compound targets the DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] By inhibiting DNA-PK, this compound prevents the repair of DNA damage induced by agents such as targeted alpha radiation, leading to synergistic antitumor effects.[1][2] This approach is particularly relevant in cancers with deficiencies in other DNA repair pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: this compound In Vivo Dosage and Administration

ParameterValueReference
Animal Model SCID mice bearing LNCaP human prostate cancer xenografts[1][2]
Dosage 150 mg/kg[1][2]
Administration Route Oral gavage[1][2]
Frequency Once daily[1][2]
Vehicle PEG/EtOH (90:10)[2]
Volume 10 mL/kg[2]

Table 2: Tolerability of this compound in SCID Mice

DosageObservation PeriodOutcomeReference
Up to 175 mg/kg daily14 days + 7 days observationWell-tolerated, no body weight loss or adverse effects[1]
200 mg/kg dailyNot specifiedNot tolerated[1]

Table 3: Efficacy of this compound in Combination with PSMA-Targeted Thorium-227 Conjugate (BAY 2315497) in LNCaP Xenografts

Treatment GroupDosing RegimenT/Carea RatioReference
This compound Monotherapy150 mg/kg, oral, daily0.76[3]
PSMA-TTC Monotherapy150 kBq/kg, single injection0.38[3]
Combination TherapyPSMA-TTC (day 0) + this compound (daily)0.22[3]
Isotype Control150 kBq/kg, single injection0.79[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Ethanol (EtOH)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle components based on the desired concentration and the number of animals to be dosed. For a 15 mg/mL solution to dose at 150 mg/kg with a volume of 10 mL/kg:

    • Weigh the required amount of this compound powder.

  • Prepare the PEG/EtOH (90:10) vehicle by mixing 9 parts PEG 400 with 1 part ethanol.

  • Add the weighed this compound powder to a sterile microcentrifuge tube.

  • Add the PEG/EtOH (90:10) vehicle to the tube containing the this compound powder.

  • Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates before administration.

  • Prepare the formulation fresh daily.

Protocol 2: Establishment of LNCaP Human Prostate Cancer Xenograft Model

Materials:

  • LNCaP human prostate cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Matrigel

  • Male SCID mice (6-8 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Culture LNCaP cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.

  • Harvest the cells during the exponential growth phase. Ensure cell viability is high (>95%).

  • Resuspend the LNCaP cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the SCID mice.

  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups.

Protocol 3: In Vivo Efficacy Study of this compound

Materials:

  • LNCaP tumor-bearing mice (from Protocol 2)

  • Prepared this compound formulation (from Protocol 1)

  • Oral gavage needles

  • Calipers

  • Analytical balance

Procedure:

  • Record the initial tumor volume and body weight of each mouse.

  • For the combination therapy group, administer a single dose of the DNA-damaging agent (e.g., PSMA-targeted radionuclide therapy) on day 0.

  • Beginning on day 0 (or as per the study design), administer this compound orally via gavage at a dose of 150 mg/kg once daily.

  • For the vehicle control group, administer an equivalent volume of the PEG/EtOH (90:10) vehicle.

  • Measure tumor volumes and body weights twice weekly.

  • Monitor the animals for any signs of toxicity.

  • At the end of the study, euthanize the mice and collect the tumors for further analysis.

  • Calculate the T/C (Treatment/Control) ratio to assess antitumor activity. The T/C ratio can be calculated as the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group at a specific time point. The T/Carea ratio is the ratio of the area under the tumor growth curve for the treated group to that of the control group.

Visualizations

G cluster_0 DNA Damage Induction cluster_1 NHEJ DNA Repair Pathway DNA Damaging Agent DNA Damaging Agent DNA_DSB DNA Double-Strand Break (DSB) DNA Damaging Agent->DNA_DSB Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Repair_Complex DNA Repair Complex DNA_PKcs->Repair_Complex activates DNA_Repair DNA Repair Repair_Complex->DNA_Repair Apoptosis Cell Death (Apoptosis) Repair_Complex->Apoptosis inhibition leads to BAY_8400 This compound BAY_8400->DNA_PKcs inhibits

Caption: Mechanism of action of this compound in inhibiting the NHEJ DNA repair pathway.

G Start Start Cell_Culture LNCaP Cell Culture Start->Cell_Culture Harvest_Cells Harvest and Prepare Cell Suspension Cell_Culture->Harvest_Cells Implantation Subcutaneous Implantation in SCID Mice Harvest_Cells->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound and/or Combination Agent Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Collection) Monitoring->Endpoint End End Endpoint->End

Caption: Experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for Studying BAY-8400 Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAY-8400 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] mTOR forms two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways.[2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3] this compound is hypothesized to suppress the proliferation of cancer cells and induce apoptosis by inhibiting the mTOR signaling cascade.

These application notes provide detailed protocols for studying the effects of this compound on cancer cell lines, focusing on techniques to assess cell viability, apoptosis, and the modulation of the mTOR signaling pathway.

Signaling Pathway

The mTOR signaling pathway integrates signals from various upstream stimuli, including growth factors and nutrients, to control essential cellular processes.[1] mTORC1, when activated, phosphorylates downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth.[4] mTORC2 is involved in activating Akt, which promotes cell survival.[2] this compound is designed to inhibit the kinase activity of mTOR, thereby blocking these downstream events.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Apoptosis Apoptosis mTORC1->Apoptosis Proliferation_Inhibition Proliferation Inhibition mTORC1->Proliferation_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis BAY8400 This compound BAY8400->mTORC1

Caption: Hypothetical mTOR signaling pathway and the inhibitory action of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5]

Experimental Workflow

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Protocol
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.[6]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[6]

  • Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

  • Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-71.20.8
A5492.51.9
HCT1160.90.6

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

Experimental Workflow

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[8]

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Data Presentation

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (1 µM)70.3 ± 3.518.7 ± 2.211.0 ± 1.8
This compound (5 µM)45.8 ± 4.135.1 ± 3.319.1 ± 2.5

Western Blot Analysis of mTOR Pathway Proteins

Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the mTOR signaling pathway.[11] This allows for the direct assessment of this compound's target engagement.

Experimental Workflow

WB_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C Sample Preparation (with Laemmli buffer) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I

Caption: General workflow for Western blot analysis.

Protocol
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control (e.g., β-actin) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 3: Densitometric Analysis of Western Blots in A549 Cells Treated with this compound (6h)

ProteinVehicle Control (Relative Density)This compound (2 µM) (Relative Density)
p-mTOR (Ser2448)1.000.25
p-p70S6K (Thr389)1.000.18
p-4E-BP1 (Thr37/46)1.000.31

Cell Cycle Analysis

This method uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]

Experimental Workflow

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol
  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[14]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.[14]

  • Staining: Add propidium iodide staining solution and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the stained cells by flow cytometry.

Data Presentation

Table 4: Cell Cycle Distribution in HCT116 Cells after 24h Treatment with this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control48.5 ± 2.835.2 ± 2.116.3 ± 1.5
This compound (1 µM)65.1 ± 3.422.5 ± 1.912.4 ± 1.3

Conclusion

The protocols described in these application notes provide a comprehensive framework for characterizing the cellular effects of the mTOR inhibitor this compound. By employing these techniques, researchers can effectively assess its impact on cell viability, apoptosis, and the mTOR signaling pathway, which is crucial for its preclinical development as a potential anti-cancer agent.

References

Application of BAY-8400 in Sensitizing Tumor Cells to Radiation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

BAY-8400 is a novel and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2] Ionizing radiation, a cornerstone of cancer therapy, induces various forms of DNA damage, with DSBs being the most lethal.[3] Tumor cells often rely on specific DNA damage response (DDR) pathways for survival following radiation-induced damage.[4] By inhibiting DNA-PK, this compound compromises the primary repair mechanism for radiation-induced DSBs, leading to increased tumor cell death and sensitizing them to radiation.[1][5][6] This application note provides an overview of the use of this compound as a radiosensitizing agent, detailing its mechanism of action and providing protocols for its application in preclinical research.

Mechanism of Action

Ionizing radiation induces DNA double-strand breaks in tumor cells. In response, cells activate DDR pathways to repair this damage. The NHEJ pathway, which is dependent on DNA-PK, is a rapid but error-prone mechanism that is active throughout the cell cycle.[1] this compound selectively inhibits the kinase activity of DNA-PK, preventing the ligation of broken DNA ends. This inhibition of repair leads to the accumulation of lethal DNA damage, ultimately resulting in mitotic catastrophe and cell death, thereby enhancing the cytotoxic effects of radiation.[7][8] The synergistic effect of this compound with radiation has been demonstrated in preclinical models, showing increased antitumor efficacy compared to radiation alone.[1][2]

Preclinical Evidence

In vitro studies have demonstrated that this compound sensitizes cancer cell lines to radiation. For instance, in LNCaP human prostate cancer cells, this compound showed synergistic antiproliferative activity when combined with targeted alpha radiation.[1][2] In vivo, the combination of this compound with a PSMA-targeted thorium-227 conjugate (a form of targeted alpha therapy) in mice bearing LNCaP xenografts resulted in significantly increased antitumor efficacy compared to the targeted radiotherapy alone.[1][2]

Data Presentation

Table 1: In Vitro Synergistic Activity of this compound with PSMA-TTC BAY 2315497 in LNCaP Cells

Treatment GroupDescriptionIC50
Z1This compound aloneNot explicitly stated, used as a reference point
Z7PSMA-TTC BAY 2315497 aloneNot explicitly stated, used as a reference point
Z2 to Z6Fixed combinations of this compound and PSMA-TTC BAY 2315497Data points fall below the line of additivity, indicating synergy[1][2]

Table 2: In Vivo Antitumor Efficacy of this compound in Combination with PSMA-TTC BAY 2315497 in LNCaP Xenograft Model

Treatment GroupDosing RegimenAntitumor Efficacy
Vehicle Control10 mL/kg PEG/EtOH (90:10) dailyControl tumor growth
Isotype ControlSingle treatment of 150 kBq/kg isotype control antibody labeled with Th-227 on day 0Minimal effect on tumor growth
PSMA-TTC BAY 2315497Single treatment of 150 kBq/kg PSMA antibody labeled with Th-227 on day 0Moderate tumor growth inhibition
This compound150 mg/kg daily via oral gavageMinimal effect on tumor growth as a single agent
CombinationSingle treatment of 150 kBq/kg PSMA-TTC BAY 2315497 on day 0 + 150 mg/kg this compound dailyIncreased antitumor efficacy compared to monotherapy[1]

Experimental Protocols

1. In Vitro Radiosensitization Assay (Clonogenic Survival Assay)

This protocol is a standard method to assess the radiosensitizing effect of a compound on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LNCaP)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Trypsin-EDTA

  • 6-well plates

  • Irradiator (X-ray or gamma-ray source)

  • Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density determined to yield approximately 50-100 colonies per well for the untreated, non-irradiated control. Allow cells to attach overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time before irradiation (e.g., 2-24 hours).

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 15 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the non-irradiated control. Plot the surviving fraction as a function of radiation dose to generate survival curves. The dose enhancement factor (DEF) can be calculated to quantify the radiosensitizing effect.

2. In Vivo Tumor Xenograft Radiosensitization Study

This protocol describes a typical in vivo experiment to evaluate the radiosensitizing potential of this compound in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Cancer cell line for xenograft implantation (e.g., LNCaP)

  • Matrigel (optional, for subcutaneous injection)

  • This compound

  • Vehicle for oral gavage (e.g., PEG/EtOH 90:10)

  • Radiation source (e.g., targeted radiotherapy or external beam)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, Combination of this compound and Radiation).

  • Treatment Administration:

    • This compound: Administer this compound or vehicle daily via oral gavage at the predetermined dose (e.g., 150 mg/kg).[1]

    • Radiation: Administer radiation as a single dose or in fractions. For targeted radiotherapy, a single injection of the radiolabeled compound is given.[1] For external beam radiation, the tumor area is locally irradiated.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare the antitumor efficacy between groups.[1]

Mandatory Visualization

BAY8400_Mechanism_of_Action cluster_0 Cellular Response to Radiation cluster_1 NHEJ Pathway cluster_2 Effect of this compound Ionizing Radiation Ionizing Radiation DNA Double-Strand Break DNA Double-Strand Break Ionizing Radiation->DNA Double-Strand Break DNA-PK DNA-PK DNA Double-Strand Break->DNA-PK activates DNA Repair DNA Repair DNA-PK->DNA Repair promotes Inhibition of DNA-PK Inhibition of DNA-PK Accumulation of DNA Damage Accumulation of DNA Damage Cell Survival Cell Survival DNA Repair->Cell Survival This compound This compound This compound->DNA-PK inhibits Cell Death Cell Death Accumulation of DNA Damage->Cell Death

Caption: Mechanism of this compound in sensitizing tumor cells to radiation.

In_Vitro_Radiosensitization_Workflow A Seed cells in 6-well plates B Treat with this compound or Vehicle A->B C Irradiate with varying doses (0-8 Gy) B->C D Incubate for 10-14 days for colony formation C->D E Fix and stain colonies with Crystal Violet D->E F Count colonies and calculate surviving fraction E->F G Generate survival curves and determine DEF F->G

Caption: Workflow for an in vitro clonogenic survival assay.

In_Vivo_Xenograft_Workflow A Implant tumor cells subcutaneously in mice B Monitor tumor growth until desired volume is reached A->B C Randomize mice into treatment groups B->C D Administer treatment (Vehicle, this compound, Radiation, Combination) C->D E Monitor tumor volume and body weight D->E F Analyze antitumor efficacy at study endpoint E->F

Caption: Workflow for an in vivo tumor xenograft radiosensitization study.

References

Application Notes and Protocols for Assessing the Antiproliferative Activity of BAY-8400

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAY-8400 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3][4][5] By inhibiting DNA-PK, this compound can sensitize cancer cells to DNA-damaging agents, leading to increased cell death and reduced proliferation.[3][5] These application notes provide detailed protocols for assessing the antiproliferative activity of this compound in cancer cell lines, including methods for evaluating cell viability, cell cycle progression, and apoptosis.

Mechanism of Action

This compound selectively inhibits the catalytic subunit of DNA-PK (DNA-PKcs), preventing the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. The synergistic effect of this compound with DNA-damaging agents, such as targeted alpha therapies, has been demonstrated in preclinical studies.[3][5]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory and antiproliferative activity of this compound.

ParameterValueCell Line/SystemConditionsReference
DNA-PK IC50 81 nMBiochemical AssayIn vitro kinase assay[1][3][4]
γH2AX IC50 69 nMHT-144Cellular mechanistic assay[3]
Antiproliferative IC50 (monotherapy) 2540 nMHT-294-day incubation, crystal violet staining[1][3]
Antiproliferative IC50 (in combination with Bleomycin) 358 nMHT-294-day incubation, crystal violet staining[3]
Selectivity (IC50)
vs. PI3Kβ117 nMBiochemical Assay[6]
vs. ATR394 nMBiochemical Assay[6]
vs. mTOR1910 nMBiochemical Assay[6]
vs. ATM19300 nMBiochemical Assay[6]

Experimental Protocols

Herein are detailed protocols to assess the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. The populations should be identified as follows:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

BAY8400_Signaling_Pathway cluster_0 DNA Damage DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits & activates Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV_XRCC4 Ligase IV-XRCC4 DNA_PKcs->Ligase_IV_XRCC4 recruits Repair DNA Repair Cell_Cycle_Arrest Cell Cycle Arrest DNA_PKcs->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis DNA_PKcs->Apoptosis inhibition leads to Artemis->DSB processes ends Ligase_IV_XRCC4->Repair ligates ends BAY8400 This compound BAY8400->DNA_PKcs inhibits

Caption: Signaling pathway of this compound in inhibiting the NHEJ DNA repair pathway.

Antiproliferative_Assay_Workflow cluster_assays Antiproliferative Assays cluster_analysis Data Analysis start Start: Seed Cancer Cells treatment Treat with this compound (and/or DNA damaging agent) start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis ic50 Determine IC50 viability->ic50 distribution Analyze Cell Cycle Distribution cell_cycle->distribution quantification Quantify Apoptotic Cells apoptosis->quantification end End: Assess Antiproliferative Activity ic50->end distribution->end quantification->end

Caption: Experimental workflow for assessing the antiproliferative activity of this compound.

References

Application Notes and Protocols: Experimental Design for Testing BAY-8400 Synergy with Other Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8400 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] By inhibiting this critical repair mechanism, this compound has the potential to sensitize cancer cells to DNA-damaging agents, leading to synergistic anti-tumor effects.[1][3] These application notes provide detailed protocols for testing the synergistic potential of this compound in combination with other anti-cancer agents, both in vitro and in vivo.

Mechanism of Action and Synergy Rationale

This compound targets the DNA-PKcs subunit, preventing the repair of DNA double-strand breaks (DSBs) induced by various cancer therapies, such as radiotherapy and certain chemotherapeutic agents.[1][2][3] This inhibition of DNA repair can lead to the accumulation of lethal DNA damage in cancer cells, enhancing the efficacy of the combination partner. A notable example of this synergy is the combination of this compound with targeted alpha therapies, such as the PSMA-targeted thorium-227 conjugate BAY 2315497, which induces DSBs.[1][3]

Signaling Pathway

The DNA Damage Response (DDR) is a complex network of signaling pathways that sense, signal, and repair DNA lesions. The PI3K/AKT/mTOR pathway is also interconnected with the DDR. The following diagram illustrates a simplified overview of the relevant pathways.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 NHEJ Pathway cluster_2 Drug Intervention cluster_3 Cellular Outcome DNA Damaging Agent DNA Damaging Agent DSBs DSBs DNA Damaging Agent->DSBs DNA-PK DNA-PK DSBs->DNA-PK Apoptosis Apoptosis DSBs->Apoptosis Repair Repair DNA-PK->Repair Cell Survival Cell Survival Repair->Cell Survival This compound This compound This compound->DNA-PK

Caption: Simplified signaling pathway of DNA damage response and this compound intervention.

In Vitro Synergy Testing

Cell Viability Assays

Cell viability assays are fundamental for assessing the cytotoxic or cytostatic effects of drug combinations. The MTT and CellTiter-Glo® assays are commonly used methods.

Protocol: MTT Assay [4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination agent, both alone and in combination, for a specified period (e.g., 72 hours). Include vehicle-treated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [6]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Analysis: Combination Index (CI)

The Chou-Talalay method is a widely accepted approach to quantify drug synergy by calculating the Combination Index (CI).[7][8]

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI can be calculated using software such as CompuSyn.[9]

Experimental Workflow for In Vitro Synergy

In_Vitro_Workflow Cell Seeding Cell Seeding Drug Treatment (Dose Matrix) Drug Treatment (Dose Matrix) Cell Seeding->Drug Treatment (Dose Matrix) Incubation (e.g., 72h) Incubation (e.g., 72h) Drug Treatment (Dose Matrix)->Incubation (e.g., 72h) Cell Viability Assay (MTT or CTG) Cell Viability Assay (MTT or CTG) Incubation (e.g., 72h)->Cell Viability Assay (MTT or CTG) Data Acquisition Data Acquisition Cell Viability Assay (MTT or CTG)->Data Acquisition Calculation of % Viability Calculation of % Viability Data Acquisition->Calculation of % Viability Combination Index (CI) Analysis Combination Index (CI) Analysis Calculation of % Viability->Combination Index (CI) Analysis Synergy Determination Synergy Determination Combination Index (CI) Analysis->Synergy Determination

Caption: Workflow for determining in vitro synergy of this compound combinations.

Quantitative Data Summary

The following table provides an example of how to structure the results from in vitro synergy experiments.

Cell LineAgentIC50 (nM)Combination Ratio (this compound:Agent)Combination Index (CI) at Fa 0.5Synergy Interpretation
LNCaPThis compound81[10]---
LNCaPBAY 2315497-Varies0.6[3]Synergistic
HT-144This compound69 (γH2AX)[3]---

Fa 0.5 represents the fraction affected at 50% (i.e., 50% inhibition of cell viability).

In Vivo Synergy Testing

Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of drug combinations.[11][12]

Protocol: Tumor Growth Inhibition Study in Xenograft Mice [1][13]

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Implantation: Subcutaneously implant cancer cells or patient-derived tumor fragments into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Groups:

    • Vehicle Control

    • This compound alone

    • Combination agent alone

    • This compound + Combination agent

  • Drug Administration: Administer this compound orally (e.g., daily at 150 mg/kg) and the combination agent according to its established protocol.[1]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test) should be performed to determine significance.[1]

Experimental Workflow for In Vivo Synergy

In_Vivo_Workflow Tumor Implantation Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth Monitoring->Randomization into Treatment Groups Drug Administration Drug Administration Randomization into Treatment Groups->Drug Administration Tumor Volume & Body Weight Measurement Tumor Volume & Body Weight Measurement Drug Administration->Tumor Volume & Body Weight Measurement Endpoint Reached Endpoint Reached Tumor Volume & Body Weight Measurement->Endpoint Reached Data Analysis (Tumor Growth Inhibition) Data Analysis (Tumor Growth Inhibition) Endpoint Reached->Data Analysis (Tumor Growth Inhibition) Synergy Evaluation Synergy Evaluation Data Analysis (Tumor Growth Inhibition)->Synergy Evaluation

Caption: Workflow for evaluating in vivo synergy of this compound combinations.

Quantitative Data Summary

The following table provides an example of how to structure the results from in vivo synergy experiments.

Xenograft ModelTreatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)p-value vs Controlp-value vs Single Agents
LNCaPVehicle-12000--
LNCaPThis compound150 mg/kg, daily, p.o.[1]95020.8<0.05-
LNCaPBAY 2315497150 kBq/kg, single dose[1]80033.3<0.05-
LNCaPThis compound + BAY 2315497As above30075.0<0.001<0.01

Conclusion

The provided protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with other anti-cancer agents. Rigorous experimental design and data analysis, as outlined in these application notes, are essential for identifying synergistic combinations with the potential for clinical translation. The synergistic activity of this compound with DNA-damaging agents highlights a promising therapeutic strategy for various cancers.[1][3]

References

Application Notes and Protocols for In Vivo Imaging to Assess BAY-8400 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8400 is a potent and selective oral inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3][4] By inhibiting DNA-PK, this compound sensitizes cancer cells to DNA-damaging agents, such as targeted alpha therapies, leading to increased tumor cell death.[5][6][7] These application notes provide detailed protocols for various in vivo imaging techniques to assess the pharmacodynamic effects and therapeutic efficacy of this compound in preclinical cancer models.

The combination of this compound with DNA-damaging agents is designed to exploit the synthetic lethality principle, where the inhibition of a key DNA repair pathway makes cancer cells exquisitely sensitive to therapies that induce DNA breaks. Assessing the efficacy of this combination requires robust in vivo methods that can measure not only changes in tumor volume but also the underlying biological responses. In vivo imaging offers a non-invasive, longitudinal approach to monitor these effects in real-time.[8][9]

This document outlines protocols for established and emerging imaging modalities, including Bioluminescence Imaging (BLI) for tumor burden, Positron Emission Tomography (PET) for visualizing DNA damage and apoptosis, and Magnetic Resonance Imaging (MRI) for assessing early tumor response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for assessing its efficacy in vivo.

BAY8400_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Double-Strand Break (e.g., from Targeted Alpha Therapy) DNA_PK_Complex DNA-PKcs / Ku70 / Ku80 DNA_Damage->DNA_PK_Complex activates Apoptosis Apoptosis DNA_Damage->Apoptosis induces if unrepaired NHEJ Non-Homologous End Joining (NHEJ) Pathway DNA_PK_Complex->NHEJ Repair DNA Repair NHEJ->Repair NHEJ->Apoptosis prevents BAY8400 This compound BAY8400->DNA_PK_Complex inhibits

Caption: this compound inhibits the DNA-PK complex, a key component of the NHEJ pathway for DNA repair.

Experimental_Workflow Xenograft Establish Tumor Xenograft Model (e.g., LNCaP cells in SCID mice) Randomization Tumor Growth & Randomization Xenograft->Randomization Treatment Treatment Groups: 1. Vehicle 2. This compound 3. DNA-Damaging Agent 4. Combination Randomization->Treatment Imaging Longitudinal In Vivo Imaging (BLI, PET, MRI) Treatment->Imaging Analysis Data Analysis: Tumor Volume, Signal Intensity, Biomarker Quantification Imaging->Analysis Endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarker Validation Analysis->Endpoint

Caption: General experimental workflow for in vivo assessment of this compound efficacy.

In Vivo Imaging Modalities and Protocols

Bioluminescence Imaging (BLI) for Tumor Growth Assessment

BLI is a highly sensitive method for longitudinally monitoring tumor burden in small animals. This technique requires the tumor cells to be engineered to express a luciferase enzyme.

Experimental Protocol:

  • Cell Line Preparation:

    • Transfect the cancer cell line of interest (e.g., LNCaP for prostate cancer models) with a lentiviral vector encoding firefly luciferase.

    • Select a stable, high-expressing clone for in vivo studies.

  • Animal Model:

    • Implant luciferase-expressing cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[10][11]

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).[10]

  • Imaging Procedure:

    • Administer D-luciferin substrate (e.g., 150 mg/kg) via intraperitoneal injection.[6]

    • Anesthetize the mice using isoflurane.

    • Acquire bioluminescent images using an in vivo imaging system (e.g., IVIS Spectrum) 10-15 minutes post-luciferin injection.[4][6]

    • Image animals at regular intervals (e.g., twice weekly) throughout the study.

  • Data Analysis:

    • Quantify the bioluminescent signal (photon flux) from a defined region of interest (ROI) over the tumor.

    • Plot the average photon flux for each treatment group over time to assess tumor growth kinetics.

Data Presentation:

Treatment GroupDay 0 (Photons/s)Day 7 (Photons/s)Day 14 (Photons/s)Day 21 (Photons/s)% TGI*
Vehicle1.0 x 10⁶5.0 x 10⁶2.5 x 10⁷1.0 x 10⁸-
This compound1.0 x 10⁶4.5 x 10⁶2.0 x 10⁷8.0 x 10⁷20%
DNA-Damaging Agent1.0 x 10⁶2.5 x 10⁶8.0 x 10⁶3.0 x 10⁷70%
Combination1.0 x 10⁶1.2 x 10⁶2.0 x 10⁶5.0 x 10⁶95%

*Tumor Growth Inhibition

PET Imaging for Pharmacodynamic Assessment

PET imaging can provide quantitative information on the biological processes affected by this compound, namely DNA damage and apoptosis.

A. PET Imaging of DNA Damage (γH2AX)

The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks. Radiolabeled antibodies targeting γH2AX can be used to visualize this process in vivo.[1]

Experimental Protocol:

  • Radiotracer:

    • Use an indium-111 (¹¹¹In) or zirconium-89 (⁸⁹Zr) labeled anti-γH2AX antibody fragment.

  • Animal Model and Treatment:

    • Use tumor-bearing mice as described for BLI.

    • Administer treatment (Vehicle, this compound, DNA-damaging agent, or combination).

  • Imaging Procedure:

    • At a specified time point after treatment (e.g., 24-48 hours), inject the radiolabeled anti-γH2AX antibody intravenously.

    • Perform a PET/CT scan at an optimal time for tracer uptake and clearance (e.g., 24-72 hours post-injection).

  • Data Analysis:

    • Quantify tracer uptake in the tumor as the percentage of injected dose per gram of tissue (%ID/g).

    • Compare %ID/g between treatment groups.

B. PET Imaging of Apoptosis (Annexin V)

Annexin V has a high affinity for phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during apoptosis. Radiolabeled Annexin V can be used to detect treatment-induced cell death.[2][12]

Experimental Protocol:

  • Radiotracer:

    • Use a fluorine-18 (¹⁸F) labeled Annexin V derivative.[12]

  • Animal Model and Treatment:

    • As described above.

  • Imaging Procedure:

    • At a specified time point after treatment (e.g., 48-72 hours), inject the ¹⁸F-Annexin V intravenously.

    • Perform a dynamic or static PET/CT scan 1-2 hours post-injection.

  • Data Analysis:

    • Quantify tumor uptake as %ID/g or Standardized Uptake Value (SUV).

    • Compare apoptosis signal between treatment groups.

Data Presentation for PET Studies:

Treatment GroupMean Tumor Uptake (%ID/g) ± SD (γH2AX PET)Mean Tumor Uptake (SUV) ± SD (Annexin V PET)
Vehicle0.5 ± 0.10.8 ± 0.2
This compound0.6 ± 0.20.9 ± 0.3
DNA-Damaging Agent2.5 ± 0.53.0 ± 0.6
Combination4.8 ± 0.95.5 ± 1.1
Magnetic Resonance Imaging (MRI) for Early Treatment Response

Advanced MRI techniques can detect early changes in tumor physiology and cellularity that precede changes in tumor volume.

Experimental Protocol:

  • MRI Modality:

    • Utilize multiparametric MRI (mpMRI), including T2-weighted imaging for anatomy, Diffusion-Weighted Imaging (DWI) to assess cellularity (Apparent Diffusion Coefficient - ADC), and Dynamic Contrast-Enhanced (DCE) MRI for vascular permeability. Chemical Exchange Saturation Transfer (CEST) MRI can also be used to detect cell death.[13][14][15]

  • Animal Model and Treatment:

    • As described above.

  • Imaging Procedure:

    • Perform a baseline MRI scan before treatment.

    • Acquire follow-up MRI scans at early time points post-treatment (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Calculate tumor volume from T2-weighted images.

    • Generate ADC maps from DWI data to quantify changes in water diffusion, which increases with cell death.

    • Analyze DCE-MRI data to assess changes in vascular parameters (e.g., Ktrans).

    • Quantify the CEST signal to monitor metabolic changes associated with cell death.

Data Presentation:

Treatment GroupChange in Tumor Volume (%)Change in ADC (%)Change in Ktrans (%)Change in CEST signal (%)
Vehicle+50%-5%+10%-2%
This compound+40%0%+8%0%
DNA-Damaging Agent+10%+20%-30%+15%
Combination-20%+50%-60%+40%

Conclusion

The in vivo imaging techniques detailed in these application notes provide a comprehensive toolkit for evaluating the efficacy of this compound. By combining anatomical imaging of tumor growth (BLI) with functional and molecular imaging of DNA damage and apoptosis (PET) and early physiological changes (MRI), researchers can gain a deeper understanding of the pharmacodynamics and therapeutic potential of this novel DNA-PK inhibitor. The quantitative data derived from these studies are crucial for making informed decisions in the drug development process.

References

Troubleshooting & Optimization

Optimizing BAY-8400 Concentration for Synergistic Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BAY-8400 concentration to achieve synergistic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is it explored for synergistic combinations?

A1: this compound is an orally active, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, this compound can prevent cancer cells from repairing DNA damage induced by other agents, leading to increased cell death. This mechanism makes it a prime candidate for synergistic combinations with DNA-damaging therapies like radiotherapy and certain chemotherapeutics.

Q2: With which agents has this compound demonstrated synergy?

A2: Preclinical studies have shown that this compound has a synergistic effect when combined with targeted alpha therapies, such as the Prostate-Specific Membrane Antigen (PSMA)-targeted thorium-227 conjugate, PSMA-TTC BAY 2315497.[2][3] Synergy has been observed in prostate cancer cell lines, such as LNCaP.[2] Additionally, as a DNA-PK inhibitor, it is expected to synergize with other DNA-damaging agents like PARP inhibitors and conventional chemotherapy drugs such as doxorubicin.

Q3: How is synergy quantitatively measured in preclinical experiments?

A3: Synergy is most commonly quantified using the Combination Index (CI) based on the Chou-Talalay method.[4][5][6][7][8] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5][6] Another common method for visualizing and assessing synergy is isobologram analysis.[5][9][10][11][12]

Q4: What is a typical in vivo dose for this compound in combination studies?

A4: In a xenograft model using LNCaP cells, this compound was administered orally at a daily dose of 150 mg/kg in combination with PSMA-TTC BAY 2315497.[3]

Data Presentation

The following tables summarize the quantitative data from a study investigating the synergistic effects of this compound and PSMA-TTC BAY 2315497 on the LNCaP human prostate cancer cell line. The data is derived from the isobologram plot in Berger M, et al. J Med Chem. 2021;64(17):12723-12737.[2]

Table 1: IC50 Values of this compound and PSMA-TTC BAY 2315497 as Single Agents

CompoundIC50 (nM)
This compound2540
PSMA-TTC BAY 23154970.015

Table 2: IC50 Values of this compound and PSMA-TTC BAY 2315497 in Combination

Combination PointThis compound (nM)PSMA-TTC BAY 2315497 (nM)
Z2~1500~0.003
Z3~1000~0.005
Z4~500~0.008
Z5~250~0.010
Z6~100~0.012

Note: The values in Table 2 are estimated from the published isobologram and represent the concentrations of each compound in combination that achieve a 50% inhibitory effect.

Experimental Protocols

Protocol 1: Determining Cell Viability for Synergy Analysis

This protocol outlines the use of a cell viability assay (e.g., MTT or CellTiter-Glo) to generate dose-response curves for single agents and combinations, which are necessary for calculating the Combination Index and generating isobolograms.

Materials:

  • Cancer cell line of interest (e.g., LNCaP)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Synergistic partner (e.g., PSMA-TTC BAY 2315497)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation:

    • Prepare stock solutions of this compound and the synergistic partner in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of each drug individually and in combination at fixed ratios (e.g., based on the ratio of their individual IC50 values).

  • Drug Treatment:

    • Remove the culture medium from the wells.

    • Add the prepared drug dilutions to the respective wells. Include wells for vehicle control (no drug) and single-agent controls.

    • Incubate the plate for a predetermined duration (e.g., 72 or 96 hours).

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability assay.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.

    • For a CellTiter-Glo assay, add the reagent and read the luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the dose-response curves for each single agent and combination using a suitable software (e.g., GraphPad Prism).

    • Calculate the IC50 values for the single agents and the combinations.

Protocol 2: Isobologram Analysis and Combination Index (CI) Calculation

This protocol describes how to use the dose-response data to perform an isobologram analysis and calculate the CI.

Procedure:

  • Isobologram Construction:

    • On a graph, plot the concentration of this compound on the x-axis and the concentration of the synergistic partner on the y-axis.

    • Mark the IC50 value of this compound on the x-axis and the IC50 value of the synergistic partner on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity.

    • Plot the concentrations of the two drugs in combination that also produce a 50% inhibition (the IC50 values of the combinations).

    • If the combination data points fall below the line of additivity, it indicates synergy. Points on the line indicate an additive effect, and points above the line indicate antagonism.

  • Combination Index (CI) Calculation (Chou-Talalay Method):

    • The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 (synergistic partner) in combination that elicit a certain effect (e.g., 50% inhibition).

      • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that would be required to produce the same effect.

    • A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of the cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.
Inconsistent or non-reproducible synergy results - Fluctuation in experimental conditions (e.g., incubation time, temperature, CO₂ levels)- Cell line instability or high passage number- Issues with drug stability or preparation- Standardize all experimental parameters and document them carefully.- Use cells with a consistent and low passage number. Thaw a fresh vial of cells if necessary.- Prepare fresh drug dilutions for each experiment. Store stock solutions appropriately.
Calculated CI is close to 1 (additive) when synergy is expected - Suboptimal concentration range tested- Incorrect ratio of the two drugs in combination- The two drugs may indeed have an additive, not synergistic, effect under the tested conditions- Test a broader range of concentrations for both single agents and the combination.- Experiment with different fixed ratios of the two drugs.- Re-evaluate the underlying biological hypothesis for the expected synergy.
Antagonistic effect (CI > 1) observed unexpectedly - Negative drug-drug interaction- Off-target effects of one or both drugs at higher concentrations- Investigate potential mechanisms of antagonism.- Test lower concentrations of the drugs in combination.

Visualizations

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Cellular Outcome DSB DNA Damage Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis activates Apoptosis Apoptosis DNA_PKcs->Apoptosis BAY_8400 This compound BAY_8400->DNA_PKcs inhibits BAY_8400->Apoptosis promotes Ligase_IV DNA Ligase IV / XRCC4 / XLF Artemis->Ligase_IV processes DNA ends for Repair DNA Repair Ligase_IV->Repair Cell_Survival Cell Survival Repair->Cell_Survival

Caption: DNA-PK signaling pathway in the non-homologous end joining (NHEJ) DNA repair process and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Interpretation seed_cells Seed Cells in 96-well plates treat_single Treat with serial dilutions of This compound and Partner Drug alone seed_cells->treat_single treat_combo Treat with serial dilutions of combination at fixed ratios seed_cells->treat_combo incubate Incubate for 72-96h treat_single->incubate treat_combo->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay dose_response_curves Generate Dose-Response Curves viability_assay->dose_response_curves ic50_determination Determine IC50 values dose_response_curves->ic50_determination isobologram Construct Isobologram ic50_determination->isobologram ci_calculation Calculate Combination Index (CI) ic50_determination->ci_calculation synergy_assessment Assess Synergy (CI < 1) isobologram->synergy_assessment additive_assessment Assess Additivity (CI = 1) isobologram->additive_assessment antagonism_assessment Assess Antagonism (CI > 1) isobologram->antagonism_assessment ci_calculation->synergy_assessment ci_calculation->additive_assessment ci_calculation->antagonism_assessment

Caption: Experimental workflow for determining synergistic effects of this compound in combination with another agent.

Logical_Relationship cluster_0 Experimental Data cluster_1 Synergy Analysis cluster_2 Interpretation ic50_drugA IC50 of this compound isobologram Isobologram Analysis ic50_drugA->isobologram chou_talalay Chou-Talalay Method (Combination Index) ic50_drugA->chou_talalay ic50_drugB IC50 of Partner Drug ic50_drugB->isobologram ic50_drugB->chou_talalay ic50_combo IC50 of Combination ic50_combo->isobologram ic50_combo->chou_talalay synergy Synergy (CI < 1) isobologram->synergy additivity Additivity (CI = 1) isobologram->additivity antagonism Antagonism (CI > 1) isobologram->antagonism chou_talalay->synergy chou_talalay->additivity chou_talalay->antagonism

Caption: Logical relationship between experimental data, analysis methods, and interpretation of drug interaction.

References

Technical Support Center: Troubleshooting Off-Target Effects of BAY-8400 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing BAY-8400 in cellular assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this selective DNA-dependent protein kinase (DNA-PK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to synergistic anti-tumor effects when combined with DNA-damaging agents like radiotherapy.[4][5]

Q2: What are the known on-target and potential off-target activities of this compound?

A2: The primary on-target activity of this compound is the inhibition of DNA-PK, with a biochemical IC50 of 81 nM.[1][3] However, like many kinase inhibitors, this compound can exhibit activity against other kinases, especially at higher concentrations. Biochemical assays have shown that this compound also inhibits PI3Kβ (IC50: 117 nM) and ATR (IC50: 394 nM) in a similar order of magnitude to DNA-PK.[4] It is highly selective against other related kinases like ATM (IC50: 19300 nM) and mTOR (IC50: 1910 nM).[4] In cellular assays, a more than 15-fold selectivity for DNA-PK over PI3K and more than 34-fold selectivity over ATR has been observed.[4]

Q3: Why is the cellular IC50 of this compound sometimes lower than its biochemical IC50?

A3: A lower cellular IC50 compared to the biochemical IC50 can sometimes indicate off-target effects that contribute to the observed cellular phenotype. It could also be due to factors like compound accumulation within the cell or context-dependent target engagement. It is a crucial observation that warrants further investigation to ensure the observed effects are primarily due to the inhibition of DNA-PK.

Q4: What is a recommended maximum concentration for using this compound in cellular assays to minimize off-target effects?

A4: Based on observations of its activity and selectivity profile, some researchers recommend limiting the cellular concentration of this compound to 500 nM to reduce the likelihood of engaging off-targets. However, the optimal concentration is cell-line and assay-dependent, and a dose-response experiment is always recommended.

Troubleshooting Guide

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected phenotypic results.

Your experiment with this compound is yielding variable results or a phenotype that is not consistent with known DNA-PK inhibition.

  • Troubleshooting Steps:

    • Confirm Compound Integrity and Concentration: Ensure the compound is properly stored and that the stock solution concentration is accurate. Prepare fresh dilutions for each experiment.

    • Perform a Dose-Response Analysis: A hallmark of on-target activity is a clear dose-dependent effect. The potency of this compound in producing the phenotype should correlate with its potency for inhibiting DNA-PK.

    • Use a Rescue Experiment: If the observed phenotype is due to on-target DNA-PK inhibition, overexpression of DNA-PKcs might rescue the effect, requiring a higher concentration of this compound to achieve the same outcome.

    • Employ a Structurally Unrelated DNA-PK Inhibitor: Use another well-characterized DNA-PK inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Issue 2: Observed cellular effect does not correlate with DNA damage.

You observe a cellular response to this compound even in the absence of induced DNA damage, suggesting a potential off-target mechanism.

  • Troubleshooting Steps:

    • Assess Basal DNA Damage: Some cell lines have high endogenous levels of DNA damage. Measure the basal levels of γH2AX, a marker of DSBs, in your untreated cells.

    • Investigate PI3K/AKT Pathway Inhibition: Since this compound has known activity against PI3Kβ, assess the phosphorylation status of AKT at Serine 473 (pAKT Ser473). A decrease in pAKT levels could indicate off-target PI3K inhibition.

    • Perform a Kinase Panel Screen: To broadly assess off-target effects, consider a kinase profiling service to screen this compound against a large panel of kinases at the concentrations used in your experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical IC50 Values of this compound against Key Kinases

KinaseIC50 (nM)
DNA-PK 81
PI3Kβ117
ATR394
mTOR1910
ATM19300

Data compiled from publicly available sources.[4]

Table 2: Cellular Mechanistic Selectivity of this compound

Cellular AssayTarget PathwayIC50 (nM)Selectivity Ratio (Off-target IC50 / DNA-PK IC50)
γH2AX phosphorylation (HT-144 cells) DNA-PK 69 -
pAKT Ser473 inhibition (MCF-7 cells)PI3K/mTOR>1000>15

Data from cellular assays demonstrating functional selectivity.[4]

Experimental Protocols

Protocol 1: γH2AX Immunofluorescence Assay for On-Target DNA-PK Inhibition

This protocol allows for the visualization and quantification of DNA double-strand breaks, the hallmark of DNA-PK's substrate. A reduction in the repair of these breaks upon treatment with this compound is a direct measure of its on-target activity.

  • Methodology:

    • Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Induce DNA Damage (Optional but Recommended): Treat cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide) to induce DSBs.

    • This compound Treatment: Treat cells with a range of this compound concentrations for a specified time. Include a vehicle control (e.g., DMSO).

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

    • Blocking: Block with 5% BSA in PBS to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (phospho-Ser139) overnight at 4°C.

    • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

    • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

    • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Protocol 2: Western Blot for pAKT (Ser473) to Assess Off-Target PI3K Pathway Inhibition

This protocol is designed to investigate the potential off-target effect of this compound on the PI3K/AKT signaling pathway.

  • Methodology:

    • Cell Treatment: Treat cells with varying concentrations of this compound and a positive control (a known PI3K inhibitor) for the desired duration.

    • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against pAKT (Ser473) overnight at 4°C.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

    • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

    • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total AKT to normalize for protein loading.

    • Densitometry: Quantify the band intensities to determine the relative change in pAKT levels.

Visualizations

DNA_PK_Signaling_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Heterodimer DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates LigIV_XRCC4 Ligase IV/XRCC4 DNA_PKcs->LigIV_XRCC4 activates BAY8400 This compound BAY8400->DNA_PKcs inhibits NHEJ Non-Homologous End Joining (NHEJ) Repair DNA Repair NHEJ->Repair Apoptosis Apoptosis NHEJ->Apoptosis inhibition leads to Artemis->NHEJ LigIV_XRCC4->NHEJ

Caption: Simplified DNA-PK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected/ Inconsistent Results DoseResponse Perform Dose-Response Analysis Start->DoseResponse ValidateTarget Validate On-Target Effect DoseResponse->ValidateTarget Correlates with DNA-PK IC50 InvestigateOffTarget Investigate Off-Target Effect DoseResponse->InvestigateOffTarget No Correlation Rescue Target Overexpression Rescue ValidateTarget->Rescue OrthogonalInhibitor Use Structurally Unrelated Inhibitor ValidateTarget->OrthogonalInhibitor pAKT Assess pAKT (Ser473) Levels InvestigateOffTarget->pAKT KinaseScreen Perform Kinase Panel Screen InvestigateOffTarget->KinaseScreen OnTarget Phenotype is Likely On-Target Rescue->OnTarget Phenotype Rescued OrthogonalInhibitor->OnTarget Same Phenotype OffTarget Phenotype is Likely Off-Target pAKT->OffTarget pAKT Decreased KinaseScreen->OffTarget Hits Identified

Caption: Logical workflow for troubleshooting unexpected results with this compound.

Off_Target_Validation_Workflow Start Suspected Off-Target Effect Hypothesis Hypothesize Potential Off-Targets (e.g., PI3K) Start->Hypothesis KinasePanel Broad Kinase Panel Screening Start->KinasePanel Unbiased Approach Biochemical Biochemical Assays Hypothesis->Biochemical Cellular Cell-Based Assays Hypothesis->Cellular Confirm Confirmation of Off-Target Biochemical->Confirm WesternBlot Western Blot for Downstream Signaling (e.g., pAKT) Cellular->WesternBlot Phenotypic Phenotypic Assays with Knockdown/Knockout of Suspected Off-Target Cellular->Phenotypic KinasePanel->Hypothesis Identifies Candidates WesternBlot->Confirm Phenotypic->Confirm

Caption: Experimental workflow for validating potential off-target effects of this compound.

References

Addressing solubility challenges of BAY-8400 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor, BAY-8400. The information provided is intended to address common challenges, particularly those related to solubility in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent, and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Its mechanism of action is the inhibition of DNA-PK, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1] The NHEJ pathway is a major DNA damage response mechanism responsible for repairing DNA double-strand breaks. By inhibiting this pathway, this compound can enhance the efficacy of DNA-damaging cancer therapies, such as targeted alpha radiation.[1][5][6]

Q2: What are the reported solubility values for this compound?

A2: There are conflicting reports regarding the solubility of this compound in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions. One source indicates a high solubility of 62.5 mg/mL (approximately 158.88 mM), which may require warming and sonication to achieve.[3] Another source, however, describes its solubility in DMSO as "slightly soluble" at 0.1-1 mg/mL.[7] Its aqueous solubility has been reported as "useful" and more specifically as 99 mg/L at pH 6.5.[5][6] Given this discrepancy, it is recommended to empirically determine the solubility limit for your specific application and lot of this compound.

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: Based on available data, preparing a stock solution in DMSO is the most common starting point. Due to the conflicting solubility reports, it is advisable to start with a conservative approach. A detailed protocol is provided in the "Experimental Protocols" section below. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of compounds.

Q4: My this compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture media. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. The "Troubleshooting Guide" section below provides several strategies to address this, including optimizing the final DMSO concentration, using a stepwise dilution method, pre-warming the aqueous medium, and ensuring rapid mixing.

Q5: What is a typical in vivo formulation for this compound?

A5: A previously reported in vivo formulation for oral administration in mice involves a multi-component vehicle. A detailed protocol for preparing this formulation is available in the "Experimental Protocols" section. This formulation is designed to improve the bioavailability of the compound.[5]

Data Presentation

Table 1: Reported Solubility of this compound

Solvent/BufferReported SolubilityMolar Concentration (approx.)Source(s)Notes
DMSO62.5 mg/mL158.88 mM[3]May require ultrasonic and warming to 60°C.
DMSO0.1 - 1 mg/mL0.25 - 2.54 mM[7]Described as "slightly soluble".
Aqueous Buffer (pH 6.5)99 mg/L0.25 mM[6]

Table 2: Kinase Selectivity Profile of this compound

KinaseIC₅₀ (µM)Source(s)
DNA-PK0.081[7]
PI3Kβ0.117[7]
ATR0.394[7]
mTOR1.91[7]
ATM19.3[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration. Due to the conflicting solubility reports, starting with a lower concentration (e.g., 10 mM or approximately 3.93 mg/mL) is recommended.

  • Weigh Compound: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, use a water bath sonicator and gently warm the solution to 37-60°C.[3] Visually inspect the solution to ensure no particulates remain.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[1]

Protocol 2: Dilution of this compound DMSO Stock in Aqueous Buffers (for In Vitro Assays)

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Pre-warm Aqueous Medium: Ensure your cell culture medium or experimental buffer is pre-warmed to 37°C. This can aid in maintaining solubility.

  • Calculate Dilutions: Determine the volumes of DMSO stock and aqueous medium needed to achieve the final desired concentration of this compound. Critically, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%, with ≤ 0.1% being preferable for sensitive cell lines).[8]

  • Perform Serial Dilutions (Recommended): To avoid precipitation, perform one or more intermediate dilution steps in the pre-warmed aqueous medium.

    • Example: To prepare a 10 µM final solution from a 10 mM stock with a final DMSO concentration of 0.1%:

      • Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution (DMSO concentration is now 1%).

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM concentration with 0.1% DMSO.

  • Add Stock to Medium: When adding the DMSO stock (or intermediate dilution) to the aqueous medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

Protocol 3: Preparation of this compound for In Vivo Oral Administration

This protocol is adapted from a formulation used in mouse xenograft models.[5]

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure:

  • Prepare a Concentrated Stock in DMSO: First, prepare a concentrated stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 2 mg/mL, you might start with a 20 mg/mL stock in DMSO.

  • Vehicle Preparation: The vehicle consists of a mixture of PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.

  • Formulation Steps: a. Add the required volume of the this compound DMSO stock to the PEG300 and mix thoroughly. b. Add the Tween-80 to the this compound/PEG300 mixture and mix until a clear solution is formed. c. Slowly add the saline to the mixture while continuously mixing to reach the final volume.

  • Example Formulation for a 2 mg/mL Dosing Solution:

    • Start with a 20 mg/mL this compound stock in DMSO.

    • To prepare 1 mL of the final dosing solution:

      • Take 100 µL of the 20 mg/mL this compound stock (this will be 10% of the final volume).

      • Add it to 400 µL of PEG300 and mix well.

      • Add 50 µL of Tween-80 and mix well.

      • Add 450 µL of saline and mix well.

    • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Administration: This formulation is suitable for oral gavage. It is recommended to prepare this formulation fresh on the day of use.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound powder does not dissolve in DMSO. - Insufficient solvent volume.- Low-quality or non-anhydrous DMSO.- Compound has low solubility at room temperature.- Re-check your calculations to ensure the correct solvent volume was added.- Use fresh, high-purity, anhydrous DMSO.- Gently warm the solution (up to 60°C) and use a water bath sonicator to aid dissolution.[3]
Precipitation occurs immediately upon dilution in aqueous buffer. - The concentration of this compound exceeds its aqueous solubility limit.- The final DMSO concentration is too low to maintain solubility.- Rapid change in solvent polarity.- Decrease the final concentration of this compound in your assay.- Perform a serial dilution in pre-warmed (37°C) aqueous buffer to gradually decrease the DMSO concentration.[9]- Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer.
Precipitation occurs over time in the final aqueous solution. - The compound is not stable in the aqueous buffer at the experimental temperature.- The presence of other components in the medium (e.g., salts, proteins) is reducing solubility.- Prepare the final working solution fresh before each experiment.- Assess the stability of this compound in your specific buffer over the time course of your experiment.- Consider if the presence of serum proteins in cell culture media might help maintain solubility.
Inconsistent or variable experimental results. - Incomplete dissolution of the stock solution, leading to inaccurate concentrations.- Precipitation of the compound in the assay wells.- Degradation of the compound in the experimental buffer.- Before each use, visually inspect the stock solution for any precipitate. If present, warm and sonicate to redissolve.- After preparing the final working solution, visually inspect for any cloudiness or precipitate.- Run a vehicle control with the same final DMSO concentration to ensure observed effects are due to this compound and not the solvent.

Mandatory Visualizations

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Non-Homologous End Joining (NHEJ) Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis activates Ligase_IV_XRCC4 Ligase IV / XRCC4 / XLF DNA_PKcs->Ligase_IV_XRCC4 promotes recruitment Artemis->DSB processes DNA ends Repair DNA Repair Ligase_IV_XRCC4->Repair ligates DNA ends BAY8400 This compound BAY8400->DNA_PKcs inhibits

Caption: DNA-PK Signaling in the NHEJ Pathway and Inhibition by this compound.

Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 In Vitro Assay Preparation cluster_2 In Vivo Formulation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO (Warm/Sonicate if needed) weigh->dissolve stock High Concentration Stock Solution (-80°C) dissolve->stock intermediate Intermediate Dilution in Pre-warmed Medium stock->intermediate mix_peg Mix DMSO Stock with PEG300 stock->mix_peg final_vitro Final Working Solution (Low % DMSO) intermediate->final_vitro assay Add to Cells/Assay final_vitro->assay add_tween Add Tween-80 mix_peg->add_tween add_saline Add Saline add_tween->add_saline final_vivo Final Dosing Formulation add_saline->final_vivo

References

Technical Support Center: Overcoming Potential Resistance to BAY-8400

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing the DNA-PK inhibitor, BAY-8400. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential resistance mechanisms that may be encountered during pre-clinical investigations.

Troubleshooting Guide

This guide addresses specific experimental issues that may indicate the development of resistance to this compound and provides actionable steps to investigate and potentially overcome them.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Decreased sensitivity to this compound in long-term cell culture (IC50 increase) Upregulation of alternative DNA repair pathways, particularly Homologous Recombination (HR).1. Assess HR activity: Perform a RAD51 foci formation assay by immunofluorescence. An increase in RAD51 foci in this compound treated resistant cells compared to parental cells suggests HR upregulation. 2. Western Blot Analysis: Profile the expression levels of key HR proteins (e.g., BRCA1, BRCA2, RAD51). Overexpression in resistant cells is a strong indicator. 3. Combination Therapy: Evaluate the synergistic effect of this compound with PARP inhibitors (e.g., Olaparib). Cells with upregulated HR may be more sensitive to this combination.
Inconsistent results in cell viability assays Issues with assay conditions or cell line stability.1. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal cell number for your specific cell line and assay duration. 2. Verify Drug Concentration: Confirm the concentration and stability of your this compound stock solution. 3. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cell growth and drug response.
No significant increase in DNA damage markers (e.g., γH2AX) upon this compound treatment in combination with a DNA damaging agent Altered drug efflux or metabolism.1. Drug Efflux Pump Expression: Use Western blot or qPCR to assess the expression of ABC transporters (e.g., ABCB1, ABCG2). 2. Efflux Pump Inhibition: Test the effect of co-treating with known ABC transporter inhibitors (e.g., Verapamil) on this compound efficacy. 3. Metabolite Analysis: If available, use mass spectrometry to analyze the metabolic profile of this compound in sensitive versus resistant cells.
Lack of synergy with radiotherapy or chemotherapy Cell cycle alterations allowing for repair before mitotic entry.1. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of resistant cells compared to parental cells after treatment. 2. Investigate Checkpoint Proteins: Assess the expression and phosphorylation status of key cell cycle checkpoint proteins (e.g., Chk1, Chk2) by Western blot.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a key component of the Non-Homologous End Joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

Q2: What are the most likely mechanisms of acquired resistance to this compound?

A2: The most probable mechanism of acquired resistance to DNA-PK inhibitors like this compound is the upregulation of alternative DNA double-strand break repair pathways.[3][4][5] The primary compensatory pathway is Homologous Recombination (HR), which can take over the repair of DSBs when NHEJ is inhibited.[6][7] Increased expression or activity of key HR proteins such as BRCA1, BRCA2, and RAD51 can lead to reduced efficacy of this compound. Other potential, though less common, mechanisms could include increased drug efflux through ABC transporters or alterations in the DNA-PKcs protein itself that prevent drug binding.

Q3: How can I experimentally confirm that Homologous Recombination is upregulated in my this compound resistant cell line?

A3: You can use several methods to confirm the upregulation of HR:

  • RAD51 Foci Formation Assay: An increase in the number of nuclear RAD51 foci, detectable by immunofluorescence microscopy, following DNA damage is a hallmark of active HR.

  • Western Blotting: Analyze the protein levels of key HR factors like RAD51, BRCA1, and BRCA2. A significant increase in their expression in resistant cells compared to the parental line is a strong indicator.

  • Functional Assays: Utilize reporter assays, such as DR-GFP, that directly measure the frequency of HR-mediated repair.

Q4: If my cells have developed resistance through HR upregulation, what is a rational combination strategy?

A4: A rational strategy is to co-administer this compound with a PARP (Poly (ADP-ribose) polymerase) inhibitor. Tumors with high HR activity are often sensitive to PARP inhibitors, a concept known as synthetic lethality. By inhibiting both NHEJ (with this compound) and a key component of single-strand break repair and HR (with a PARP inhibitor), you can induce a high level of un-repaired DNA damage, leading to cell death.

Q5: Are there any known biomarkers that could predict sensitivity to this compound?

A5: While specific biomarkers for this compound are still under investigation, tumors with pre-existing defects in HR (e.g., mutations in BRCA1 or BRCA2) are predicted to be more sensitive to DNA-PK inhibitors. In these "HR-deficient" tumors, the cells are heavily reliant on the NHEJ pathway for DNA repair, making them particularly vulnerable to DNA-PK inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Cell culture medium

  • This compound

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[8][9][10]

Western Blot for DNA Repair Proteins

This protocol is to assess the expression levels of proteins involved in DNA repair pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RAD51, anti-BRCA1, anti-DNA-PKcs, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[11][12]

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol can be used to investigate the interaction between DNA-PKcs and other proteins.

Materials:

  • Non-denaturing lysis buffer

  • Antibody for the protein of interest (e.g., anti-DNA-PKcs)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Procedure:

  • Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners.[13][14][15]

Visualizations

bay8400_moa cluster_nhej Non-Homologous End Joining (NHEJ) Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 binds DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits LIG4_XRCC4 Ligase IV / XRCC4 DNA_PKcs->LIG4_XRCC4 activates Repair DNA Repair LIG4_XRCC4->Repair ligates BAY8400 This compound BAY8400->DNA_PKcs inhibits

Caption: Mechanism of action of this compound in the NHEJ pathway.

resistance_mechanism cluster_treatment Treatment cluster_pathways DNA Repair Pathways BAY8400 This compound NHEJ NHEJ Pathway BAY8400->NHEJ inhibits Cell_Death Cell Death NHEJ->Cell_Death (blocked) HR Homologous Recombination (HR) Pathway Cell_Survival Cell Survival HR->Cell_Survival compensates DSB DNA Double-Strand Break DSB->NHEJ DSB->HR Resistance Resistance Cell_Survival->Resistance

Caption: Upregulation of HR as a resistance mechanism to this compound.

experimental_workflow Start Decreased Sensitivity to this compound Observed Hypothesis Hypothesis: Upregulation of HR Start->Hypothesis Experiment1 Western Blot for HR Proteins (RAD51, BRCA1) Hypothesis->Experiment1 Experiment2 RAD51 Foci Assay (Immunofluorescence) Hypothesis->Experiment2 Result1 Increased HR Protein Expression? Experiment1->Result1 Result2 Increased RAD51 Foci Formation? Experiment2->Result2 Result1->Hypothesis No Conclusion Conclusion: HR Upregulation Confirmed Result1->Conclusion Yes Result2->Hypothesis No Result2->Conclusion Yes Next_Step Next Step: Test Combination with PARP Inhibitor Conclusion->Next_Step

Caption: Workflow for investigating suspected HR-mediated resistance.

References

Best practices for long-term storage and stability of BAY-8400

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, stability, and handling of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years.[1] For shorter periods, storage at 0 - 4°C is acceptable for days to weeks.[2] The product should be kept dry and protected from light.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO.[3][4] Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product degradation.[4][5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5]

Q3: What is the solubility of this compound in common solvents?

A3: this compound has been reported to have useful aqueous solubility.[6] For preparing stock solutions, DMSO is a commonly used solvent.[3][4] One supplier suggests a protocol for an in vivo formulation that involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline to achieve a clear solution.[4]

Q4: Is this compound sensitive to light?

Storage and Stability Data

ParameterConditionDurationStability
Solid Form -20°C≥ 4 yearsStable[1]
0 - 4°CDays to WeeksShort-term stable[2]
Stock Solution (in DMSO) -80°C6 monthsStable[3][4]
-20°C1 monthStable[3][4]
4°C2 weeksShort-term stable[3]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

IssuePotential CauseRecommended Solution
Compound Precipitation in Aqueous Buffer or Cell Culture Media Poor aqueous solubility of the compound or exceeding the solubility limit.- Prepare a high-concentration stock solution in 100% DMSO. - When diluting into aqueous solutions, do so gradually while vortexing. - Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. - Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, as suggested by some suppliers.[4] - To aid dissolution, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath.[5]
Loss of Compound Activity in Experiments - Improper Storage: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. - Instability in Assay Buffer: The compound may not be stable in the specific buffer conditions (e.g., pH, presence of certain additives) over the course of the experiment.- Always aliquot stock solutions and store them at the recommended temperatures (-20°C or -80°C).[4][5] - Prepare fresh dilutions from a frozen stock for each experiment. - If instability in the assay buffer is suspected, perform a time-course experiment to assess the stability of this compound under your specific assay conditions.
Inconsistent or Non-reproducible Results - Inaccurate Pipetting: Inaccurate dispensing of the compound, especially at low concentrations. - Compound Adsorption: The compound may adsorb to plasticware. - Cell Line Variability: Different cell lines may exhibit varying sensitivity to the inhibitor.- Use calibrated pipettes and ensure thorough mixing of solutions. - Consider using low-retention plasticware. - Perform dose-response experiments for each new cell line to determine the optimal concentration range.

Experimental Protocols

Stability-Indicating HPLC Method (General Protocol for Triazoloquinoxaline Analogs)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Method optimization will be required.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral scan of this compound (a wavelength around 260 nm may be appropriate based on similar structures).[7]

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid compound at 80°C for 48 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

DNA-PK Cellular Assay to Assess this compound Activity

This protocol describes a general method to evaluate the inhibitory effect of this compound on DNA-PK activity in a cellular context by measuring the phosphorylation of a downstream target.

  • Cell Culture: Plate a suitable cancer cell line (e.g., a line known to have active DNA-PK signaling) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent such as ionizing radiation (e.g., 10 Gy) or a radiomimetic chemical (e.g., bleomycin).

  • Cell Lysis: After a short incubation period (e.g., 30-60 minutes) to allow for DNA repair signaling, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of DNA-PK Activity: Measure the phosphorylation of a downstream DNA-PK target, such as H2AX at Ser139 (γH2AX), using an appropriate method like:

    • In-Cell Western/Immunofluorescence: Fix and permeabilize the cells in the plate and probe with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Quantify the fluorescence intensity.

    • Western Blot: Collect the cell lysates, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against γH2AX and a loading control (e.g., total H2AX or GAPDH).

  • Data Analysis: Normalize the γH2AX signal to the loading control and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

DNA_PK_Signaling_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway Initiation cluster_2 DNA End Processing and Ligation DSB DNA Damage Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis activates LigaseIV DNA Ligase IV / XRCC4 / XLF DNA_PKcs->LigaseIV promotes BAY8400 This compound BAY8400->DNA_PKcs inhibits Artemis->DSB processes ends Repair DNA Repair LigaseIV->Repair ligates

DNA-PK Signaling Pathway Inhibition by this compound.

Experimental_Workflow A 1. Prepare this compound Stock Solution (in DMSO) B 2. Store Aliquots (-20°C or -80°C) A->B C 3. Prepare Fresh Dilutions for each experiment B->C D 4. Treat Cells or Prepare Assay Reaction C->D E 5. Incubate and Acquire Data D->E F 6. Analyze Results E->F

Recommended Experimental Workflow for this compound.

Troubleshooting_Logic Start Inconsistent Results? CheckStorage Check Storage Conditions (Temp, Freeze-Thaw) Start->CheckStorage CheckSolubility Observe for Precipitation in Media/Buffer Start->CheckSolubility OptimizeProtocol Optimize Protocol (e.g., DMSO %, cell density) Start->OptimizeProtocol Solution1 Aliquot new stock and re-test CheckStorage->Solution1 Solution2 Adjust Dilution Method (e.g., vortexing, warming) CheckSolubility->Solution2 Solution3 Perform Dose-Response Curve OptimizeProtocol->Solution3

Troubleshooting Flowchart for this compound Experiments.

References

Technical Support Center: Enhancing the Therapeutic Window of BAY-8400 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY-8400 combination therapy. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues to enhance the therapeutic window of this compound in combination with other anti-cancer agents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?

A1: this compound is an orally active and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2] By inhibiting DNA-PK, this compound prevents cancer cells from repairing DNA damage induced by other agents, such as radiotherapy or certain chemotherapeutics. This leads to an accumulation of lethal DNA damage, enhancing the anti-tumor effect of the combination partner and potentially widening the therapeutic window.[2][3]

Q2: What types of therapies are expected to have a synergistic effect with this compound?

A2: Therapies that induce DNA double-strand breaks are the most promising candidates for synergistic combinations with this compound. Preclinical studies have demonstrated significant synergy between this compound and targeted alpha therapies, which cause complex and difficult-to-repair DSBs.[2][3] Other potential combination partners include ionizing radiation and chemotherapeutic agents known to cause DNA damage.

Q3: What are the potential on-target and off-target toxicities associated with this compound combination therapy?

A3: On-target toxicity may arise from the potentiation of DNA damage in normal tissues that are also affected by the combination partner (e.g., radiation-induced mucositis). Off-target effects of this compound itself are less characterized in publicly available literature, but as with other kinase inhibitors, potential off-target activities should be considered.[4] Careful dose-finding studies and monitoring for unexpected adverse events in preclinical models are crucial.

Q4: What biomarkers can be used to assess the efficacy and toxicity of this compound combination therapy?

A4:

  • Efficacy Biomarkers:

    • Pharmacodynamic (PD) Marker: Phosphorylation of H2AX at serine 139 (γH2AX) is a well-established marker of DNA double-strand breaks. Inhibition of DNA-PK by this compound is expected to lead to a sustained elevation of γH2AX levels in tumor cells following treatment with a DNA-damaging agent.[5]

    • Tumor Growth Inhibition: In vivo, the tumor growth inhibition (TGI) and tumor growth delay are key efficacy endpoints.[2]

  • Toxicity Biomarkers:

    • General Health: Monitoring body weight, clinical signs of distress, and complete blood counts in animal models is essential.

    • Tissue-Specific Markers: Depending on the combination partner, specific biomarkers for organ toxicity (e.g., liver function tests, kidney function tests) should be monitored.

Troubleshooting Guides

Issue 1: Suboptimal or No Synergy Observed in In Vitro Assays

Possible Causes and Troubleshooting Steps:

  • Incorrect Dosing and Scheduling:

    • Verify IC50 values: Determine the IC50 of each agent individually in your specific cell line.

    • Optimize concentration range: Test a wide range of concentrations for both this compound and the combination partner, bracketing the individual IC50 values.

    • Evaluate different scheduling: The timing of drug administration can be critical. Test simultaneous administration versus sequential administration (e.g., pre-treating with this compound before the DNA-damaging agent).

  • Inappropriate Cell Line:

    • Confirm DNA repair pathway dependency: The cell line used should be dependent on the NHEJ pathway for DNA repair. Cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., BRCA1/2 mutations), may exhibit different sensitivities.

  • Assay-Specific Issues:

    • Endpoint measurement: Ensure the assay endpoint (e.g., cell viability, apoptosis) is measured at an appropriate time point to capture the synergistic effect.

Issue 2: Excessive Toxicity in In Vivo Models

Possible Causes and Troubleshooting Steps:

  • Overlapping Toxicities:

    • Dose de-escalation: Reduce the dose of one or both agents in the combination.

    • Modify treatment schedule: Introduce drug-free holidays or alter the frequency of administration to allow for normal tissue recovery.

  • Pharmacokinetic Interactions:

    • Evaluate drug metabolism: this compound has shown moderate metabolic stability in human and rat hepatocytes and low stability in mouse hepatocytes.[3] Consider potential interactions with the combination partner that could alter the metabolism and exposure of either drug.

  • Off-Target Effects:

    • Monitor for unexpected toxicities: Carefully observe animals for any unusual clinical signs.

    • Histopathological analysis: Conduct thorough histopathological examination of major organs to identify potential off-target toxicities.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
DNA-PK IC50-81 nM[1]
γH2AX IC50HT-14469 nM[2]

Table 2: In Vivo Efficacy of this compound in Combination with PSMA-TTC in LNCaP Xenograft Model

Treatment GroupDosing ScheduleT/C Area RatioReference
Vehicle ControlDaily oral gavage-[2]
This compound Monotherapy150 mg/kg, daily oral gavage0.76[2]
PSMA-TTC Monotherapy150 kBq/kg, single injection0.38[2]
This compound + PSMA-TTC150 mg/kg this compound daily + 150 kBq/kg PSMA-TTC single injection0.22[2]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay

  • Cell Plating: Seed the cancer cell line of interest in 96-well plates at a predetermined optimal density.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination partner in culture medium.

  • Treatment:

    • Single Agent: Treat cells with a range of concentrations of this compound or the combination partner alone.

    • Combination: Treat cells with a matrix of concentrations of both drugs, typically at a fixed ratio.

  • Incubation: Incubate the plates for a duration appropriate for the cell line and drugs being tested (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Mandatory Visualizations

DNA_PK_Inhibition_Pathway cluster_0 DNA Damage Induction cluster_1 NHEJ Repair Pathway cluster_2 This compound Intervention DNA Damaging Agent DNA Damaging Agent DNA_DSB DNA Double-Strand Break DNA Damaging Agent->DNA_DSB Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits Apoptosis Apoptosis DNA_DSB->Apoptosis leads to (unrepaired) DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs activates Repair_Complex DNA Repair Complex DNA_PKcs->Repair_Complex phosphorylates Cell_Survival Cell_Survival DNA_Repair DNA Repair Repair_Complex->DNA_Repair DNA_Repair->Cell_Survival leads to BAY_8400 This compound BAY_8400->DNA_PKcs inhibits

Caption: Signaling pathway of this compound in combination with a DNA damaging agent.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 In Vivo Experiments Cell_Line_Selection Select Appropriate Cell Line (NHEJ-dependent) Single_Agent_IC50 Determine Single Agent IC50s Cell_Line_Selection->Single_Agent_IC50 Synergy_Assay Perform Synergy Assay (e.g., checkerboard) Single_Agent_IC50->Synergy_Assay Analyze_Synergy Analyze Synergy (e.g., Combination Index) Synergy_Assay->Analyze_Synergy PD_Biomarkers Assess PD Biomarkers (e.g., γH2AX) Analyze_Synergy->PD_Biomarkers Animal_Model Select Xenograft/PDX Model PD_Biomarkers->Animal_Model Inform In Vivo Design MTD_Study Conduct Maximum Tolerated Dose (MTD) Study for Combination Animal_Model->MTD_Study Efficacy_Study Perform Efficacy Study (TGI, Tumor Growth Delay) MTD_Study->Efficacy_Study Toxicity_Monitoring Monitor for Toxicity (Body Weight, Clinical Signs) Efficacy_Study->Toxicity_Monitoring PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Toxicity_Monitoring->PK_PD_Analysis

Caption: General experimental workflow for evaluating this compound combination therapy.

Troubleshooting_Logic decision decision outcome outcome issue issue Start Start Experiment_Performed Experiment_Performed Start->Experiment_Performed Unexpected_Result Unexpected Result? Experiment_Performed->Unexpected_Result Suboptimal_Synergy Suboptimal Synergy in vitro Unexpected_Result->Suboptimal_Synergy Yes Experiment_Successful Proceed to Next Stage Unexpected_Result->Experiment_Successful No Check_Dosing Review Dosing & Scheduling Suboptimal_Synergy->Check_Dosing Dosing_Correct Dosing Correct? Check_Dosing->Dosing_Correct OK Check_Cell_Line Review Cell Line Choice Dosing_Correct->Check_Cell_Line Yes Adjust_Dosing Adjust Concentrations/Schedule Dosing_Correct->Adjust_Dosing No Cell_Line_Appropriate Cell Line Appropriate? Check_Cell_Line->Cell_Line_Appropriate OK Adjust_Dosing->Experiment_Performed Check_Assay Review Assay Method Cell_Line_Appropriate->Check_Assay Yes Select_New_Cell_Line Select New Cell Line Cell_Line_Appropriate->Select_New_Cell_Line No Assay_Appropriate Assay Method Appropriate? Check_Assay->Assay_Appropriate OK Select_New_Cell_Line->Experiment_Performed Consult_Expert Consult Subject Matter Expert Assay_Appropriate->Consult_Expert Yes Modify_Assay Modify Assay Protocol Assay_Appropriate->Modify_Assay No Modify_Assay->Experiment_Performed

Caption: Logical workflow for troubleshooting suboptimal in vitro synergy.

References

Fine-tuning experimental protocols for BAY-8400 to reduce variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals fine-tune experimental protocols for BAY-8400 and reduce variability in their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active, potent, and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1][2][3][4] Its IC50 value for DNA-PK is 81 nM.[1][2][3][4] this compound functions by blocking the non-homologous end joining (NHEJ) pathway, a major pathway for the repair of DNA double-strand breaks (DSBs).[5] By inhibiting DNA-PK, this compound prevents the repair of DSBs, which can lead to increased efficacy of DNA-damaging agents like radiotherapy and certain chemotherapeutics in cancer cells.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1][3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[4]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO.[4] For a 62.5 mg/mL concentration (158.88 mM), ultrasonic warming and heating to 60°C may be necessary to fully dissolve the compound.[4] It is important to select an appropriate solvent to prepare the stock solution based on the specific experimental requirements.[4]

Q4: What are the known off-target effects of this compound?

A4: While this compound is highly selective for DNA-PK, it can inhibit other related kinases at higher concentrations. Notably, it shows inhibitory activity against PI3Kβ (IC50: 117 nM) and ATR (IC50: 394 nM).[7] It is significantly less potent against other kinases like ATM (IC50: 19300 nM) and mTOR (IC50: 1910 nM).[7] Researchers should consider these off-target effects when designing experiments and interpreting results, especially at higher concentrations of this compound.

Troubleshooting Guides

Biochemical DNA-PK Kinase Assay

Q: My DNA-PK kinase assay is showing high background signal. What could be the cause?

A: High background in a kinase assay can obscure the true signal. Potential causes and solutions include:

  • Contaminated Reagents: ATP solutions, buffers, or the DNA-PK enzyme itself may be contaminated.

    • Solution: Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment.

  • Suboptimal Reagent Concentrations: The concentrations of ATP, substrate, or detection reagents may be too high.

    • Solution: Titrate each reagent to determine the optimal concentration that provides a good signal-to-noise ratio without increasing the background.

  • Prolonged Reaction Time: Extended incubation times for the kinase reaction or signal detection can lead to non-enzymatic signal generation.

    • Solution: Perform a time-course experiment to identify the linear range for both the kinase reaction and the detection step.

Q: The results from my DNA-PK kinase assay are not reproducible. How can I improve consistency?

A: Poor reproducibility can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability.

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.

  • Temperature Fluctuations: Kinase activity is highly sensitive to temperature.

    • Solution: Ensure all reagents and assay plates are at a stable and uniform temperature before initiating the reaction. Use a temperature-controlled incubator.

  • Reagent Instability: The DNA-PK enzyme and ATP can degrade over time, especially at room temperature.

    • Solution: Prepare reagents fresh and keep them on ice until use. For longer experiments, consider the stability of all components at the assay temperature.

  • Insufficient Mixing: Inadequate mixing of reagents in the wells can lead to uneven reaction rates.

    • Solution: Mix the plate gently on a plate shaker after adding each reagent.

Cellular γH2AX Immunofluorescence Assay

Q: I am observing weak or no γH2AX signal in my immunofluorescence assay after treatment with a DNA-damaging agent and this compound.

A: A weak or absent signal can be due to several issues in the protocol:

  • Ineffective Fixation: Inadequate or improper fixation can lead to poor preservation of the γH2AX foci.

    • Solution: Ensure the use of fresh, high-quality fixative (e.g., 4% paraformaldehyde). Optimize fixation time.

  • Insufficient Permeabilization: The antibodies may not be able to access the nuclear proteins if the cells are not properly permeabilized.

    • Solution: Use an appropriate permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for an adequate amount of time.

  • Suboptimal Antibody Concentration: The primary or secondary antibody concentrations may be too low.

    • Solution: Titrate the primary and secondary antibodies to determine the optimal working concentration.

  • Inactive Primary Antibody: The primary antibody may have lost its activity due to improper storage.

    • Solution: Store antibodies according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Test the antibody on a positive control sample.

Q: My γH2AX immunofluorescence images have high background, making it difficult to quantify foci.

A: High background can be caused by several factors:

  • Insufficient Blocking: Inadequate blocking can lead to non-specific binding of antibodies.

    • Solution: Increase the blocking time and/or try a different blocking agent (e.g., 5% BSA or normal goat serum in PBST).

  • Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can result in non-specific binding.

    • Solution: Reduce the concentration of the antibodies.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background.

    • Solution: Increase the number and duration of washing steps with PBST.

  • Autofluorescence: Some cell types or fixatives can exhibit autofluorescence.

    • Solution: Include an unstained control to assess autofluorescence. If problematic, consider using a different fixative or a commercial autofluorescence quenching reagent.

Cell Viability Assays (MTT/MTS)

Q: My cell viability assay results show high variability between replicate wells.

A: High variability in cell viability assays can arise from:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating. Pay attention to the "edge effect" in 96-well plates by not using the outer wells or filling them with media only.

  • Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in aqueous media.

    • Solution: Check the solubility of this compound in your final assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

  • Incomplete Formazan Solubilization (MTT assay): If the purple formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.

    • Solution: Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO) and mixing thoroughly on a plate shaker.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

Target KinaseIC50 (nM)
DNA-PK 81
PI3Kβ117
ATR394
mTOR1910
ATM19300

Data compiled from multiple sources.[1][2][3][4][7]

Experimental Protocols

DNA-PK Kinase Assay Protocol (ADP-Glo™ Format)

This protocol is adapted from a general luminescent kinase assay and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Prepare DNA-PK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT.[8]

    • Dilute DNA-PK enzyme, DNA-PK peptide substrate, and ATP in the Kinase Buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the this compound dilution or vehicle control (DMSO).

    • Add 2 µl of the diluted DNA-PK enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.[8]

  • Signal Detection (ADP-Glo™):

    • Add 5 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.[8]

    • Measure luminescence using a plate reader.

Cellular γH2AX Immunofluorescence Staining Protocol

This protocol provides a general framework for detecting DNA double-strand breaks.

  • Cell Culture and Treatment:

    • Seed cells on coverslips or in chamber slides and allow them to adhere overnight.

    • Treat cells with a DNA-damaging agent (e.g., ionizing radiation or etoposide) in the presence or absence of this compound for the desired time.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBST.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

DNA_Damage_Response_Pathway cluster_0 DNA Damage cluster_1 NHEJ Pathway cluster_2 Inhibition DNA_Double_Strand_Break DNA Double-Strand Break Ku70_80 Ku70/80 DNA_Double_Strand_Break->Ku70_80 recruitment DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruitment Artemis Artemis DNA_PKcs->Artemis activates Ligase_IV_XRCC4 Ligase IV/XRCC4 Artemis->Ligase_IV_XRCC4 processing Repair DNA Repair Ligase_IV_XRCC4->Repair BAY_8400 This compound BAY_8400->DNA_PKcs inhibits

Caption: DNA Damage Response Pathway and the action of this compound.

Experimental_Workflow_gammaH2AX Cell_Culture 1. Cell Culture & Treatment Fixation 2. Fixation Cell_Culture->Fixation Permeabilization 3. Permeabilization Fixation->Permeabilization Blocking 4. Blocking Permeabilization->Blocking Primary_Ab 5. Primary Antibody (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody (fluorescent) Primary_Ab->Secondary_Ab Imaging 7. Imaging & Analysis Secondary_Ab->Imaging

Caption: Experimental workflow for γH2AX immunofluorescence assay.

References

Validation & Comparative

Comparing the efficacy of BAY-8400 to other DNA-PK inhibitors like AZD7648

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of DNA-dependent protein kinase (DNA-PK) has emerged as a promising strategy in cancer therapy, primarily through its role in sensitizing tumor cells to DNA-damaging agents like radiotherapy and chemotherapy. DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting this pathway, cancer cells become more susceptible to the cytotoxic effects of treatments that induce DSBs. This guide provides a detailed comparison of two prominent DNA-PK inhibitors, BAY-8400 and AZD7648, offering a comprehensive overview of their efficacy supported by experimental data.

At a Glance: Key Efficacy and Specificity Data

The following tables summarize the key quantitative data for this compound and AZD7648, providing a direct comparison of their biochemical potency and cellular activity.

Inhibitor Biochemical IC50 (DNA-PK) Cellular IC50 (DNA-PK Autophosphorylation) Selectivity Profile Oral Bioavailability
This compound 81 nM[1][2][3]69 nM (γH2AX in HT-144 cells)Selective against a panel of other kinases.Orally active with demonstrated bioavailability across species.[2]
AZD7648 0.6 nM[4][5][6]92 nM (pS2056 in A549 cells)[5][6]>100-fold selectivity against many closely related kinases, including PI3Ks.[4][5][6]Orally bioavailable with predictable pharmacokinetics.[6][7]
Table 1: Comparison of Biochemical and Cellular Potency.
Inhibitor Combination Therapy In Vivo Efficacy
This compound Synergistically enhances the efficacy of radiotherapeutics and targeted alpha therapies.[8]In combination with a PSMA-targeted thorium-227 conjugate, increased antitumor efficacy in a human prostate tumor xenograft model.
AZD7648 Enhances the activity of radiation, chemotherapy (doxorubicin), and PARP inhibitors (olaparib).[9]Induces sustained tumor regressions in xenograft and patient-derived xenograft (PDX) models when combined with radiation or olaparib.[9]
Table 2: Summary of In Vitro and In Vivo Efficacy in Combination Therapies.

Delving Deeper: Mechanism of Action

Both this compound and AZD7648 are ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs).[7] By binding to the ATP-binding pocket of the enzyme, they prevent the phosphorylation of downstream targets, thereby disrupting the NHEJ pathway. This inhibition of DNA repair leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

NHEJ_Pathway cluster_inhibition Inhibition Point DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku Recruitment DNAPKcs DNA-PKcs Ku->DNAPKcs Recruitment Artemis Artemis DNAPKcs->Artemis Phosphorylation LigaseIV XRCC4-Ligase IV DNAPKcs->LigaseIV Phosphorylation Artemis->DSB End Processing Repair DNA Repair LigaseIV->Repair Ligation BAY8400 This compound BAY8400->DNAPKcs AZD7648 AZD7648 AZD7648->DNAPKcs

Figure 1: DNA-PK-mediated Non-Homologous End Joining (NHEJ) Pathway and points of inhibition by this compound and AZD7648.

Experimental Protocols: A Closer Look at the Methodology

To ensure a thorough and objective comparison, it is crucial to understand the experimental protocols used to evaluate these inhibitors. Below are detailed methodologies for key assays.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound or AZD7648 for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

DNA Damage (γH2AX) Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks.

Protocol:

  • Cell Treatment: Seed cells on coverslips and treat with the DNA-PK inhibitor for 1 hour, followed by induction of DNA damage (e.g., irradiation).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Capture images using a fluorescence microscope and quantify the number of γH2AX foci per cell.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis CellCulture Cell Culture Treatment Inhibitor Treatment (this compound or AZD7648) CellCulture->Treatment ProliferationAssay Proliferation Assay (MTT) Treatment->ProliferationAssay DNA_DamageAssay DNA Damage Assay (γH2AX) Treatment->DNA_DamageAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycleAssay Xenograft Tumor Xenograft Model InhibitorDosing Inhibitor Dosing (Oral Gavage) Xenograft->InhibitorDosing Combination Combination Therapy (e.g., Radiation) InhibitorDosing->Combination TumorMeasurement Tumor Volume Measurement Combination->TumorMeasurement Efficacy Efficacy Assessment TumorMeasurement->Efficacy

Figure 2: General experimental workflow for evaluating DNA-PK inhibitors.

Conclusion

Both this compound and AZD7648 are potent and selective inhibitors of DNA-PK with demonstrated efficacy in preclinical models, particularly in combination with DNA-damaging therapies. AZD7648 exhibits a significantly lower biochemical IC50, suggesting higher potency at the enzymatic level. However, both compounds show comparable cellular activity in the nanomolar range.

The choice between these inhibitors for research and development will likely depend on the specific cancer type, the combination therapy being considered, and further clinical data on their respective safety and pharmacokinetic profiles. This guide provides a foundational comparison to aid researchers in their evaluation of these promising therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BAY-8400's Performance Against Related Kinases with Supporting Experimental Data.

This compound is a novel and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1] Its development originated from a screening campaign for Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitors, which identified a hit with activity against ATR, ATM, and DNA-PK.[2] Subsequent lead optimization focused on improving potency and selectivity, leading to the discovery of this compound.[2] This guide provides a detailed comparison of this compound's selectivity against the closely related phosphatidylinositol 3-kinase-related kinases (PIKKs), ATM and ATR, alongside other DNA-PK inhibitors.

Comparative Selectivity Profile

The inhibitory activity of this compound and alternative compounds against DNA-PK, ATM, and ATR has been evaluated in biochemical assays, which measure the direct effect of the inhibitor on purified enzyme activity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating greater potency.

As shown in the table below, this compound demonstrates potent inhibition of DNA-PK with a biochemical IC50 of 81 nM.[2][3] Importantly, it exhibits high selectivity against the related kinase ATM, with an IC50 of 19300 nM, representing a greater than 200-fold selectivity for DNA-PK over ATM.[2][3] While more potent against ATR (IC50: 394 nM) than ATM, this compound still maintains a notable selectivity for DNA-PK.[2][3]

In cellular assays, which are considered more physiologically relevant, this compound showed good selectivity against PI3K and ATR, with ratios of IC50 values (PI3K/DNA-PK and ATR/DNA-PK) greater than 15 and 34, respectively.[2][3]

For comparison, AZD7648 is a highly potent DNA-PK inhibitor with a biochemical IC50 of 0.6 nM.[2][4] It is reported to be very selective for DNA-PK over a range of kinases including ATM and ATR.[2] Cellular assays demonstrated that AZD7648 has a greater than 90-fold selectivity over ATM and ATR.[5] Peposertib (M3814) and VX-984 are also potent and selective DNA-PK inhibitors currently under investigation.[1][6][7][8]

CompoundTarget KinaseBiochemical IC50 (nM)
This compound DNA-PK 81 [2][3]
ATM 19300 [2][3]
ATR 394 [2][3]
mTOR 1910 [2][3]
PI3Kβ 117 [2][3]
AZD7648DNA-PK0.6[2][4]
ATM>100-fold selective vs DNA-PK[1]
ATR>100-fold selective vs DNA-PK[1]

Signaling Pathway Context

ATM and ATR are crucial kinases that, along with DNA-PK, orchestrate the DNA Damage Response (DDR).[6] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to replication stress and single-strand DNA.[6] Both kinases initiate signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[6] The close relationship between these kinases necessitates the development of highly selective inhibitors to avoid off-target effects and to precisely probe their individual functions.

ATM_ATR_Signaling_Pathway cluster_dna_damage DNA Damage cluster_kinases PIKK Family Kinases cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes DSB Double-Strand Breaks ATM ATM DSB->ATM DNAPK DNA-PK DSB->DNAPK SSB Single-Strand DNA/ Replication Stress ATR ATR SSB->ATR CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 DNARepair DNA Repair ATM->DNARepair CHK1 CHK1 ATR->CHK1 ATR->DNARepair NHEJ NHEJ Repair DNAPK->NHEJ CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest CHK1->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis NHEJ->DNARepair

Fig. 1: Simplified DNA Damage Response Pathway

Experimental Protocols

The determination of kinase selectivity is paramount in drug discovery. The IC50 values presented in this guide were determined using established biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibition is measured by the reduction in this activity in the presence of the test compound.[3]

General Protocol:

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Kinase Reaction Setup: Purified kinase (e.g., DNA-PK, ATM, or ATR) and its specific substrate are added to the wells of a microplate. The diluted compound is then added to these wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate or the amount of ADP produced is measured. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays (e.g., TR-FRET).[3]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to controls. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Serial Dilution of This compound D Combine Kinase, Substrate, and this compound in Plate A->D B Prepare Kinase (ATM, ATR, etc.) B->D C Prepare Substrate and ATP E Initiate Reaction with ATP C->E D->E F Incubate E->F G Stop Reaction & Detect Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Fig. 2: Biochemical Kinase Inhibition Assay Workflow
Cellular Mechanistic Assays

These assays assess the inhibitor's activity within a cellular context, providing more physiologically relevant data. For PIKK inhibitors, common assays involve measuring the phosphorylation of downstream targets.

  • γH2AX Phosphorylation Assay: This assay measures the formation of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[2] Inhibition of DNA-PK, ATM, or ATR can affect the levels of γH2AX. The assay is typically performed by treating cells with a DNA damaging agent to induce DSBs, followed by incubation with the inhibitor. The levels of γH2AX are then quantified using immunofluorescence microscopy or flow cytometry.[9][10]

  • pAkt Ser473 Inhibition Assay: This assay is used to assess the off-target effects on the PI3K/mTOR signaling pathway.[2] It measures the phosphorylation of Akt at serine 473, a key downstream event in this pathway. Cells are treated with the inhibitor, and the levels of phosphorylated Akt are measured, often by ELISA or Western blotting.[11][12]

Conclusion

The available data demonstrates that this compound is a potent inhibitor of DNA-PK with substantial selectivity over the related kinase ATM in biochemical assays.[2][3] While it shows some activity against ATR, it maintains a favorable selectivity profile for its primary target, DNA-PK.[2][3] When compared to other DNA-PK inhibitors like AZD7648, which exhibits exceptionally high potency and selectivity, this compound represents a valuable tool for studying the specific roles of DNA-PK in DNA repair and for potential therapeutic applications. The rigorous evaluation of kinase selectivity through both biochemical and cellular assays is crucial for the development of targeted cancer therapies.

References

Head-to-Head Comparison of BAY-8400 and M3814 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two prominent DNA-dependent protein kinase (DNA-PK) inhibitors: BAY-8400 and M3814 (also known as peposertib or nedisertib). The information presented is based on publicly available experimental data.

At a Glance: Key Preclinical Characteristics

FeatureThis compoundM3814
Mechanism of Action Potent and selective inhibitor of DNA-PKPotent and selective inhibitor of DNA-PK
Primary Indication (Preclinical) Combination with targeted alpha therapies for prostate cancerCombination with radiotherapy and chemotherapy for various solid tumors

Data Presentation

Biochemical and Cellular Potency
ParameterThis compoundM3814
DNA-PK Biochemical IC50 81 nM[1]< 3 nM[2]
Cellular DNA-PK Inhibition IC50 69 nM (γH2AX, HT-144 cells)[1]100-500 nM (pDNA-PK, various cell lines)[3]
Kinase Selectivity

This compound Kinase Selectivity Profile [1]

KinaseBiochemical IC50 (nM)
DNA-PK 81
PI3Kβ117
ATR394
mTOR1910
ATM19300

M3814 has been described as having a wide margin of selectivity against the closest members of the PI3K family and was practically inactive when tested against a large panel of other kinases. However, a directly comparable IC50 table is not publicly available.

Preclinical Pharmacokinetics in Mice
ParameterThis compoundM3814
Administration Route Intravenous (IV) and Oral (PO)Oral (PO)
Clearance High (8.1 L/h/kg, IV)[1]Data not directly comparable
Volume of Distribution High (3.7 L/kg, IV)[1]Data not directly comparable
Half-life (t½) Short (0.68 h, IV)[1]Data not directly comparable
Oral Bioavailability Not reported for miceOrally bioavailable[4]
In Vivo Efficacy in Xenograft Models
ModelCompoundTreatmentKey Findings
LNCaP (Prostate Cancer) This compound Monotherapy and in combination with PSMA-targeted thorium-227 conjugateMonotherapy showed little antitumor efficacy. Combination treatment significantly increased antitumor efficacy[1].
FaDu (Head and Neck Cancer) M3814 In combination with fractionated radiationStrongly potentiated the antitumor activity of radiation, leading to complete tumor regression at non-toxic doses[5][6].
NCI-H460 (NSCLC) M3814 In combination with fractionated radiationReduced tumor growth in combination with radiation[6].
Ovarian Cancer Models M3814 In combination with topoisomerase II inhibitorsShowed enhanced activity in combination with pegylated liposomal doxorubicin (PLD)[7].
Cervical Cancer Model M3814 In combination with radiationAssociated with a consistent and significant reduction in tumor burden[8].
AML Models (MV4-11, HL-60) M3814 In combination with MylotargDemonstrated increased efficacy and significantly improved survival benefit[9].

Experimental Protocols

This compound: LNCaP Xenograft Model[1][10]
  • Cell Culture: LNCaP cells are cultured under standard aseptic conditions.

  • Animal Model: Severe combined immunodeficient (SCID) mice are used.

  • Tumor Implantation: 1 x 10⁶ LNCaP cells are injected subcutaneously into the flank of each mouse in a 1:1 mixture with Matrigel.

  • Treatment Initiation: Treatment begins when tumors become palpable.

  • Dosing: this compound is administered daily via oral gavage at 150 mg/kg. For combination studies, a single injection of PSMA-targeted thorium-227 conjugate is given on day 0.

  • Monitoring: Tumor volume is measured twice weekly. Body weight is also monitored.

  • Endpoint: The study is concluded based on tumor volume or other ethical considerations.

M3814: FaDu Xenograft Model[5][11]
  • Cell Culture: FaDu cells are cultured in DMEM with 10% FBS.

  • Animal Model: Female NMRI (nu/nu) mice are used.

  • Tumor Implantation: 2.5 million FaDu cells are injected subcutaneously into the right thigh of each mouse.

  • Treatment Initiation: Treatment begins when tumor xenografts reach a mean volume of 50 to 115 mm³.

  • Dosing: M3814 is formulated in a vehicle of 0.5% Methocel, 0.25% Tween20, and 300 mmol/L sodium citrate buffer (pH 2.5) and administered orally. For combination studies, mice are irradiated 10 minutes after oral administration of M3814.

  • Monitoring: Tumor length (L) and width (W) are measured with calipers, and tumor volumes are calculated using the formula L x W²/2.

  • Pharmacodynamic Analysis: For PD studies, tumors are harvested at different time points after treatment for analysis of biomarkers like pDNA-PK and γH2AX.

In Vitro Assays
  • This compound: γH2AX Cellular Mechanistic Assay (HT-144 cells) [1]

    • ATM-negative HT-144 cells are used.

    • Cells are treated with this compound.

    • The inhibition of γH2AX phosphorylation is measured to determine the cellular potency of DNA-PK inhibition.

  • M3814: DNA-PK Autophosphorylation Assay [5][10]

    • Cancer cell lines (e.g., HCT-116, FaDu) are seeded in 12-well plates.

    • Cells are incubated with a serial dilution of M3814 and 10 mmol/L bleomycin for 6 hours to induce DNA damage.

    • The levels of phosphorylated DNA-PK (pSer2056) and total DNA-PK are determined by Western blotting.

Mandatory Visualization

DNA_Damage_Response_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 Non-Homologous End Joining (NHEJ) Pathway cluster_2 Inhibitor Action DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 sensed by DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates XRCC4_LigIV XRCC4-Ligase IV Artemis->XRCC4_LigIV enables ligation by Repair DNA Repair XRCC4_LigIV->Repair Inhibitors This compound / M3814 Block Inhibition Inhibitors->Block Block->DNA_PKcs

Caption: Simplified schematic of the Non-Homologous End Joining (NHEJ) DNA repair pathway and the point of intervention for DNA-PK inhibitors this compound and M3814.

Xenograft_Model_Workflow cluster_0 Preparation cluster_1 Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell_Culture 1. Cancer Cell Culture (e.g., LNCaP, FaDu) Cell_Harvest 2. Cell Harvest & Counting Cell_Culture->Cell_Harvest Injection 4. Subcutaneous Injection of Cells (+/- Matrigel) Cell_Harvest->Injection Animal_Model 3. Immunodeficient Mice Animal_Model->Injection Tumor_Growth 5. Tumor Growth to Palpable Size Injection->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. Administration of This compound or M3814 (+/- Combination Agent) Randomization->Treatment Monitoring 8. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 9. Study Endpoint Monitoring->Endpoint Analysis 10. Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: General experimental workflow for establishing and evaluating the efficacy of DNA-PK inhibitors in preclinical xenograft models.

References

Cross-Validation of BAY-8400's Mechanism of Action Using Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel DNA-dependent protein kinase (DNA-PK) inhibitor, BAY-8400, with other selective DNA-PK inhibitors, M3814 (Peposertib) and AZD7648. The focus is on the cross-validation of their mechanism of action through genetic models, supported by experimental data from preclinical studies.

Introduction to this compound and DNA-PK Inhibition

This compound is an orally active, potent, and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, this compound prevents the repair of DNA damage, leading to increased cell death, particularly in cancer cells where DNA damage is a common feature. This mechanism also provides a strong rationale for its use in combination with DNA-damaging agents like radiotherapy and certain chemotherapies.[2][3][4]

Comparative Analysis of DNA-PK Inhibitors

This section compares the in vitro potency and cellular activity of this compound with two other clinical-stage DNA-PK inhibitors, M3814 and AZD7648.

In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Selectivity NotesReference
This compound DNA-PK81Highly selective against a panel of other kinases.[3]
M3814 (Peposertib) DNA-PK<3Potent and selective inhibitor.[1]
AZD7648 DNA-PK0.6Potent and highly selective inhibitor.[5]
Cellular Activity: Inhibition of DNA Damage Repair

A key cellular marker for DNA double-strand breaks is the phosphorylation of histone H2AX (γH2AX). Inhibition of DNA-PK is expected to prolong the presence of γH2AX foci after DNA damage.

CompoundCell LineAssayKey FindingsReference
This compound HT-144 (melanoma)γH2AX formationIC50 of 69 nM for inhibition of γH2AX formation.[3]
M3814 (Peposertib) SW837 (rectal cancer)γH2AX stainingIncreased γH2AX foci in combination with standard of care.[6]
AZD7648 MC38 (colon carcinoma)Western blot for p-H2AXInhibited phosphorylation of H2AX following irradiation.[5]

Cross-Validation of Mechanism of Action Using Genetic Models

Genetic models, such as knockout or knockdown cell lines, are crucial for validating that a drug's effect is due to the inhibition of its intended target.

Synthetic Lethality with ATM Deficiency

Ataxia-telangiectasia mutated (ATM) is another key kinase in the DNA damage response. Tumors with ATM deficiency are often more reliant on the DNA-PK-mediated NHEJ pathway for survival, creating a synthetic lethal relationship with DNA-PK inhibitors.

CompoundGenetic ModelKey FindingsReference
AZD7648 ATM-knockout FaDu (head and neck cancer) and A549 (lung cancer) cellsShowed a 10-13 fold greater growth inhibitory effect in ATM-KO cells compared to wild-type.[7]

While specific data for this compound in ATM-deficient models was not found in the reviewed literature, the principle of synthetic lethality is a cornerstone of DNA damage response inhibitor development and is expected to apply to potent DNA-PK inhibitors like this compound.

On-Target Validation with PRKDC Knockout

PRKDC is the gene that encodes the catalytic subunit of DNA-PK (DNA-PKcs). Using PRKDC knockout (KO) cells provides the most direct validation of a DNA-PK inhibitor's on-target activity.

Studies have shown that PRKDC-KO cells exhibit increased DNA damage and a higher mutation load.[8] Furthermore, in preclinical models, PRKDC knockout enhanced the efficacy of immunotherapy.[8][9] While direct studies of this compound in PRKDC-KO cells were not identified, research on other DNA-PK inhibitors in PRKDC-KO cells demonstrates the specificity of this class of drugs. For instance, the effects of DNA-PK inhibitors are significantly diminished in PRKDC-KO cells, confirming their on-target mechanism.[10]

Preclinical Efficacy in Xenograft Models

In vivo studies using tumor xenografts are critical for evaluating the therapeutic potential of new cancer drugs.

CompoundXenograft ModelTreatment RegimenKey FindingsReference
This compound LNCaP (prostate cancer)Combination with PSMA-TTC BAY 2315497Significantly enhanced antitumor efficacy compared to monotherapy.[2]
M3814 (Peposertib) HeLa (cervical cancer)Combination with radiationSignificant reduction in tumor burden compared to radiation alone.
AZD7648 Ovarian cancer PDXCombination with pegylated liposomal doxorubicinStabilized tumor growth and prevented abdominal metastases.

Experimental Protocols

γH2AX Immunofluorescence Assay
  • Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere overnight. Treat with the DNA-PK inhibitor for the desired time, followed by induction of DNA damage (e.g., irradiation or treatment with a genotoxic agent).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS. Incubate with a primary antibody against γH2AX.

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.

Clonogenic Survival Assay
  • Cell Plating: Seed cells in 6-well plates at a density that will result in 50-100 colonies per well after treatment.

  • Drug Treatment and Irradiation: Treat the cells with the DNA-PK inhibitor for a specified period. Irradiate the cells with a range of doses.

  • Incubation: Remove the drug-containing medium and incubate the cells in fresh medium for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Plot the data to generate survival curves and determine the sensitizer enhancement ratio.[6][11][12]

In Vivo Xenograft Study (LNCaP Model)
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Cell Implantation: Subcutaneously inject LNCaP cells mixed with Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Treatment Administration: Once tumors reach a specified size, randomize the animals into treatment groups. Administer this compound orally and the combination agent (e.g., PSMA-TTC) intravenously according to the study protocol.

  • Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors and perform further analysis (e.g., histology, biomarker analysis).

Visualizations

DNA_Damage_Response cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_Inhibitor This compound Action DNA-PK DNA-PK Ligase IV Ligase IV DNA-PK->Ligase IV activates Apoptosis/Cell Death Apoptosis/Cell Death DNA-PK->Apoptosis/Cell Death leads to (when inhibited) Ku70/80 Ku70/80 Ku70/80->DNA-PK recruits Repaired DNA Repaired DNA Ligase IV->Repaired DNA ligates XRCC4 XRCC4 XRCC4->Ligase IV stabilizes This compound This compound This compound->DNA-PK inhibits DNA Double-Strand Break DNA Double-Strand Break DNA Double-Strand Break->Ku70/80

Caption: Mechanism of action of this compound in the NHEJ pathway.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy Cell Lines Cell Lines γH2AX Assay γH2AX Assay Cell Lines->γH2AX Assay Clonogenic Assay Clonogenic Assay Cell Lines->Clonogenic Assay Genetic Models\n(e.g., PRKDC-KO) Genetic Models (e.g., PRKDC-KO) Genetic Models\n(e.g., PRKDC-KO)->γH2AX Assay Mechanism Validation Mechanism Validation Clonogenic Assay->Mechanism Validation Xenograft Model\n(LNCaP) Xenograft Model (LNCaP) This compound Treatment This compound Treatment Xenograft Model\n(LNCaP)->this compound Treatment Tumor Growth\nInhibition Tumor Growth Inhibition This compound Treatment->Tumor Growth\nInhibition Tumor Growth\nInhibition->Mechanism Validation

Caption: Workflow for cross-validating this compound's mechanism of action.

Synthetic_Lethality cluster_atm_wt ATM Proficient cluster_atm_ko ATM Deficient Tumor Cell Tumor Cell ATM ATM Survival Survival ATM->Survival DNA Repair DNA-PK DNA-PK DNA-PK->Survival DNA Repair Apoptosis Apoptosis DNA-PK->Apoptosis Inhibited Repair ATM KO ATM KO ATM KO->DNA-PK Increased Reliance This compound This compound This compound->DNA-PK

Caption: Synthetic lethality between ATM deficiency and DNA-PK inhibition.

References

The Synergistic Potential of BAY-8400 with Diverse Radiotherapy Modalities: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer treatment is continually evolving, with combination therapies at the forefront of strategies to enhance therapeutic efficacy. BAY-8400, a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), has emerged as a promising agent for sensitizing tumor cells to the cytotoxic effects of radiotherapy. This guide provides a comparative analysis of the synergistic potential of this compound with different radiotherapy modalities, drawing upon available preclinical data for this compound and analogous DNA-PK inhibitors to project its broader therapeutic utility.

DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation. By inhibiting DNA-PK, this compound is designed to prevent the repair of radiation-induced DNA damage, leading to increased tumor cell death. This guide will delve into the established synergy of this compound with targeted alpha therapy and explore its potential in combination with external beam radiotherapy and beta-emitter radiopharmaceutical therapy, supported by data from studies on other selective DNA-PK inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, offering a comparative look at the efficacy of DNA-PK inhibitors in combination with various radiotherapy approaches.

Table 1: Synergistic Efficacy of this compound with Targeted Alpha Therapy in a Prostate Cancer Model

ParameterThis compound MonotherapyPSMA-TTC (BAY 2315497) MonotherapyCombination Therapy (this compound + PSMA-TTC)Reference
Combination Index (CI) N/AN/A0.6[1]
Tumor Growth Inhibition (T/Carea) 0.760.380.22[1]

PSMA-TTC (BAY 2315497) is a Prostate-Specific Membrane Antigen-Targeted Thorium-227 Conjugate. A Combination Index (CI) < 1 indicates synergy.

Table 2: Comparative Efficacy of Other DNA-PK Inhibitors with External Beam Radiotherapy (EBRT)

DNA-PK InhibitorCancer ModelRadiotherapyKey FindingReference
Peposertib (M3814) Cervical Cancer (HeLa Xenograft)Ionizing Radiation (IR)Significant reduction in tumor burden with combination vs. IR alone.[2]
AZD7648 Colorectal & Breast Cancer ModelsRadiotherapy (RT)Induced complete tumor regressions in a significant proportion of mice.[3]
VX-984 (M9831) Glioblastoma (Orthotopic Xenografts)RadiationSignificantly increased survival of mice receiving combination vs. radiation alone.[4]

Table 3: Synergistic Potential of DNA-PK Inhibition with Beta-Emitter Radiopharmaceutical Therapy

DNA-PK InhibitorCancer ModelRadiopharmaceuticalKey FindingReference
AZD7648 Neuroendocrine Tumor Cells[177Lu]Lu-DOTATATESignificantly decreased cell viability and increased DNA DSBs with combination therapy.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited.

Protocol 1: In Vivo Synergy of this compound and Targeted Alpha Therapy
  • Cell Line and Animal Model: LNCaP human prostate cancer cells were used to establish xenograft tumors in SCID mice.[1]

  • Treatment Groups:

    • Vehicle control.[1]

    • This compound monotherapy: 150 mg/kg, administered orally once daily.[1]

    • PSMA-TTC (BAY 2315497) monotherapy: A single intravenous injection of 150 kBq/kg.[1]

    • Combination therapy: A single injection of PSMA-TTC on day 0, followed by once-daily oral administration of 150 mg/kg this compound.[1]

  • Efficacy Assessment: Tumor growth was monitored, and the antitumor efficacy was evaluated by the ratio of the tumor area under the curve for treated versus control animals (T/Carea).[1]

Protocol 2: In Vivo Synergy of Peposertib (M3814) and External Beam Radiotherapy
  • Cell Line and Animal Model: HeLa human cervical cancer cells were used to establish xenograft tumors in athymic nude female mice.[2]

  • Treatment Groups:

    • Vehicle alone.[2]

    • Ionizing Radiation (IR) alone.[2]

    • Combination therapy: Peposertib (M3814) in combination with IR.[2]

  • Efficacy Assessment: Tumor volume was measured to assess the reduction in tumor burden. Immunohistochemistry was performed to detect γ-H2AX, a marker of DNA double-strand breaks.[2]

Protocol 3: In Vitro Synergy of AZD7648 and Beta-Emitter Radiopharmaceutical Therapy
  • Cell Lines: SSTR2-expressing neuroendocrine tumor cell lines (BON1-SSTR2, GOT1, and NCI-H69).[5]

  • Treatment: Cells were treated with the beta-emitter radiopharmaceutical [177Lu]Lu-DOTATATE in combination with the DNA-PK inhibitor AZD7648.[5]

  • Efficacy Assessment: Cell viability, cell death, and clonogenic survival were analyzed. DNA damage response was assessed by quantifying DNA double-strand break foci and analyzing cell cycle distribution.[5]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental designs.

cluster_0 Radiotherapy-Induced DNA Damage and Repair Radiotherapy Radiotherapy (Alpha, Beta, Photon, Proton) DSB DNA Double-Strand Breaks (DSBs) Radiotherapy->DSB NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Apoptosis Tumor Cell Death (Apoptosis) DSB->Apoptosis unrepaired DNA_PK DNA-PK NHEJ->DNA_PK Repair DNA Repair DNA_PK->Repair NoRepair Inhibition of DNA Repair BAY8400 This compound BAY8400->DNA_PK NoRepair->Apoptosis

Caption: Mechanism of this compound-mediated radiosensitization.

cluster_1 Preclinical In Vivo Synergy Study Workflow Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth (Xenograft Model) Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group_A Group A (Vehicle Control) Randomization->Group_A Group_B Group B (this compound) Randomization->Group_B Group_C Group C (Radiotherapy) Randomization->Group_C Group_D Group D (Combination) Randomization->Group_D Monitoring Tumor Volume & Body Weight Monitoring Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Group_D->Monitoring Endpoint Efficacy & Toxicity Analysis Monitoring->Endpoint

Caption: General workflow for in vivo evaluation of this compound and radiotherapy.

Comparative Discussion

The available preclinical data robustly demonstrates that this compound acts as a potent sensitizer for targeted alpha therapy in a prostate cancer model. The synergistic effect, as indicated by a combination index of 0.6, and the marked improvement in tumor growth inhibition highlight the potential of this combination strategy.[1]

While direct comparative studies of this compound with other radiotherapy modalities are not yet published, the consistent and significant radiosensitizing effects observed with other selective DNA-PK inhibitors (peposertib, AZD7648, and VX-984) across various cancer types and with external beam radiotherapy provide a strong rationale for the broad applicability of this mechanism of action.[2][3][4] These surrogate data suggest that this compound is highly likely to enhance the efficacy of conventional photon-based radiotherapy. The underlying principle remains the same: inhibition of DNA-PK-mediated repair of radiation-induced double-strand breaks.

Furthermore, the finding that a DNA-PK inhibitor enhances the efficacy of a beta-emitting radiopharmaceutical, [177Lu]Lu-DOTATATE, suggests that the synergistic potential of this compound is not limited to alpha emitters or external beam techniques.[5] This opens up possibilities for combining this compound with a range of targeted radionuclide therapies.

It is important to note the differences in the linear energy transfer (LET) of different radiation types. Alpha particles have a high LET, causing dense and complex DNA damage that is difficult to repair. In contrast, photons and beta particles are low-LET radiation, inducing more sparsely distributed and less complex DNA damage. The potent synergy of this compound with high-LET alpha therapy suggests that even with the most challenging DNA lesions, inhibiting the NHEJ pathway provides a significant therapeutic advantage. It is plausible that the synergistic effect with low-LET radiation could be even more pronounced, as the NHEJ pathway is a primary repair mechanism for the types of DSBs induced by photons and beta particles.

Conclusion and Future Directions

Future preclinical studies should focus on direct head-to-head comparisons of this compound with different radiotherapy modalities to quantify the comparative synergistic effects. Such studies will be instrumental in guiding the clinical development of this compound and optimizing its use in combination with the most appropriate radiotherapy for specific cancer types and clinical scenarios. The continued investigation of this compound and other DNA-PK inhibitors holds the promise of significantly improving outcomes for cancer patients undergoing radiotherapy.

References

Unveiling the On-Target Precision of BAY-8400: A Comparative Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, confirming the on-target effects of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other leading alternatives in its class. Through a detailed examination of biomarker analysis and supporting experimental data, we illustrate the robust on-target activity of this compound.

This compound is an orally active and selective inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Its mechanism of action, like other DNA-PK inhibitors, is to potentiate the effects of DNA-damaging agents, such as radiotherapy and certain chemotherapies, by preventing cancer cells from repairing the induced damage. This guide will delve into the specifics of this compound's performance, benchmarked against two other well-characterized DNA-PK inhibitors: M3814 (peposertib) and AZD7648.

Comparative Analysis of DNA-PK Inhibitors

The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their potency and cellular activity.

Table 1: Biochemical Potency of DNA-PK Inhibitors

CompoundTargetIC50 (nM)ATP Concentration
This compound DNA-PK81Not Specified
M3814 (peposertib) DNA-PK0.610 µM (near Km)
AZD7648 DNA-PK0.6Not Specified

Table 2: Cellular On-Target Activity of DNA-PK Inhibitors

CompoundCell LineBiomarker AssayIC50 (nM)
This compound HT-144γH2AX69
M3814 (peposertib) A549p-DNA-PKcs (Ser2056)Not specified
AZD7648 A549p-DNA-PKcs (Ser2056)91
AZD7648 A549γH2AX induction (in combination with IR)3-fold increase

Visualizing the Mechanism: DNA-PK Signaling and Inhibition

To understand the on-target effects of this compound, it is crucial to visualize its place within the DNA-PK signaling pathway.

DNA_PK_Pathway cluster_0 DNA Double-Strand Break cluster_1 NHEJ Repair Pathway cluster_2 Inhibitor Action DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates LigIV_XRCC4 Ligase IV / XRCC4 DNA_PKcs->LigIV_XRCC4 recruits Artemis->DSB processes ends Repair DNA Repair LigIV_XRCC4->Repair BAY8400 This compound BAY8400->DNA_PKcs inhibits

Figure 1: DNA-PK signaling pathway and the inhibitory action of this compound.

Experimental Workflows for Biomarker Analysis

The confirmation of on-target effects relies on robust and reproducible experimental protocols. The following diagram illustrates a typical workflow for assessing biomarker modulation following treatment with a DNA-PK inhibitor.

Biomarker_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biomarker Analysis cluster_data Data Analysis start Cancer Cell Line (e.g., HT-144, A549) treatment Treat with DNA-PK Inhibitor (this compound, M3814, or AZD7648) +/- DNA Damaging Agent start->treatment cell_lysis Cell Lysis treatment->cell_lysis flow_cytometry Flow Cytometry (γH2AX) treatment->flow_cytometry protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot (p-DNA-PKcs, pRPA32) protein_quant->western_blot data_analysis Quantify Biomarker Levels (Densitometry or MFI) western_blot->data_analysis flow_cytometry->data_analysis comparison Compare Treated vs. Control data_analysis->comparison conclusion Confirm On-Target Effect comparison->conclusion

Figure 2: Experimental workflow for biomarker analysis of DNA-PK inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

γH2AX Analysis by Flow Cytometry

This protocol is adapted from standard immunofluorescence procedures for flow cytometry.

  • Cell Preparation:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the DNA-PK inhibitor (e.g., this compound) for the desired time, with or without a DNA-damaging agent.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation and Permeabilization:

    • Fix cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Immunostaining:

    • Block non-specific binding with 5% BSA in PBS for 30 minutes.

    • Incubate cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer for 1 hour at room temperature.

    • Wash cells three times with PBS.

    • Incubate cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 30 minutes at room temperature in the dark.

    • Wash cells three times with PBS.

  • Flow Cytometry Analysis:

    • Resuspend cells in FACS buffer (PBS with 1% BSA).

    • Analyze cells on a flow cytometer, exciting at the appropriate wavelength for the fluorophore used.

    • Quantify the mean fluorescence intensity (MFI) of the γH2AX signal.

p-DNA-PKcs (Ser2056) and pRPA32 (Ser4/Ser8) Analysis by Western Blot

This protocol outlines the standard procedure for protein analysis by Western blotting.

  • Cell Lysis and Protein Quantification:

    • Wash treated cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-DNA-PKcs (Ser2056) or pRPA32 (Ser4/Ser8) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Logical Framework for Confirming On-Target Effects

The modulation of specific biomarkers provides a clear logical path to confirming the on-target effects of this compound.

Logical_Framework cluster_hypothesis Hypothesis cluster_experiment Experimental Observation cluster_conclusion Conclusion hypothesis This compound inhibits DNA-PK activity p_dnapk_dec Decreased p-DNA-PKcs (autophosphorylation) hypothesis->p_dnapk_dec leads to gh2ax_inc Increased γH2AX levels (unrepaired DNA damage) hypothesis->gh2ax_inc leads to prpa32_inc Increased pRPA32 (stalled replication forks) hypothesis->prpa32_inc leads to conclusion Confirmed On-Target Effect of this compound p_dnapk_dec->conclusion collectively demonstrate gh2ax_inc->conclusion collectively demonstrate prpa32_inc->conclusion collectively demonstrate

Figure 3: Logical relationship of biomarker modulation to confirm on-target effects.

Conclusion

The data presented in this guide robustly demonstrates the on-target effects of this compound as a potent and selective DNA-PK inhibitor. Its ability to modulate key biomarkers of DNA damage and repair, such as γH2AX and p-DNA-PKcs, in a manner comparable or superior to other well-characterized inhibitors, solidifies its position as a valuable tool for cancer research and a promising candidate for further clinical development. The provided experimental protocols offer a clear framework for researchers to independently verify these findings and explore the full potential of this compound in their own studies.

References

A Comparative Analysis: The Advantages of BAY-8400 Over First-Generation DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular DNA damage response, playing a central role in the non-homologous end joining (NHEJ) pathway. This pathway is the primary mechanism for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation and various chemotherapeutic agents.[1][2][3] In many cancer cells, the upregulation of DNA-PK can lead to resistance to these therapies.[4][5] Consequently, inhibiting DNA-PK is a promising strategy to sensitize tumors to DNA-damaging treatments.

First-generation DNA-PK inhibitors, such as Wortmannin, LY294002, and the more specific NU7441, validated this therapeutic concept. However, their development has often been hindered by suboptimal pharmacological properties, including poor selectivity and low solubility.[5][6] Newer inhibitors, such as BAY-8400, have been engineered to overcome these limitations. This guide provides a detailed comparison of this compound with first-generation inhibitors, supported by preclinical data, to assess its advantages for researchers and drug development professionals.

Mechanism of Action: Inhibiting the NHEJ Repair Pathway

DNA-PK is a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[2][3][7] Following a DNA double-strand break, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[3][7] This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates itself and other downstream targets to orchestrate the repair process, ultimately leading to the ligation of the DNA ends.[4][7] DNA-PK inhibitors, including this compound and first-generation compounds, are typically ATP-competitive, binding to the kinase domain of DNA-PKcs and preventing the phosphorylation events necessary for NHEJ completion.[5][6] This inhibition leads to the persistence of DNA breaks, which can trigger cell cycle arrest and apoptosis, thereby enhancing the efficacy of DNA-damaging agents.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Repair Pathway cluster_2 Inhibitor Action DSB DNA Break Ku70_80 Ku70/80 DSB->Ku70_80 binds to ends DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates & activates LigIV_XRCC4 Ligase IV / XRCC4 Artemis->LigIV_XRCC4 processes ends, recruits Repaired_DNA Repaired DNA LigIV_XRCC4->Repaired_DNA ligates ends Inhibitor This compound / First-Gen Inhibitors Inhibitor->DNAPKcs blocks ATP binding site

Figure 1: Simplified Non-Homologous End Joining (NHEJ) pathway and the site of action for DNA-PK inhibitors.

Quantitative Data Presentation

A key advantage of this compound lies in its refined biochemical profile, demonstrating potent and highly selective inhibition of DNA-PK. While first-generation inhibitors like NU7441 showed good potency, their selectivity against other related kinases was less pronounced.

Table 1: Comparison of Inhibitor Potency and Selectivity
CompoundClassDNA-PK IC₅₀ (Biochemical)Cellular IC₅₀ (p-DNA-PK / γH2AX)Selectivity Profile (IC₅₀)
This compound Second-Generation81 nM[8][9]69 nM (γH2AX)[9]Highly selective; developed from an ATR inhibitor screen but optimized for DNA-PK.[7][9]
NU7441 First-Generation14 nM[10]Not specifiedmTOR: 1.7 µM, PI3K: 5 µM[10]
M3814 (Peposertib) Comparator<3 nM[11]Not specifiedSelective DNA-PK inhibitor.[12][13]
AZD7648 Comparator0.6 nM[10]92 nM (p-DNA-PK)[14]>100-fold selective against 396 other kinases.[10]
Table 2: Preclinical Efficacy and Combination Potential
CompoundMonotherapy ActivityCombination SynergyIn Vivo Models
This compound Very little antitumor efficacy.[7]Synergistic with targeted alpha radiation (PSMA-TTC).[7][9]LNCaP prostate cancer xenografts.[7]
NU7441 Not inherently cytotoxic at effective doses.[15]Potentiates ionizing radiation, etoposide, and doxorubicin.[1][4][15]SW620 human colon cancer xenografts.[1]
M3814 (Peposertib) Preclinical activity demonstrated as a single agent.[12]Synergistic with radiotherapy.[12][16]HeLa cervical cancer xenografts.[16]
AZD7648 Monotherapy activity in tumors with DNA repair defects (e.g., ATM-deficient).[14]Potentiates olaparib and pegylated liposomal doxorubicin (PLD).[17][18]Patient-derived ovarian cancer xenografts (OC-PDX).[17]
Table 3: Pharmacokinetic Properties
CompoundOral BioavailabilityKey Characteristics
This compound Yes (22% in rats).[7]Moderate metabolic stability in human and rat hepatocytes.[7] No hERG activity detected.[7]
NU7441 Not specifiedLimited by poor aqueous solubility, hindering in vivo development.[5][6]
M3814 (Peposertib) Yes.[12]In mice, terminal half-life of 2.4 hours after a single oral dose.[19]
AZD7648 Yes.[17]Orally administered in preclinical models.[17]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key protocols used in the evaluation of these inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical IC₅₀)
  • Objective: To determine the concentration of inhibitor required to reduce the enzymatic activity of purified DNA-PK by 50%.

  • Methodology: The assay is typically performed in a cell-free system. Purified DNA-PK holoenzyme is incubated with a specific peptide substrate, ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction is then stopped, and the amount of phosphorylated substrate is quantified using methods like scintillation counting or fluorescence polarization. The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular γH2AX Foci Formation Assay (Target Engagement)
  • Objective: To measure the inhibition of DNA double-strand break repair within cells. γH2AX is a marker for DSBs.

  • Methodology: Cancer cells (e.g., SW620, HT-144) are seeded in chamber slides or microplates.[1][20] Cells are pre-incubated with the DNA-PK inhibitor at various concentrations for a specified time (e.g., 1 hour). DNA damage is then induced using ionizing radiation (e.g., 2 Gy) or a chemotherapeutic agent (e.g., etoposide).[1][20] After induction, cells are incubated for various time points (e.g., 1, 4, 24 hours) to allow for repair. Cells are then fixed, permeabilized, and stained with a primary antibody against phosphorylated H2AX (γH2AX) and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. The number of distinct fluorescent foci per nucleus is quantified using fluorescence microscopy and image analysis software. A sustained high number of foci in inhibitor-treated cells compared to controls indicates effective inhibition of DSB repair.[1]

Clonogenic Survival Assay (Radiosensitization/Chemosensitization)
  • Objective: To assess the ability of an inhibitor to enhance the cell-killing effects of radiation or chemotherapy.

  • Methodology: A known number of cells are seeded into culture plates and allowed to attach. The cells are then treated with the inhibitor, the DNA-damaging agent (e.g., etoposide or a specific dose of radiation), or a combination of both.[15] After treatment (e.g., 16-24 hour drug exposure), the medium is replaced with fresh, drug-free medium.[20] The plates are incubated for 10-14 days to allow surviving cells to form colonies (typically defined as >50 cells). Colonies are then fixed, stained (e.g., with crystal violet), and counted. The survival fraction for each treatment group is calculated relative to the untreated control. A greater reduction in the survival fraction for the combination treatment compared to either single agent indicates sensitization.

In Vivo Xenograft Efficacy Study
  • Objective: To evaluate the antitumor efficacy of an inhibitor, alone or in combination, in a living organism.

  • Methodology: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., LNCaP, SW620).[7][16] Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups: vehicle control, inhibitor alone, DNA-damaging agent alone, and the combination.[16] The inhibitor (e.g., this compound) is typically administered orally on a defined schedule (e.g., daily).[7] The DNA-damaging agent (e.g., radiotherapy or a systemically delivered drug) is administered according to its own schedule. Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The study concludes when tumors in the control group reach a predetermined size. Antitumor efficacy is assessed by comparing tumor growth delay or regression between the treatment groups.

Xenograft_Workflow cluster_groups Treatment Phase start Inject Cancer Cells into Mice tumor_growth Allow Tumors to Establish (e.g., 150mm³) start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize group1 Group 1: Vehicle Control group2 Group 2: This compound Alone group3 Group 3: Radiation Alone group4 Group 4: This compound + Radiation measure Measure Tumor Volume & Body Weight (2x/week) group4->measure endpoint Endpoint: Tumors reach max size measure->endpoint endpoint->measure No analysis Analyze Tumor Growth Inhibition endpoint->analysis Yes

Figure 2: A typical experimental workflow for an in vivo xenograft study to assess combination efficacy.

Assessing the Advantages of this compound

Based on the available preclinical data, this compound presents several key advantages over first-generation DNA-PK inhibitors like NU7441.

  • Improved Pharmaceutical Properties: The most significant limitation of early inhibitors like NU7441 was poor aqueous solubility, which severely hampered their clinical development.[5][6] this compound was designed as an orally active compound with useful solubility and has demonstrated oral bioavailability in preclinical species, a critical step forward for clinical translation.[7][8]

  • Favorable Safety Profile: Preclinical safety assessments for this compound have shown no activity in the hERG patch clamp assay, which is an important screen to rule out potential cardiac toxicity.[7][9] This indicates a potentially cleaner safety profile compared to less optimized early-stage compounds.

  • High Selectivity: this compound resulted from an extensive lead optimization campaign that prioritized selectivity for DNA-PK.[7][9] While first-generation inhibitors had some selectivity, they often displayed cross-reactivity with other PI3K-family kinases like mTOR.[10] Higher selectivity can translate to fewer off-target effects and a wider therapeutic window.

  • Demonstrated Synergy with Novel Therapies: this compound has been successfully tested in combination with targeted alpha therapies, a modern and potent form of radiotherapy.[7] This demonstrates its applicability beyond conventional chemotherapy and external beam radiation, aligning it with next-generation cancer treatment paradigms.

Conclusion

This compound represents a significant advancement over first-generation DNA-PK inhibitors. Its development successfully addressed the key liabilities of earlier compounds, particularly in the areas of pharmacokinetics and solubility. With its high selectivity, oral bioavailability, and demonstrated synergy with cutting-edge radiotherapies, this compound stands out as a promising candidate for clinical investigation. This comparative analysis underscores the evolution of DNA-PK inhibitor design, highlighting how targeted optimization can lead to compounds with a more favorable preclinical profile and a clearer path toward therapeutic application.

References

Benchmarking the Safety Profile of BAY-8400 Against Similar DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel DNA-dependent protein kinase (DNA-PK) inhibitors as anti-cancer agents has shown significant promise, particularly in combination with DNA-damaging therapies. BAY-8400 is a potent and selective DNA-PK inhibitor with demonstrated synergistic efficacy with targeted alpha therapies.[1] This guide provides a comprehensive comparison of the preclinical safety profile of this compound against other notable DNA-PK inhibitors in clinical development: AZD-7648, peposertib (M3814), and VX-984 (M9831). The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the relative safety and therapeutic window of these compounds.

Key Safety Profile Comparison

The following table summarizes the available preclinical and early clinical safety data for this compound and its comparators. This data provides a snapshot of their tolerability and potential for off-target effects.

Safety ParameterThis compoundAZD-7648Peposertib (M3814)VX-984 (M9831)
Maximum Tolerated Dose (MTD) / Tolerability (Preclinical) Well-tolerated in SCID mice up to 175 mg/kg/day for 14 days; 200 mg/kg/day was not tolerated.[2]Dose-dependent systemic toxicity observed in mice when combined with etoposide.[3] Increased radiation-induced toxicity to normal gastrointestinal tract stem cells and systemic weight loss.[3]Preclinical studies in combination with doxorubicin did not report significant monotherapy toxicity.[4]No overt toxicity attributed to VX-984 alone in immunodeficient mice. No excessive weight loss in combination with radiation.[5]
hERG Inhibition (IC50) >10 μM[2]Data not publicly available.Data not publicly available.Data not publicly available.
CYP450 Inhibition No relevant inhibition of CYP1A2, CYP2C8, CYP2C9, CYP2D6 (up to 20 μM). Competitive inhibition of CYP3A4 (IC50: 15 μM).[2]Data not publicly available.Data not publicly available.Data not publicly available.
Key Clinical Safety Findings Not yet in clinical trials.Phase I/IIa trial ongoing.[6] A previous inhibitor from the same program (KU60648) was halted due to toxicity in rats.[7] Recent research indicates potential for massive genetic changes in gene editing applications.Phase 1: Well-tolerated. MTD not reached; Recommended Phase 2 Dose (RP2D) is 400 mg BID.[8][9] Most common adverse events: nausea, vomiting, fatigue, pyrexia.[8][9]Phase 1 trial with chemotherapy was planned to determine MTD and safety.[10]

In-Depth Safety Profile Analysis

This compound: Preclinical data for this compound suggests a favorable early safety profile. The lack of significant hERG inhibition at concentrations up to 10 μM is a positive indicator for reduced risk of cardiac arrhythmias.[2] While it shows some inhibition of CYP3A4, the IC50 of 15 μM suggests a lower potential for drug-drug interactions compared to compounds with more potent CYP inhibition.[2] The in vivo tolerability studies in mice established a clear dose-dependent toxicity, with a defined tolerated and non-tolerated dose.[2]

AZD-7648: Preclinical evaluation of AZD-7648 has revealed some safety concerns. Dose-dependent systemic toxicity was noted in combination with chemotherapy, and an increase in radiation-induced damage to normal tissues was also observed.[3] This suggests a potentially narrow therapeutic window when used in combination regimens. A predecessor compound in its development lineage, KU60648, was discontinued due to its toxicity profile in rats, warranting careful consideration of potential class-related toxicities.[7] Furthermore, a recent discovery of AZD7648 inducing significant genetic alterations in the context of gene editing raises additional safety flags that may need further investigation.

Peposertib (M3814): Peposertib has demonstrated a good safety profile in its initial clinical evaluation. A first-in-human Phase 1 study found it to be well-tolerated, with the maximum tolerated dose not being reached at the doses tested.[8][9] The most frequently reported adverse events were primarily gastrointestinal and generally manageable.[8][9] The recommended dose for further studies is 400 mg twice daily.[8][9]

VX-984 (M9831): The available preclinical safety data for VX-984 is less comprehensive. Studies in immunodeficient mice did not show overt toxicity when administered as a single agent.[5] When combined with radiation, it did not lead to excessive weight loss, a common indicator of systemic toxicity.[5] However, the lack of dedicated toxicology studies means that a thorough assessment of its safety profile is not yet possible. A Phase 1 clinical trial was designed to establish its safety and MTD in combination with chemotherapy.[10]

Experimental Protocols

Detailed methodologies for the key safety assessment experiments are crucial for the interpretation and comparison of the presented data.

In Vivo Tolerability Study (as conducted for this compound)
  • Objective: To determine the maximum tolerated dose (MTD) and observe for signs of toxicity of the test compound when administered daily over a specified period.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.[2]

  • Dosing: this compound was administered orally on a daily basis for 14 consecutive days.[2] A range of doses were tested, including 150 mg/kg, 175 mg/kg, and 200 mg/kg.[2]

  • Observation Period: Following the 14-day dosing period, the animals were observed for an additional 7 days.[2]

  • Parameters Monitored:

    • Clinical Signs: Daily observation for any signs of adverse effects.

    • Body Weight: Body weight was measured regularly to assess for any significant loss, which can be an indicator of toxicity.[2]

    • Mortality: The number of surviving animals in each dose group was recorded.

  • Endpoint: The MTD was defined as the highest dose at which no significant toxicity (e.g., substantial body weight loss, mortality, or severe clinical signs) was observed.

hERG Patch Clamp Assay
  • Objective: To assess the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key indicator of potential cardiac proarrhythmic risk.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on the hERG-expressing cells.

    • A specific voltage protocol is applied to the cells to elicit hERG currents.

    • The baseline hERG current is recorded before the application of the test compound.

    • The test compound is then perfused over the cells at various concentrations.

    • The hERG current is recorded again in the presence of the compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compound. An IC50 value (the concentration at which 50% of the hERG current is inhibited) is then determined by fitting the concentration-response data to a suitable equation. For this compound, the IC50 was reported to be greater than 10 μM.[2]

Cytochrome P450 (CYP) Inhibition Assay
  • Objective: To evaluate the potential of a compound to inhibit the activity of major drug-metabolizing CYP450 enzymes, which can indicate the likelihood of drug-drug interactions.

  • Test System: Human liver microsomes, which contain a mixture of CYP enzymes.

  • Methodology:

    • Human liver microsomes are incubated with a specific probe substrate for each CYP isoform being tested (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4).

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of a cofactor such as NADPH.

    • After a specific incubation time, the reaction is stopped.

    • The amount of metabolite formed from the probe substrate is quantified using a method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (without the inhibitor). The IC50 value for each CYP isoform is determined from the concentration-response curve. For this compound, no relevant inhibition was observed for CYP1A2, CYP2C8, CYP2C9, and CYP2D6 up to 20 μM, while the IC50 for CYP3A4 was 15 μM.[2]

Visualizing the DNA-PK Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, the target of this compound and its comparators.

DNA_PK_Pathway cluster_nucleus Cell Nucleus cluster_inhibitor Inhibitor Action DSB DNA Double-Strand Break Ku70_80 Ku70/80 Complex DSB->Ku70_80 Binds to DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits & Activates Artemis Artemis DNA_PKcs->Artemis Phosphorylates XRCC4_LigIV XRCC4-Ligase IV DNA_PKcs->XRCC4_LigIV Recruits Artemis->DSB Processes DNA ends Repaired_DNA Repaired DNA XRCC4_LigIV->Repaired_DNA Ligation BAY8400 This compound & Similar Compounds BAY8400->DNA_PKcs Inhibits Kinase Activity

Caption: DNA-PK's role in NHEJ and inhibition by this compound.

References

Reproducibility studies for key experiments involving BAY-8400

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of BAY-8400, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information is compiled from preclinical studies to offer a comprehensive overview of its performance, mechanism of action, and experimental protocols, alongside a comparison with other relevant DNA-PK inhibitors.

Performance Comparison

This compound has demonstrated significant potential as a sensitizer for radiotherapy and in combination with targeted alpha therapies.[1][2][3] Its efficacy is primarily attributed to its potent inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[2][3]

CompoundTargetIC50 (nM)Key FindingsCombination Synergy
This compound DNA-PK 81 Orally active and selective; enhances efficacy of radiotherapeutics in xenograft models.[1][4] Synergistic with PSMA-targeted thorium-227 conjugate (BAY 2315497); Combination Index (CI) = 0.6.[2]
M3814 (Peposertib)DNA-PK2.6In clinical trials; enhances efficacy of radiotherapy and chemotherapy.Synergistic with DNA-damaging agents.
AZD7648DNA-PK0.6In clinical trials; potent and selective inhibitor.Synergistic with olaparib and doxorubicin.

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). In the presence of DNA double-strand breaks (DSBs), often induced by radiation or chemotherapy, the Ku70/80 heterodimer binds to the broken DNA ends and recruits DNA-PKcs. Activated DNA-PKcs then phosphorylates various downstream targets to initiate DNA repair through the NHEJ pathway. By inhibiting DNA-PKcs, this compound prevents the repair of these DSBs, leading to the accumulation of DNA damage and subsequent cancer cell death.

DNA_PK_Inhibition cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Repair Pathway cluster_2 Inhibition by this compound DSB DNA Damage (e.g., Radiation) Ku Ku70/80 DSB->Ku binds to DNAPKcs DNA-PKcs Ku->DNAPKcs recruits Repair DNA Repair DNAPKcs->Repair promotes Apoptosis Apoptosis DNAPKcs->Apoptosis leads to CellSurvival Cell Survival Repair->CellSurvival BAY8400 This compound BAY8400->DNAPKcs inhibits

Mechanism of this compound action.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of this compound. For complete details, refer to the primary publication: Berger M, et al. J Med Chem. 2021.

In Vitro DNA-PK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DNA-PK.

Methodology:

  • Recombinant human DNA-PK was incubated with a peptide substrate and ATP.

  • This compound was added at various concentrations.

  • The phosphorylation of the substrate was measured using a luminescence-based assay.

  • IC50 values were calculated from the dose-response curves.

Cellular Assay for DNA Damage

Objective: To assess the effect of this compound on the cellular response to DNA damage.

Methodology:

  • Cancer cell lines (e.g., HT-29, SU-DHL-8) were treated with a DNA-damaging agent.

  • Cells were then incubated with varying concentrations of this compound.

  • The phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, was measured by immunofluorescence or Western blotting.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with radiotherapy.

Methodology:

  • Human tumor xenografts were established in immunocompromised mice.

  • Mice were treated with this compound (e.g., 150 mg/kg, p.o.), radiotherapy (e.g., PSMA-targeted thorium-227 conjugate), or a combination of both.

  • Tumor growth was monitored over time.

  • Tolerability was assessed by monitoring body weight and overall health of the animals.

Xenograft_Workflow cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Endpoint Analysis TumorImplant Tumor Cell Implantation Vehicle Vehicle Control TumorImplant->Vehicle BAY8400_mono This compound Monotherapy TumorImplant->BAY8400_mono Radio_mono Radiotherapy Monotherapy TumorImplant->Radio_mono Combo Combination Therapy TumorImplant->Combo TumorVolume Tumor Volume Measurement Vehicle->TumorVolume BodyWeight Body Weight Monitoring Vehicle->BodyWeight BAY8400_mono->TumorVolume BAY8400_mono->BodyWeight Radio_mono->TumorVolume Radio_mono->BodyWeight Combo->TumorVolume Combo->BodyWeight

In vivo xenograft study workflow.

Reproducibility and Future Directions

While the initial preclinical data for this compound is promising, independent reproducibility studies are crucial for validating these findings. As of the latest review, no dedicated studies aimed at reproducing the key experiments involving this compound have been published. The broader scientific community has highlighted the general challenge of reproducibility in preclinical cancer research.

Future research should focus on:

  • Independent validation of the synergistic effects of this compound with various DNA-damaging agents.

  • Investigation of potential resistance mechanisms to this compound.

  • Further elucidation of the pharmacokinetic and pharmacodynamic properties of this compound in different tumor models.

This guide serves as a foundational resource for researchers interested in the ongoing development and evaluation of this compound and other DNA-PK inhibitors. The provided data and protocols are intended to facilitate further investigation and comparative analysis in the field of cancer therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of BAY-8400: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of BAY-8400, a DNA-dependent protein kinase (DNA-PK) inhibitor, ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Compound: Key Safety Data

A thorough understanding of the chemical properties and associated hazards of this compound is fundamental to its safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) is the authoritative source for this information, the following table summarizes key data points.

PropertyValueReference
CAS Number 2763602-59-9[1]
Molecular Formula C21H17F2N5O[1]
Molecular Weight 393.4 g/mol [1]
Appearance Solid powder
Solubility DMSO: 62.5 mg/mL (with heating)
Acetonitrile: Slightly soluble (0.1-1 mg/ml)[1]
DMSO: Slightly soluble (0.1-1 mg/ml)[1]

II. Core Principle: Waste Segregation and Labeling

The cornerstone of proper chemical disposal is the segregation of waste streams to prevent incompatible materials from mixing, which could lead to hazardous reactions. All waste containers must be clearly and accurately labeled.

III. Disposal Procedures for this compound

The following protocols provide a framework for the disposal of this compound in various forms. Always adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.

A. Solid this compound Waste (Unused or Expired Compound)

  • Containerization:

    • Place solid this compound waste in a dedicated, sealed, and properly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS number: "2763602-59-9"

      • The primary hazard(s) (e.g., "Toxic," "Handle with Care"). Consult the full SDS for specific hazard classifications.

      • The accumulation start date.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from incompatible chemicals.

  • Disposal:

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

B. Liquid Waste (this compound Solutions)

  • Segregation:

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and sealed hazardous waste container.

    • Crucially, do not mix halogenated and non-halogenated solvent waste unless explicitly permitted by your institution's waste management program. For instance, if this compound is dissolved in DMSO (a non-halogenated solvent), it should be collected with other non-halogenated solvent waste.

  • Containerization and Labeling:

    • Use a container compatible with the solvent (e.g., an HDPE or glass container for DMSO).

    • Label the container as "Hazardous Waste" and list all chemical constituents, including the solvent(s) and "this compound," with their approximate concentrations.

  • Storage and Disposal:

    • Store in the SAA and arrange for disposal through your institution's EHS office.

C. Contaminated Labware and Personal Protective Equipment (PPE)

  • Solid Contaminated Waste:

    • Items such as gloves, pipette tips, and weighing papers that have come into contact with this compound should be collected in a designated, lined container.

    • This container must also be labeled as "Hazardous Waste" with the name of the contaminating chemical (this compound).

  • Sharps:

    • Needles, syringes, or any other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

    • The sharps container should be labeled with the chemical contaminant.

  • Glassware:

    • Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.

    • After decontamination, the glassware can typically be washed and reused or disposed of according to your laboratory's standard procedures for clean glassware.

IV. Experimental Protocol Decontamination

V. Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

BAY8400_Disposal_Workflow start Start: This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste  Solid liquid_waste This compound Solution waste_type->liquid_waste  Liquid contaminated_material Contaminated Material (PPE, Labware) waste_type->contaminated_material  Contaminated collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Segregate by Solvent Type) liquid_waste->collect_liquid collect_contaminated Collect in Labeled Solid Hazardous Waste Container contaminated_material->collect_contaminated store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_contaminated->store_saa ehs_pickup Arrange for EHS Disposal store_saa->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound waste streams.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.

References

Essential Safety and Handling of BAY-8400: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling BAY-8400, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines and operational and disposal plans.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive suite of personal protective equipment is required to minimize exposure risk. The following table summarizes the necessary PPE, compiled from safety data sheets of similar chemical compounds and general laboratory safety guidelines.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection Impervious Laboratory Coat or GownA long-sleeved, cuffed lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Suitable RespiratorA NIOSH-approved respirator may be necessary when handling the powder form of this compound or when there is a potential for aerosol generation. The specific type of respirator should be determined by a workplace safety assessment.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are mandatory in the laboratory.

Operational and Disposal Plans

A clear, step-by-step workflow for handling and disposing of this compound and associated contaminated materials is critical.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Required PPE don_ppe Don PPE Correctly weigh_compound Weigh this compound (in ventilated enclosure if powder) don_ppe->weigh_compound prepare_solution Prepare Solution conduct_experiment Conduct Experiment decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces dispose_waste Dispose of Contaminated Waste doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Caption: Standard operating procedure for handling this compound.
Disposal of Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All used PPE, including gloves, lab coats, and any other disposable items, should be considered hazardous waste.

    • Immediately after use, place all disposable PPE in a designated, clearly labeled hazardous waste container.

    • Follow your institution's specific guidelines for the disposal of chemical-contaminated waste.

  • Chemical Waste:

    • Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.

    • Do not pour chemical waste down the drain.

    • Collect all chemical waste in a properly labeled, sealed container.

    • Arrange for pickup and disposal by your institution's environmental health and safety department.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling the compound. The SDS will contain the most detailed and up-to-date safety information. In the absence of a specific SDS, the procedures outlined in this guide, which are based on best practices for handling potent research chemicals, should be followed as a minimum precaution.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.